Oxalate
Description
This compound is a salt or ester of oxalic acid.
Derivatives of OXALIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that are derived from the ethanedioic acid structure.
Properties
CAS No. |
338-70-5 |
|---|---|
Molecular Formula |
C2O4-2 |
Molecular Weight |
88.02 g/mol |
IUPAC Name |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI Key |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous oxalate synthesis pathways in mammals
An In-depth Technical Guide to Endogenous Oxalate Synthesis Pathways in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous this compound synthesis is a critical metabolic process with significant implications for human health, particularly in the context of hyperoxaluria and calcium this compound kidney stone formation. In mammals, this compound is a terminal metabolic product primarily synthesized in the liver through a network of interconnected enzymatic pathways. This technical guide provides a comprehensive overview of the core pathways of endogenous this compound synthesis, focusing on the key enzymatic players, their substrates, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and logical frameworks involved. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and target these pathways for therapeutic intervention.
Core Endogenous this compound Synthesis Pathways
Endogenous this compound production in mammals is not a single linear pathway but rather a metabolic network that converges on the immediate precursor, glyoxylate (B1226380) . Three primary metabolic routes contribute to the glyoxylate pool: the metabolism of glycolate (B3277807) , the catabolism of hydroxyproline (B1673980) , and to a lesser extent, the conversion from glycine (B1666218) . The fate of glyoxylate is a critical determinant of this compound production; it can either be detoxified or oxidized to this compound.
The principal enzymatic reactions are localized across different subcellular compartments, including the peroxisome, mitochondrion, and cytosol.
The Glycolate-Glyoxylate-Oxalate Axis
This axis represents a major flux for this compound synthesis and involves enzymes in both the peroxisome and the cytosol.
-
Glycolate Oxidase (GO): Located in the peroxisome, GO (encoded by the HAO1 gene) catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[1] While glycolate is its primary substrate, GO can also directly oxidize glyoxylate to this compound, though this reaction is less efficient.[1][2]
-
Lactate (B86563) Dehydrogenase (LDH): This cytosolic enzyme, particularly the LDHA isoform, is considered a key player in the final step of this compound synthesis.[3][4] It catalyzes the oxidation of glyoxylate to this compound, using NAD+ as a cofactor.[3] Evidence suggests that LDH, rather than GO, is the primary enzyme responsible for the conversion of glyoxylate to this compound in vivo.[3]
-
Alanine-Glyoxylate Aminotransferase (AGT): This critical detoxifying enzyme, located in the peroxisomes in humans, diverts glyoxylate away from this compound production.[5] AGT (encoded by the AGXT gene) catalyzes the transamination of glyoxylate to glycine, using alanine (B10760859) as the amino group donor, which is converted to pyruvate (B1213749).[3][5] Deficiency or mistargeting of AGT is the cause of Primary Hyperoxaluria Type 1 (PH1), leading to massive this compound overproduction.[5]
Hydroxyproline Catabolism
The breakdown of hydroxyproline, an amino acid abundant in collagen, is a significant source of glyoxylate and, consequently, this compound.[6][7] This pathway involves enzymes located in the mitochondria.
-
Hydroxyproline Dehydrogenase and subsequent enzymes: Hydroxyproline is catabolized through a series of steps in the mitochondria, ultimately yielding glyoxylate and pyruvate.
-
Contribution to this compound Pool: Studies using stable isotope infusions have demonstrated that hydroxyproline metabolism is a major source of endogenous this compound. In healthy individuals, it contributes approximately 15% of urinary this compound.[6][8] This contribution is significantly higher in patients with Primary Hyperoxaluria Type 2 (PH2) and Type 3 (PH3), accounting for up to 47% and 33% of urinary this compound, respectively.[6][8]
Other Contributing Pathways
-
Glycine Metabolism: While once thought to be a major precursor, more recent studies using improved methodologies have shown that glycine metabolism contributes less than 5% to urinary this compound in healthy individuals.[9]
-
Ascorbic Acid (Vitamin C): At high intake levels, ascorbic acid can be metabolized to this compound, although the precise enzymatic pathways are not fully elucidated in humans.
Below is a diagram illustrating the major endogenous this compound synthesis pathways.
Quantitative Data
The efficiency and contribution of each pathway are governed by the kinetic properties of the enzymes involved and the concentration of available substrates.
Contribution of Precursors to Urinary this compound
The following table summarizes the quantitative contribution of major precursors to endogenous this compound synthesis based on stable isotope infusion studies.
| Precursor | Contribution in Healthy Adults | Contribution in PH1 Patients | Contribution in PH2 Patients | Contribution in PH3 Patients | Citation(s) |
| Hydroxyproline | ~15% | ~18% | ~47% | ~33% | [6][8] |
| Glycine | <5% | Not specified | Not specified | Not specified | [9] |
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or catalytic rate constant (kcat) are crucial for understanding the flux through these pathways. The following table compiles available kinetic data for key human enzymes in this compound metabolism.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Citation(s) |
| Glycolate Oxidase (GO) | Glycolate | 141 ± 16 | 4.1 ± 0.1 | 29 ± 3 | [2] |
| Glyoxylate | 2200 ± 360 | 0.7 ± 0.1 | 0.32 ± 0.05 | [2] | |
| Alanine-Glyoxylate Aminotransferase (AGT) | L-Alanine | 31,000 ± 4,000 | 45 ± 2 | 1.45 | [8] |
| Glyoxylate | Not specified | Not specified | Not specified | [6][8] | |
| Lactate Dehydrogenase (LDH) | Pyruvate | 780 ± 120 (tumor) | Not specified | Not specified | [5] |
| Lactate | 21,780 ± 1,070 (tumor) | Not specified | Not specified | [5] | |
| Glyoxylate | Not specified | Not specified | Not specified | [3] |
Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition). Data for LDH with glyoxylate as a substrate is less consistently reported in a compiled format but its significant role is well-established.[3]
Experimental Protocols
Accurate measurement of this compound levels and enzyme activities is fundamental to research in this field. This section provides detailed methodologies for key assays.
Quantification of Urinary this compound by LC-MS/MS
This method provides high sensitivity and specificity for this compound measurement.
Principle: Urinary this compound is separated from other urine components using liquid chromatography and quantified by tandem mass spectrometry, often using a stable isotope-labeled internal standard (e.g., ¹³C₂-oxalate) for accurate quantification.[6][10][11]
Methodology:
-
Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE plate.
-
Load the acidified urine sample onto the plate.
-
Wash the plate to remove interfering substances.
-
Elute the this compound and internal standard with an appropriate solvent (e.g., 5% NH₃ in methanol).[10]
-
-
Analysis:
-
Dry the eluent under nitrogen and reconstitute in a suitable solvent (e.g., distilled water).[10]
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., HSS T3) with a gradient elution of aqueous and organic mobile phases.[10]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 88.9 > 60.85) and its internal standard (e.g., m/z 90.9 > 61.9).[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the this compound concentration in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Glycolate Oxidase (GO) Activity Assay
This is a spectrophotometric assay based on the detection of H₂O₂ produced during the oxidation of glycolate.[8][12]
Principle: GO catalyzes the oxidation of glycolate to glyoxylate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[8][12]
Methodology:
-
Tissue Homogenization:
-
Homogenize liver tissue in an ice-cold protein extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[8]
-
Collect the supernatant for the assay and for protein concentration determination (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare an assay buffer containing a chromogen (e.g., o-dianisidine), HRP, and a buffer (e.g., sodium phosphate (B84403) buffer, pH 8.3).[8]
-
In a 96-well plate, add the assay buffer to each well.
-
Add the tissue supernatant (enzyme source) to the test wells. Add extraction buffer to the blank wells.
-
Initiate the reaction by adding the substrate, sodium glycolate.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) at time 0.[8]
-
Incubate the plate at a controlled temperature (e.g., 37°C) and take readings at regular intervals (e.g., every 5 minutes).
-
-
Calculation:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of the oxidized chromogen to convert this rate into µmol of product formed per minute.
-
Normalize the activity to the protein concentration of the sample to express the specific activity (e.g., in U/mg protein).
-
Alanine-Glyoxylate Aminotransferase (AGT) Activity Assay
This is a coupled-enzyme spectrophotometric assay.
Principle: AGT activity is measured by quantifying the production of pyruvate from L-alanine and glyoxylate. The pyruvate is then used by lactate dehydrogenase (LDH) in a coupled reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the AGT activity.[13]
Methodology:
-
Enzyme Preparation:
-
Prepare a liver homogenate supernatant as described for the GO assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The mixture should contain L-alanine, pyridoxal (B1214274) 5'-phosphate (PLP, the cofactor for AGT), NADH, and an excess of lactate dehydrogenase (the coupling enzyme).[13]
-
Add the liver supernatant to the reaction mixture in a cuvette or 96-well plate.
-
-
Measurement:
-
Equilibrate the mixture to the assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, glyoxylate.[13]
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
-
Calculation:
-
Determine the linear rate of decrease in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption, which corresponds to the rate of pyruvate formation.
-
Express the specific activity in U/mg protein.
-
Lactate Dehydrogenase (LDH) Activity Assay with Glyoxylate
This assay measures the conversion of glyoxylate to this compound.
Principle: LDH catalyzes the oxidation of glyoxylate to this compound with the concurrent reduction of NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm.[3][14]
Methodology:
-
Enzyme Preparation:
-
Use purified LDH or a cytosolic fraction from a liver homogenate.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a buffer with an alkaline pH (e.g., Tris-HCl, pH 9.0) to favor the oxidative reaction.
-
The mixture should contain NAD+.
-
-
Measurement:
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the substrate, glyoxylate.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of increase in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADH to determine the rate of this compound formation.
-
Express the specific activity in U/mg protein.
-
The following diagram illustrates a general experimental workflow for determining enzyme activity from a tissue sample.
References
- 1. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular defects of the glycine 41 variants of alanine glyoxylate aminotransferase associated with primary hyperoxaluria type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The enzymes of this compound metabolism: unexpected structures and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Calcium Oxalate Crystal Formation and Dissolution Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the formation and dissolution of calcium oxalate (CaOx) crystals, a critical area of study in nephrolithiasis and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the complex interplay of factors influencing CaOx crystallization.
Introduction: The Physicochemical Basis of Calcium this compound Crystallization
Calcium this compound is the primary component of the majority of kidney stones.[1] The formation of these crystals in the urinary tract is a multi-step process involving nucleation, growth, and aggregation.[2] This process is governed by the supersaturation of urine with calcium and this compound ions, as well as the balance between various promoters and inhibitors.[1][3] Understanding the kinetics of these processes is paramount for the development of effective therapeutic interventions.
The crystallization cascade begins with nucleation , the formation of new crystal nuclei from a supersaturated solution. This is followed by crystal growth , the enlargement of these nuclei. Finally, aggregation (or agglomeration) occurs when individual crystals coalesce to form larger, more stable structures that can become lodged in the renal tubules.[2]
Conversely, the dissolution of existing crystals is a key therapeutic goal. This process is influenced by factors that decrease supersaturation, such as the presence of chelating agents that bind with calcium ions.[4][5]
Quantitative Kinetics of Calcium this compound Formation and Dissolution
The following tables summarize quantitative data on the kinetics of CaOx crystal formation (nucleation, growth, aggregation) and dissolution, highlighting the effects of various inhibitors.
Nucleation Kinetics
Table 1: Inhibition of Calcium this compound Nucleation
| Inhibitor | Concentration | Method | Key Findings | Reference(s) |
| Osteopontin (B1167477) (OPN) | 3.2 x 10⁻⁸ M | Droplet-based microfluidics | Complete inhibition of nucleation.[6][7] | [6][7][8] |
| Magnesium (Mg²⁺) | 0.875 x 10⁻⁴ M | Droplet-based microfluidics | Appreciable inhibition of nucleation.[6][7] | [6][7][8] |
| Citrate (B86180) | 1.49 mM | Spontaneous Precipitation | Increased the formation product by 76%, indicating inhibition of nucleation.[2][9] | [2][7][9] |
| Phosphorylated OPN peptide | 10.1 to 40.4 nM | Constant Composition | Significantly increased induction times, inhibiting nucleation.[10] | [10] |
| Non-phosphorylated OPN peptide | > 900 nM | Constant Composition, DLS, SAXS | Promoted nucleation at high concentrations.[10] | [10] |
Crystal Growth Kinetics
Table 2: Inhibition of Calcium this compound Crystal Growth
| Inhibitor | Concentration | Method | Growth Rate Reduction | Reference(s) |
| Citrate | 2 mmol/L vs 6 mmol/L | In vitro stone growth model | >50% reduction at higher concentration.[11] | [11] |
| Magnesium (Mg²⁺) | Physiological concentrations | Mixed Suspension Mixed Product Removal | Decreased growth rate.[4][12][13][14] | [4][12][13][14] |
| Phosphorylated OPN peptide | 43.9 nM | Constant Composition | ~60% reduction.[10] | [10] |
| Phosphorylated OPN peptide | 108.0 nM | Constant Composition | ~93% reduction.[10] | [10] |
| Polyaspartate | 100 nM | Constant Composition | 92.8 ± 1.2% inhibition.[15] | [15] |
| Polyglutamate | 100 nM | Constant Composition | 72.1 ± 1.4% inhibition.[15] | [15] |
Crystal Aggregation Kinetics
Table 3: Inhibition of Calcium this compound Crystal Aggregation
| Inhibitor | Concentration | Method | Key Findings | Reference(s) |
| Citrate | Not specified | Not specified | Capable of inhibiting aggregation.[3] | [3] |
| Glycosaminoglycans | Not specified | Not specified | Identified as a main inhibitor of aggregation.[1] | [1] |
| Pyrophosphate | Not specified | Not specified | Identified as an inhibitor of aggregation.[1] | [1] |
| Osteopontin (OPN) | 37.5 µg/ml | Seed Crystal Method | 91.7% inhibitory activity on aggregation and growth.[16] | [16] |
Dissolution Kinetics
Table 4: Dissolution Rates of Calcium this compound with Chelating Agents
| Chelating Agent | Concentration | pH | Dissolution Rate (mg/cm²/hr) | Reference(s) |
| EDTA | 0.03 M | 7.5 | 2.11 | [4] |
| EDTA | 0.03 M | 10.0 | 2.93 | [4] |
| EDTA | 0.3 M | 7.5 | 7.30 | [4] |
| EDTA | 0.3 M | 10.0 | 9.71 | [4] |
| EGTA | 0.03 M | 7.5 | 0.66 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in CaOx crystallization kinetics. This section outlines key experimental protocols.
Spectrophotometric Assay for Nucleation and Aggregation
This method is widely used to assess the inhibitory effects of various compounds on the early stages of CaOx crystal formation.[17][18]
Objective: To determine the rate of crystal nucleation and aggregation by measuring changes in turbidity over time.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 4 mM)
-
Sodium this compound (Na₂C₂O₄) solution (e.g., 50 mM)
-
Tris-HCl buffer with NaCl (e.g., 0.05 M Tris, 0.15 M NaCl, pH 6.5)
-
Test inhibitor solutions at various concentrations
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Stirring apparatus
Protocol for Nucleation Assay: [17][18][19]
-
Prepare solutions of CaCl₂ and Na₂C₂O₄ in the Tris-HCl buffer.
-
In a cuvette, mix the CaCl₂ solution with the test inhibitor solution (or buffer for control).
-
Initiate crystallization by adding the Na₂C₂O₄ solution.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at 620 nm at regular intervals (e.g., every 30 seconds) at 37°C with constant stirring.
-
The rate of nucleation is determined by the maximum slope of the absorbance curve, representing the maximum rate of new particle formation.[20]
-
The induction time is the time required for the appearance of crystals, indicated by a sharp increase in absorbance.[17]
-
The percentage inhibition of nucleation is calculated as: [(Control Rate - Sample Rate) / Control Rate] x 100.
Protocol for Aggregation Assay: [17]
-
Prepare calcium this compound monohydrate (COM) seed crystals by mixing equimolar solutions of CaCl₂ and Na₂C₂O₄ (e.g., 50 mM) and incubating at 60°C for 1 hour, followed by cooling.[17]
-
Suspend the COM crystals in the Tris-HCl buffer to a final concentration (e.g., 0.8 mg/mL).
-
Add the test inhibitor solution (or buffer for control) to the crystal suspension.
-
Monitor the absorbance at 620 nm over time without stirring. A decrease in absorbance indicates crystal aggregation and sedimentation.
-
The rate of aggregation is determined from the change in absorbance over time.
Constant Composition Method for Crystal Growth
This technique allows for the precise measurement of crystal growth rates under conditions of constant supersaturation, mimicking the in vivo environment more closely than static systems.[9][15]
Objective: To measure the rate of CaOx crystal growth by maintaining constant concentrations of calcium and this compound ions.
Materials:
-
Calcium chloride (CaCl₂) and sodium this compound (Na₂C₂O₄) stock solutions
-
HEPES buffer
-
COM seed crystals[15]
-
Calcium-selective electrode
-
Autotitrator system with burettes for CaCl₂ and Na₂C₂O₄ solutions
-
Thermostatted reaction vessel (37°C)
-
Prepare a supersaturated but stable solution of calcium this compound in the reaction vessel by mixing CaCl₂ and Na₂C₂O₄ in HEPES buffer.
-
Calibrate the calcium-selective electrode and place it in the reaction solution to monitor the free calcium ion concentration.
-
Initiate crystal growth by adding a known amount of COM seed crystals to the solution.
-
As crystals grow, they consume calcium and this compound ions from the solution, causing a decrease in the free calcium concentration.
-
The autotitrator, controlled by the calcium-selective electrode, adds precise amounts of CaCl₂ and Na₂C₂O₄ from the burettes to maintain a constant free calcium concentration (and thus constant supersaturation).
-
The rate of addition of the titrant solutions is recorded, which directly corresponds to the rate of crystal growth.
-
The growth rate can be calculated as the mass or moles of CaOx formed per unit time per unit surface area of the seed crystals.
Atomic Force Microscopy (AFM) for Dissolution Kinetics
AFM provides nanoscale visualization of crystal surfaces, allowing for the direct observation of dissolution processes at the molecular level.[21][22][23][24][25]
Objective: To visualize and quantify the dissolution of CaOx crystals in real-time.
Materials:
-
AFM instrument with a fluid cell
-
COM or calcium this compound dihydrate (COD) crystals mounted on a substrate
-
Undersaturated solutions of calcium and this compound, or solutions containing chelating agents (e.g., EDTA)
-
Syringe pump for fluid exchange
-
Mount a well-formed CaOx crystal onto a substrate and place it in the AFM fluid cell.
-
Initially, image the crystal surface in a saturated solution to obtain a baseline topography.
-
Introduce an undersaturated solution or a solution containing a dissolving agent into the fluid cell using the syringe pump.
-
Acquire a series of time-lapsed AFM images of the crystal surface as dissolution proceeds.
-
Analyze the images to observe the formation and expansion of etch pits on the crystal surface.
-
The dissolution rate can be quantified by measuring the change in the depth and area of these etch pits over time.
Signaling Pathways and Logical Relationships in Calcium this compound Crystallization
The formation of calcium this compound crystals is a complex process influenced by a network of promoters and inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate these key relationships.
Caption: Overview of the calcium this compound crystallization pathway and the inhibitory effects of citrate, magnesium, and osteopontin.
Caption: Simplified pathway of calcium this compound crystal dissolution facilitated by chelating agents like EDTA and citrate.
Caption: A generalized workflow for in vitro screening of calcium this compound crystallization inhibitors.
Conclusion
The kinetics of calcium this compound crystal formation and dissolution are governed by a delicate balance of thermodynamic and kinetic factors. This guide has provided a quantitative overview of these processes, detailed key experimental methodologies for their study, and visualized the intricate relationships between urinary ions, crystallization stages, and common inhibitors. For researchers and drug development professionals, a thorough understanding of these principles is essential for designing and evaluating novel therapeutic strategies to combat calcium this compound nephrolithiasis. Further research focusing on the synergistic effects of inhibitors and the development of more physiologically relevant in vitro models will continue to advance this critical field.
References
- 1. Inhibitors and promoters of stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Effects of Citrate on the Different Phases of Calcium this compound Crystall" by H. -G. Tiselius, C. Berg et al. [digitalcommons.usu.edu]
- 4. ovid.com [ovid.com]
- 5. Kinetics of dissolution of calcium this compound calculi with calcium-chelating irrigating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleation kinetics of calcium this compound monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Urinary inhibitors of calcium this compound crystallization and their potential role in stone formation [ouci.dntb.gov.ua]
- 9. Inhibition by citrate of spontaneous precipitation of calcium this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Osteopontin Is Required for Inhibition of Calcium this compound Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrate inhibits growth of residual fragments in an in vitro model of calcium this compound renal stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of magnesium in calcium this compound urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auajournals.org [auajournals.org]
- 14. ovid.com [ovid.com]
- 15. Exploring Calcium this compound Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of osteopontin on calcium this compound crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of calcium this compound crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. In vitro effects on calcium this compound crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Study of inhibition mechanisms of glycosaminoglycans on calcium this compound monohydrate crystals by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Oxalate's Role as an Antinutrient in Human Digestion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxalate, a naturally occurring compound in many plant-based foods, is a significant antinutrient that can have profound effects on human digestion and systemic health. Its primary antinutrient activity lies in its ability to chelate essential divalent cations, particularly calcium, thereby reducing their bioavailability. Beyond mineral sequestration, this compound and its crystalline form, calcium this compound, can induce local and systemic inflammation, oxidative stress, and contribute to the pathogenesis of conditions such as kidney stone disease. This technical guide provides an in-depth analysis of this compound's function as an antinutrient, detailing its impact on mineral absorption, outlining the molecular signaling pathways it perturbs, and presenting standardized experimental protocols for its study.
Introduction
Oxalic acid and its salt, this compound, are organic compounds found in a wide variety of plant foods, including leafy greens, vegetables, fruits, cocoa, nuts, and seeds.[1] While a natural component of these foods, this compound is considered an antinutrient due to its capacity to interfere with the absorption of essential minerals and exert other detrimental effects on human physiology.[1] The primary mechanism of this interference is the formation of insoluble this compound salts with divalent cations like calcium, magnesium, and iron in the digestive tract, rendering them unavailable for absorption.[2][3] This guide delves into the core mechanisms of this compound's antinutrient functions, providing quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways to support advanced research and drug development.
Quantitative Impact of this compound on Mineral Bioavailability
The chelation of minerals by dietary this compound significantly reduces their absorption. The extent of this reduction is influenced by the food matrix, the presence of other dietary components like phytates, and the overall mineral content of the meal.[4][5] The most pronounced effect is observed with calcium.
Below is a summary of quantitative data from human studies on the impact of this compound on mineral absorption.
| Mineral | Food Source/Context | This compound Intake | Co-ingested Mineral Intake | Observed Effect on Absorption | Citation(s) |
| Calcium | Soluble [(13)C(2)]this compound | 0.37 mmol | 200 mg Calcium | Mean absorption of this compound was 17% +/- 8.3% | [6] |
| Soluble [(13)C(2)]this compound | 0.37 mmol | 1200 mg Calcium | Mean absorption of this compound was 2.6% +/- 1.5% | [6] | |
| Intrinsically labeled Ca this compound | Not specified | Ingested alone | Fractional calcium absorption averaged 0.100 +/- 0.043 | [7] | |
| Intrinsically labeled Ca this compound with milk | Not specified | Ingested with milk | Fractional calcium absorption averaged 0.140 +/- 0.063 | [7] | |
| Spinach vs. Kale | Spinach (high this compound) vs. Kale (low this compound) | Not specified | Magnesium absorption from the spinach meal (26.7%) was significantly lower than from the kale meal (36.5%) | [8] | |
| Iron | Kale meal with added potassium this compound | 1.26 g Oxalic Acid | Not specified | No significant influence on non-haem iron absorption was observed. | [9] |
| Spinach meal | 1.27 g Oxalic Acid | Higher in calcium and polyphenols | 24% lower iron absorption compared to kale meal without added this compound (not statistically significant). | [9][10] | |
| Magnesium | Standardized [13C2]this compound absorption test | Standard conditions | Not specified | Mean intestinal this compound absorption was 8.6 +/- 2.83% | [11][12][13] |
| Standardized [13C2]this compound absorption test with Magnesium supplement | 10 mmol Magnesium supplement | Taken with this compound | This compound absorption decreased to 5.2 +/- 1.40% | [11][12][13] |
Molecular Mechanisms and Signaling Pathways
This compound's impact extends beyond mineral chelation. At the cellular level, this compound and calcium this compound crystals can trigger a cascade of inflammatory and oxidative stress responses.
Induction of Oxidative Stress
Exposure of renal epithelial cells to high concentrations of this compound leads to the generation of reactive oxygen species (ROS).[14][15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate downstream signaling pathways.[14][16]
Figure 1: this compound-Induced Oxidative Stress and Inhibition of Cell Proliferation.
Activation of the NLRP3 Inflammasome
Calcium this compound crystals are recognized by the innate immune system as a danger-associated molecular pattern (DAMP).[17] This recognition can trigger the assembly and activation of the NLRP3 inflammasome in immune cells like macrophages and in renal tubular epithelial cells.[18][19] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, perpetuating a cycle of inflammation.[20][21]
Figure 2: Calcium this compound Crystal-Induced NLRP3 Inflammasome Activation.
Disruption of Gut Barrier Function
This compound can compromise the integrity of the intestinal epithelial barrier by affecting the expression and localization of tight junction proteins. Studies have shown that exposure of renal tubular epithelial cells to calcium this compound monohydrate (COM) crystals leads to a significant decrease in the levels of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin.[1][22] This disruption increases paracellular permeability, which could potentially allow for greater systemic absorption of luminal contents, contributing to inflammation.[1]
Figure 3: this compound-Induced Disruption of Intestinal Tight Junctions.
Experimental Protocols
Standardized and reproducible methodologies are crucial for investigating the antinutrient effects of this compound. This section outlines key experimental protocols.
In Vitro Digestion Model for Mineral Bioavailability
This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of minerals in the presence of this compound.[23][24]
Materials:
-
Pepsin (porcine)
-
Pancreatin (B1164899) (porcine)
-
Bile extract (porcine)
-
HCl, NaHCO₃
-
Dialysis tubing (12-14 kDa MWCO)
-
Homogenizer
-
Shaking water bath (37°C)
-
ICP-OES or AAS for mineral analysis
Procedure:
-
Sample Preparation: Homogenize a known amount of the food sample.
-
Gastric Digestion:
-
Suspend the homogenate in deionized water.
-
Adjust pH to 2.0 with 1M HCl.
-
Add pepsin solution (e.g., 16% w/v in 0.1M HCl).
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Intestinal Digestion:
-
Transfer the gastric digest to a dialysis tube.
-
Place the dialysis tube in a flask containing a solution of pancreatin and bile salts in NaHCO₃ buffer (pH 7.0).
-
Incubate at 37°C for 2-4 hours with gentle agitation.
-
-
Analysis:
-
Measure the mineral concentration in the dialysate (bioaccessible fraction) and the undigested fraction using ICP-OES or AAS.
-
Calculate the percentage of bioaccessible mineral.
-
Figure 4: Workflow for In Vitro Mineral Bioavailability Assay.
Human Clinical Trial for this compound Absorption
Human studies are the gold standard for assessing the impact of dietary this compound. A typical crossover design is employed to minimize inter-individual variability.[25][26][27]
Study Design: Randomized, crossover study.
Participants: Healthy volunteers with no history of kidney stones or malabsorptive disorders.
Protocol:
-
Washout Period: Participants consume a low-oxalate diet for a specified period (e.g., 1 week).
-
Intervention Phase 1: Participants consume a standardized meal with a known amount of this compound (e.g., from a high-oxalate food or added as a salt).
-
Sample Collection: Collect 24-hour urine samples.
-
Washout Period: Another low-oxalate diet period.
-
Intervention Phase 2: Participants consume a control meal (low this compound) or a meal with a modified component (e.g., added calcium).
-
Sample Collection: Collect 24-hour urine samples.
-
Analysis: Measure urinary this compound excretion using HPLC. The difference in excretion between the intervention and control phases reflects the absorbed dietary this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a precise and widely used method for quantifying this compound in food and biological samples.[2][28][29][30][31]
Instrumentation:
-
HPLC system with a UV or electrochemical detector.
-
Anion-exchange or reverse-phase C18 column.
Procedure (General):
-
Sample Preparation:
-
Food: Homogenize the sample and extract this compound using an acidic solution (e.g., HCl).
-
Urine: Acidify the urine sample (e.g., with HCl) to dissolve any calcium this compound crystals.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Use an appropriate mobile phase (e.g., a buffered solution) to separate this compound from other components.
-
-
Detection and Quantification:
-
Detect this compound using a UV detector (e.g., at 210 nm) or an electrochemical detector.
-
Quantify the this compound concentration by comparing the peak area to that of a known standard.
-
Conclusion and Future Directions
This compound's role as an antinutrient is multifaceted, primarily impacting mineral bioavailability and promoting inflammation and oxidative stress. The quantitative data and molecular pathways detailed in this guide provide a foundation for further research into mitigating the adverse effects of dietary this compound. Future research should focus on the development of novel therapeutic strategies to reduce this compound absorption, such as the use of this compound-degrading probiotics or specific enzyme therapies. Furthermore, a deeper understanding of the genetic and microbial factors that influence individual susceptibility to this compound's effects is crucial for developing personalized nutritional recommendations and targeted drug therapies. The experimental protocols outlined herein serve as a standardized framework to advance these research and development efforts.
References
- 1. Effects of calcium this compound monohydrate crystals on expression and function of tight junction of renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]
- 4. THE IMPACT OF DIETARY CALCIUM AND this compound RATIOS ON STONE RISK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rising phytate and this compound intake, declining calcium intake, and bone health in United States adults: 1999-2023, a serial cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dependence of this compound absorption on the daily calcium intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: effect on calcium absorbability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Oxalic acid does not influence nonhaem iron absorption in humans: a comparison of kale and spinach meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Importance of magnesium in absorption and excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The significance of reactive oxygen species in the formation of calcium this compound stones and the protective effects of antioxidants on the kidneys [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Activation of the NLRP3 Inflammasome in association with Calcium this compound crystal-induced Reactive Oxygen Species in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of ROS-Induced NLRP3 Inflammasome Activation in the Formation of Calcium this compound Nephrolithiasis [frontiersin.org]
- 19. Frontiers | Targeting the NLRP3 inflammasome for calcium this compound stones: pathophysiology and emerging pharmacological interventions [frontiersin.org]
- 20. JCI - Calcium this compound crystals induce renal inflammation by NLRP3-mediated IL-1β secretion [jci.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Calcium this compound monohydrate crystal disrupts tight junction via F-actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. repository.up.ac.za [repository.up.ac.za]
- 24. edepot.wur.nl [edepot.wur.nl]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. CLINICAL TRIAL / NCT05356000 - UChicago Medicine [uchicagomedicine.org]
- 28. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. HPLC ANALYSIS OF HUMAN URINE FOR this compound CONTENT | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxalate-related pathologies, primarily characterized by the formation of calcium this compound kidney stones, represent a significant health burden. A subset of these conditions arises from monogenic defects, leading to the overproduction or mishandling of this compound. This guide provides a comprehensive technical overview of the genetic predispositions to these disorders, with a focus on Primary Hyperoxaluria (PH) types 1, 2, and 3, and recessively inherited nephrolithiasis. We delve into the genetic etiologies, the molecular pathways affected, and the experimental methodologies crucial for research and development in this field. Quantitative data are systematically presented, and key biological and experimental workflows are visualized to facilitate a deeper understanding of these complex metabolic diseases.
Introduction to this compound Metabolism and Related Pathologies
This compound is a metabolic end-product that, in humans, is primarily excreted by the kidneys.[1] When urinary this compound concentrations become excessive, a condition known as hyperoxaluria, it can lead to the formation of calcium this compound crystals, the main component of kidney stones.[2] Hyperoxaluria can be broadly categorized into primary and secondary forms. Secondary hyperoxaluria results from factors such as high dietary this compound intake or intestinal malabsorption.[3] Primary hyperoxalurias, in contrast, are a group of rare, autosomal recessive genetic disorders caused by enzymatic defects in the glyoxylate (B1226380) metabolism pathway, leading to endogenous overproduction of this compound.[2][3] These disorders often have severe clinical manifestations, including recurrent nephrolithiasis, nephrocalcinosis, and progressive renal failure.[2] In advanced stages, systemic oxalosis can occur, where calcium this compound crystals deposit in various tissues throughout the body.[2] Understanding the genetic basis of these diseases is paramount for accurate diagnosis, prognosis, and the development of targeted therapies.
Genetic Etiologies of Primary Hyperoxalurias and Related Disorders
The primary hyperoxalurias are classified into three main types based on the affected gene. Additionally, mutations in an anion transporter gene have been linked to a recessive form of nephrolithiasis.
Primary Hyperoxaluria Type 1 (PH1)
PH1 is the most common and severe form of primary hyperoxaluria, caused by mutations in the AGXT gene.[3] This gene encodes the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT).[4] A deficiency in AGT activity leads to the accumulation of glyoxylate, which is then oxidized to this compound.[2]
Primary Hyperoxaluria Type 2 (PH2)
PH2 is a less common form of PH resulting from mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase.[3] This enzyme is responsible for the conversion of glyoxylate to glycolate.[5] Its deficiency leads to an accumulation of glyoxylate and consequently this compound, as well as L-glyceric acid.[6]
Primary Hyperoxaluria Type 3 (PH3)
PH3 is caused by mutations in the HOGA1 gene, which encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740).[7] This enzyme is involved in the metabolic pathway of hydroxyproline.[8] The exact mechanism by which HOGA1 mutations lead to hyperoxaluria is still under investigation, but it is associated with increased urinary excretion of 4-hydroxy-2-oxoglutarate (HOG) and 2,4-dihydroxyglutarate (DHG).[7]
SLC26A1-Related Nephrolithiasis
Biallelic mutations in the SLC26A1 gene have been identified as a cause of a recessive Mendelian form of nephrolithiasis.[9] The SLC26A1 gene encodes a sulfate (B86663)/anion transporter, and mutations can lead to decreased transporter activity, affecting this compound and sulfate homeostasis.[9][10]
Quantitative Data on Genetic and Biochemical Features
The following tables summarize key quantitative data related to the genetic and biochemical characteristics of these disorders.
Table 1: Gene Information and Associated Pathologies
| Gene (Locus) | Encoded Protein | Associated Pathology | Inheritance |
| AGXT (2q37.3) | Alanine-glyoxylate aminotransferase (AGT) | Primary Hyperoxaluria Type 1 (PH1) | Autosomal Recessive |
| GRHPR (9p13.2) | Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) | Primary Hyperoxaluria Type 2 (PH2) | Autosomal Recessive |
| HOGA1 (10q24.2) | 4-hydroxy-2-oxoglutarate aldolase (HOGA1) | Primary Hyperoxaluria Type 3 (PH3) | Autosomal Recessive |
| SLC26A1 (4p16.3) | Sulfate anion transporter 1 (SAT-1) | Recessive calcium this compound nephrolithiasis | Autosomal Recessive |
Table 2: Common Mutations and Their Frequencies
| Gene | Common Mutation(s) | Allelic Frequency/Prevalence | Population Notes |
| AGXT | p.Gly170Arg | 21.5% in a large cohort[11] | Associated with a milder phenotype[11] |
| AGXT | p.Ile244Thr | 84% in a Moroccan cohort[12] | High frequency in North African populations[13] |
| AGXT | c.33_34insC | 32% in a Tunisian cohort[14] | |
| GRHPR | c.103delG | 35.7% of PH2 families[15] | |
| HOGA1 | c.700+5G>T and p.E315del | Account for 74.2% of HOGA1 alleles[15] | |
| SLC26A1 | Various missense mutations | Rare, identified in individuals with nephrolithiasis[9] |
Table 3: Biochemical Markers in Primary Hyperoxalurias
| Pathology | Urinary this compound Excretion | Other Key Urinary Markers | Plasma this compound Levels |
| Normal | < 0.45 mmol/1.73 m²/24h[3] | - | 1-5 µmol/L[3] |
| PH1 | > 1.0 mmol/1.73 m²/24h[3] | Increased glycolate[7] | Markedly increased with renal failure[4] |
| PH2 | > 0.7 mmol/1.73 m²/24h[5] | Increased L-glycerate[5] | Increased with renal failure[5] |
| PH3 | > 0.7 mmol/1.73 m²/24h[7] | Increased HOG and DHG[7] | Mildly elevated in CKD stages 1-3A[7] |
Table 4: Phenotypes of Knockout Mouse Models
| Gene Knockout | Key Phenotypic Features | Reference |
| Agxt | Hyperoxaluria (males: ~1.20 mM, females: ~1.02 mM vs. ~0.3 mM in wild-type), crystalluria, and calcium this compound stone formation in about 50% of males.[16] | Salido et al., 2006 |
| Grhpr | Develop severe nephrocalcinosis when fed a hydroxyproline-rich diet.[17] | Knight et al., 2012 |
| Hoga1 | Do not exhibit spontaneous hyperoxaluria but have elevated urinary DHG levels.[8] | Knight et al., 2015 |
| Slc26a1 | Hyperoxalemia (~13.0 µM vs. ~8.1 µM in wild-type), hyperoxaluria, and calcium this compound urolithiasis.[18] | Dawson et al., 2006 |
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways affected in primary hyperoxalurias and the workflow for genetic diagnosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary hyperoxaluria: MedlinePlus Genetics [medlineplus.gov]
- 3. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Hyperoxaluria Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of primary hyperoxaluria type 2 (L-glyceric aciduria) in patients with maintained renal function or end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in SLC26A1 Cause Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotype-phenotype correlation in primary hyperoxaluria type 1: the p.Gly170Arg AGXT mutation is associated with a better outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AGXT Gene Mutations and Prevalence of Primary Hyperoxaluria Type 1 in Moroccan Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary hyperoxaluria type 1: pathophysiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selected AGXT gene mutations analysis provides a genetic diagnosis in 28% of Tunisian patients with primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotype-Genotype Correlations and Estimated Carrier Frequencies of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alanine–glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria that responds to adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxyproline metabolism in mouse models of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
The Impact of Oxalates on Mineral Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of oxalates as antinutrients, specifically focusing on their mechanisms of action in reducing the bioavailability of essential minerals. The following sections detail the core chemical interactions, quantitative effects on mineral absorption, and comprehensive experimental protocols for the investigation of these phenomena.
Core Mechanism: Oxalate-Mineral Interactions in the Gastrointestinal Tract
Oxalates, or oxalic acid, are naturally occurring compounds found in a variety of plant-based foods. Their primary antinutrient effect stems from their ability to form insoluble salts with divalent and trivalent mineral cations in the gastrointestinal tract. This binding process significantly hinders the absorption of these essential minerals into the bloodstream.
When foods containing oxalates are consumed, the oxalic acid is released during digestion. In the aqueous environment of the gut, oxalic acid can dissociate into this compound ions. These ions have a high affinity for minerals such as calcium, iron, and magnesium. The resulting this compound-mineral complexes are largely insoluble and cannot be absorbed by the intestinal epithelium. Consequently, these essential minerals are excreted in the feces, leading to a reduction in their overall bioavailability. The solubility of these this compound salts is pH-dependent, with some dissolution occurring in the acidic environment of the stomach, which can influence the extent of mineral binding in the more alkaline small intestine.
The primary mechanism is a chemical interaction in the gut lumen, preventing mineral absorption. However, at the cellular level, intestinal this compound transport also plays a role in this compound homeostasis. The SLC26 family of anion transporters, particularly SLC26A6, is involved in the secretion of this compound back into the intestinal lumen, a process that can modulate the net absorption of dietary this compound.
Quantitative Impact of Oxalates on Mineral Bioavailability
The extent to which oxalates inhibit mineral absorption is dependent on several factors, including the concentration of both oxalates and minerals in the food, the food matrix, and the presence of other dietary components. The following tables summarize key quantitative data from various studies.
Table 1: Impact of Oxalates on Calcium Bioavailability
| Food Source | This compound Content (mg/100g) | Calcium Content (mg/100g) | Calcium Bioavailability (%) | Reference |
| Spinach (Raw) | ~750 | 99 | ~5 | [1] |
| Spinach (Cooked) | Varies with cooking method | 115 | ~5-6 | [1] |
| Milk | - | 125 | ~32 | [1] |
| Kale | ~20 | 150 | ~49 | [1][2] |
| Calcium this compound (in isolation) | - | - | 10-14 | [2] |
Table 2: Impact of Oxalates on Iron Bioavailability
| Food Source/Meal | This compound Content | Iron Absorption (%) | Notes | Reference |
| Wheat rolls with kale | 0.01 g | 10.7 | Low this compound meal | [3][4] |
| Wheat rolls with kale + potassium this compound | 1.27 g | 11.5 | High this compound meal; no significant difference in iron absorption observed | [3][4] |
| Wheat rolls with spinach | 1.27 g | 8.4 | High this compound meal; absorption was 24% lower than kale meal, but not statistically significant | [3][4] |
Table 3: Impact of Oxalates on Magnesium Bioavailability
| Food Source/Meal | This compound Content (mmol) | Apparent Magnesium Absorption (%) | Reference |
| Meal with spinach | 6.6 | 26.7 | High this compound |
| Meal with kale | 0.1 | 36.5 | Low this compound |
| Almonds (1-ounce serving) | High | Not specified, but known to contain oxalates that can bind to magnesium | [5][6] |
Experimental Protocols
In Vitro Digestion Model (Adapted from INFOGEST 2.0)
This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of minerals in the presence of oxalates.
Materials:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) stock solutions (as per INFOGEST 2.0 protocol).[7][8][9]
-
Porcine salivary α-amylase, porcine pepsin, porcine pancreatin (B1164899), and bile salts.[7][8][9]
-
Food sample containing oxalates and the mineral of interest.
-
Control food sample with low/no oxalates.
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustments.
-
Shaking water bath or incubator set to 37°C.
-
Centrifuge.
-
Dialysis tubing (optional, for assessing dialyzable mineral fraction).
Procedure:
-
Sample Preparation: Homogenize the food sample.
-
Oral Phase:
-
Gastric Phase:
-
Intestinal Phase:
-
Sample Analysis:
-
Centrifuge the final digestate to separate the soluble (bioaccessible) fraction from the insoluble residue.
-
Analyze the supernatant for mineral content using methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Caco-2 Cell Permeability Assay
This protocol utilizes a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and assess mineral uptake.
Materials:
-
Caco-2 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Transwell inserts (polycarbonate membrane).
-
Hanks' Balanced Salt Solution (HBSS).
-
Digest from the in vitro digestion model.
-
Analytical standards for the mineral of interest.
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Transwell inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.[10]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[11]
-
-
Mineral Uptake Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the soluble fraction from the in vitro digestion of the test and control foods to the apical side of the Transwell inserts.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
After incubation, wash the cells with ice-cold HBSS to stop the uptake process.
-
Lyse the cells to release the intracellular mineral content.
-
-
Sample Analysis:
-
Determine the mineral concentration in the cell lysate using ICP-MS or AAS.
-
Calculate the apparent permeability coefficient (Papp) to quantify mineral transport.
-
In Vivo Animal Study
This protocol outlines a general approach for an animal feeding study to assess the impact of dietary oxalates on mineral bioavailability.
Materials:
-
Metabolic cages for separate collection of urine and feces.
-
Control diet with adequate mineral content and low this compound levels.
-
Test diet(s) with known concentrations of oxalates and the mineral of interest.
-
Analytical equipment for mineral analysis in feed, feces, and urine.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and a standard chow diet.
-
Experimental Diets:
-
Divide the animals into a control group and one or more test groups.
-
Feed the control group the low-oxalate diet.
-
Feed the test groups the diets containing varying levels of oxalates.
-
-
Sample Collection:
-
House the animals in metabolic cages.
-
Conduct a balance study over a defined period (e.g., 7 days) to collect feces and urine.
-
Record daily feed intake.
-
-
Sample Analysis:
-
Homogenize and analyze the feed, feces, and urine for the mineral content using appropriate analytical methods (e.g., ICP-MS).
-
-
Bioavailability Calculation:
-
Calculate the apparent mineral absorption using the following formula: Apparent Absorption (%) = [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] x 100
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate key pathways and experimental workflows related to this compound's impact on mineral bioavailability.
References
- 1. Spinach and Calcium: Bioavailability Truth Revealed [spice.alibaba.com]
- 2. Why Most of the Iron in Spinach is Surprisingly Useless - Nutritics [nutritics.com]
- 3. Oxalic acid does not influence nonhaem iron absorption in humans: a comparison of kale and spinach meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chorganicalmonds.com [chorganicalmonds.com]
- 6. casadesante.com [casadesante.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. A standardised static in vitro digestion method suitable for food – an international consensus - Food & Function (RSC Publishing) DOI:10.1039/C3FO60702J [pubs.rsc.org]
- 9. INFOGEST | BIO-CAT [bio-cat.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. The effect of this compound on the availability of minerals in pig diets containing fresh or ensiled taro leaves [lrrd.org]
- 13. researchgate.net [researchgate.net]
Cellular Mechanisms of Oxalate Transport in Renal Tubules: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxalate, a metabolic end-product, is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular transport. Dysregulation of this transport is a key factor in the pathophysiology of hyperoxaluria and the formation of calcium this compound nephrolithiasis, the most common type of kidney stone disease. This technical guide provides an in-depth examination of the cellular and molecular mechanisms governing this compound transport within the renal tubules. We detail the primary transporter proteins, their specific localization, transport kinetics, and regulatory pathways. Furthermore, this guide outlines the key experimental methodologies employed to elucidate these mechanisms, offering a comprehensive resource for researchers in nephrology, urology, and pharmacology.
Overview of Renal this compound Handling
The renal excretion of this compound involves both glomerular filtration and active tubular secretion. While this compound is freely filtered at the glomerulus, the net urinary excretion is significantly influenced by bidirectional transport—secretion and reabsorption—primarily along the proximal tubule.[1] Studies using free-flow micropuncture in rats have demonstrated that net this compound secretion occurs in the early proximal convoluted tubule (S1 segment), followed by bidirectional transport of roughly equal magnitude in later segments.[1] The key to this process is a coordinated effort between transporters located on the basolateral (blood-facing) and apical (lumen-facing) membranes of the renal tubular epithelial cells.
Key this compound Transporters in the Proximal Tubule
The majority of active this compound transport occurs in the proximal tubule, mediated predominantly by two members of the Solute Carrier 26 (SLC26) family of anion exchangers: SLC26A1 (SAT-1) and SLC26A6 (CFEX/PAT-1).[2][3]
Basolateral Uptake: SLC26A1 (Sulfate Anion Transporter 1)
The first step in tubular secretion is the uptake of this compound from the blood into the proximal tubule cell. This is primarily mediated by SLC26A1, located on the basolateral membrane.[4][5]
-
Mechanism: SLC26A1 functions as a sodium-independent anion exchanger. It facilitates the uptake of this compound from the peritubular fluid into the cell in exchange for intracellular sulfate (B86663) (SO₄²⁻) or bicarbonate (HCO₃⁻).[3][6][7] This process is electroneutral.[6]
-
Localization: SLC26A1 is expressed on the basolateral membranes of renal proximal tubular cells.[4]
-
Significance: The deletion of the Slc26a1 gene in mice leads to hyperoxalemia, hyperoxaluria, and the formation of calcium this compound stones, underscoring its critical role in this compound homeostasis.[8]
Apical Secretion: SLC26A6 (CFEX/PAT-1)
Once inside the cell, this compound is secreted into the tubular lumen across the apical (brush border) membrane. This step is mediated by SLC26A6.[3]
-
Mechanism: SLC26A6 is a versatile anion exchanger with multiple modes of action, including Cl⁻/oxalate, Cl⁻/formate, Cl⁻/HCO₃⁻, and Cl⁻/OH⁻ exchange.[9][10] The primary physiological function in this context is the exchange of intracellular this compound for luminal chloride (Cl⁻), which drives this compound into the urine.[3][11] This process not only secretes this compound but also contributes to the reabsorption of NaCl from the filtrate.[9] Recent structural studies suggest that Cl⁻/oxalate²⁻ exchange is electrogenic.[11][12]
-
Localization: SLC26A6 is abundantly expressed on the apical (brush border) membrane of the proximal tubule.[9][13]
-
Significance: The essential role of SLC26A6 is highlighted in knockout mouse models. Slc26a6 null mice exhibit a profound defect in intestinal this compound secretion, leading to increased net absorption of dietary this compound, subsequent hyperoxalemia and hyperoxaluria, and a high incidence of calcium this compound urolithiasis.[14]
The coordinated action of these two transporters facilitates the transcellular secretion of this compound from the blood to the tubular fluid.
This compound Transport in the Distal Nephron
Compared to the proximal tubule, this compound transport in the more distal parts of the nephron, including the Loop of Henle and collecting ducts, is less well characterized and considered to be of minor significance under normal physiological conditions.[1]
-
Loop of Henle: The primary function of the Loop of Henle is the creation of a concentration gradient in the renal medulla to facilitate water reabsorption; it is not a major site of active, regulated this compound transport.[15][16]
-
Distal Tubule and Collecting Duct: Evidence for significant this compound transport is limited. However, the transporter SLC26A7 has been identified on the basolateral membrane of α-intercalated cells in the outer medullary collecting duct.[17] While its primary described function is Cl⁻/HCO₃⁻ exchange, its membership in the SLC26 family makes it a candidate for potential involvement in this compound handling, though its specific role remains unclear.[9]
Quantitative Data on this compound Transporters
Kinetic parameters help to define the affinity and capacity of transporters for their substrates. While comprehensive data for all conditions is sparse, key studies have established important values.
| Transporter / Activity | Location | Substrate | Kₘ (Affinity) | Vₘₐₓ / Jₘₐₓ (Capacity) | Source |
| Basolateral Uptake | Rat Proximal Tubule (in vivo) | This compound | 2.03 ± 0.77 mmol/L | 1.6 ± 0.6 pmol/s per cm | [18] |
| SLC26A1 (SAT-1) | Oocyte Expression | Sulfate | 136 µmol/L | Not Specified | [6][19] |
| Apical Exchange | Rat Brush Border Vesicles | This compound | 0.0365 mmol/L | 1.38 nmol/30s per mg protein | [20] |
Note: The "Basolateral Uptake" and "Apical Exchange" activities were characterized before the specific molecular identities (SLC26A1 and SLC26A6) were fully attributed to these functions but are understood to represent their activities.
Regulation of Renal this compound Transport
The activity and expression of this compound transporters are subject to regulation by various signaling pathways and hormonal influences, which can impact stone risk.
Hormonal Regulation
Sex hormones play a significant role, potentially explaining the higher incidence of kidney stones in men.
-
Androgens: Testosterone has a detrimental effect, increasing urinary this compound excretion.[21] This may be partly due to the androgen receptor (AR) up-regulating enzymes involved in endogenous this compound synthesis, such as glycolate (B3277807) oxidase in the liver.[22][23]
-
Estrogens: Estrogens are generally protective.[21] β-estradiol has been shown to inhibit SLC26A6 activity in the kidney, thereby reducing this compound transport and potentially stone formation.[13][22]
Kinase-Mediated Signaling
Intracellular signaling cascades can modulate transporter function.
-
Protein Kinase C (PKC): Activation of the PKC-delta isoform has been shown to significantly suppress the activity of SLC26A6.[24]
-
WNK4 Kinase: Co-expression of With-No-Lysine Kinase 4 (WNK4) remarkably suppresses SLC26A6 activity and reduces its protein expression.[24]
Key Experimental Protocols
The characterization of this compound transporters relies on several key experimental models and techniques.
Heterologous Expression in Xenopus laevis Oocytes
This is a widely used system for functionally characterizing a single transporter protein in isolation.[25]
Methodology:
-
cRNA Synthesis: The gene encoding the transporter of interest (e.g., SLC26A6) is cloned, and complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Microinjection: Stage V-VI oocytes are harvested from Xenopus laevis frogs and microinjected with the synthesized cRNA. Control oocytes are injected with water.[26]
-
Incubation & Expression: The oocytes are incubated for 2-4 days to allow for the translation of the cRNA and the expression of the transporter protein on the oocyte's plasma membrane.
-
Uptake Assay: Oocytes are incubated in a buffer solution containing a known concentration of radiolabeled substrate (e.g., ¹⁴C-oxalate).
-
Measurement: After incubation, oocytes are washed to remove external radiolabel, lysed individually, and the intracellular radioactivity is measured using a scintillation counter.
-
Analysis: The rate of uptake in transporter-expressing oocytes is compared to control oocytes to determine the specific transport activity. Kinetic parameters (Kₘ, Vₘₐₓ) can be determined by performing the assay with varying substrate concentrations.[27][28]
Isolated Brush Border Membrane Vesicles (BBMV)
This technique allows for the study of apical membrane transport processes, isolated from other cellular activities.[29]
Methodology:
-
Tissue Homogenization: Renal cortical tissue is homogenized in a specific buffer.
-
Divalent Cation Precipitation: A salt solution (e.g., MgCl₂ or CaCl₂) is added. Divalent cations cause the aggregation of basolateral and intracellular membranes, while the brush border membrane is less affected.[29]
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds is used to separate the aggregated membranes (pellet) from the BBMV, which remain in the supernatant. A final high-speed ultracentrifugation step pellets the purified BBMV.
-
Vesicle Formation: The final pellet is resuspended, forming sealed vesicles with an "outside-out" orientation, exposing the external binding sites of the apical transporters.
-
Transport Assay: The vesicles are incubated with radiolabeled this compound. The reaction is stopped at various time points by adding an ice-cold "stop solution" and rapidly filtering the mixture. The radioactivity retained on the filter represents the this compound transported into the vesicles.[20]
Isolated Perfused Renal Tubules
This ex vivo method provides the most physiologically relevant context outside of a whole animal, allowing for the study of transepithelial transport across an intact, polarized cell layer.[30]
Methodology:
-
Microdissection: A specific segment of the nephron (e.g., a proximal convoluted tubule) is manually dissected from kidney slices under a microscope.
-
Cannulation and Perfusion: The dissected tubule is transferred to a perfusion chamber. One end is cannulated with a perfusion pipette containing an artificial tubular fluid, while the other end is held by a collection pipette.[31]
-
Transport Measurement: The tubule is bathed in a solution mimicking peritubular fluid. To measure secretion, radiolabeled this compound is added to the bath solution, and its appearance in the collected luminal fluid is measured over time. To measure reabsorption, the label is added to the perfusion fluid, and its disappearance from the lumen or appearance in the bath is measured.
Conclusion and Future Directions
The cellular machinery for renal this compound transport, particularly in the proximal tubule, is well-defined, with SLC26A1 and SLC26A6 playing central, coordinated roles. Dysregulation of these transporters, through genetic factors, hormonal changes, or other signaling events, is a critical determinant of hyperoxaluria and the risk for nephrolithiasis. For drug development professionals, these transporters represent promising therapeutic targets. Modulating the activity of SLC26A6 to enhance renal or intestinal this compound secretion could offer a novel strategy for preventing calcium this compound stone formation. Future research should focus on elucidating the precise regulatory networks governing these transporters and identifying specific, small-molecule modulators to translate this fundamental knowledge into clinical applications.
References
- 1. Renal tubular transport of organic acids. Studies with this compound and para-aminohippurate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC26 family: a new insight for kidney stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of intestinal this compound transport in hyperoxaluria and the formation of kidney stones in animals and man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Cl− regulates human SO42−/anion exchanger SLC26A1 by altering pH-sensitivity of anion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. uniprot.org [uniprot.org]
- 8. The SLC26 Gene Family of Anion Transporters and Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 12. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange | eLife [elifesciences.org]
- 13. Estrogen’s Tissue-Specific Regulation of the SLC26A6 Anion Transporter Reveal a Phenotype of Kidney Stone Disease in Estrogen-Deficient Females: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Net Intestinal Transport of this compound Reflects Passive Absorption and SLC26A6-mediated Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loop of Henle - Wikipedia [en.wikipedia.org]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. SLC26A7: a basolateral Cl-/HCO3- exchanger specific to intercalated cells of the outer medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In situ characterization of this compound transport across the basolateral membrane of the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. This compound:OH exchange across rat renal cortical brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Frontiers | Metabolic changes in kidney stone disease [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SLC26A1 is a major determinant of sulfate homeostasis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Isolation of renal proximal tubular brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Isolated microperfused tubule model to evaluate contrast media transport in normal and occluded renal tubule segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxalate Homeostasis and its Disruption in Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxalate, a terminal metabolite in humans, plays a critical role in pathophysiology, primarily due to the low solubility of its calcium salt. Maintaining this compound homeostasis is a complex process involving a delicate balance between endogenous production, dietary absorption, intestinal secretion, and renal excretion.[1][2] This balance is orchestrated by a series of metabolic enzymes, intestinal and renal transporters, and the gut microbiome. Disruption of this equilibrium, through genetic defects, gastrointestinal diseases, or dietary factors, leads to hyperoxaluria—an excess of this compound in the urine.[3] This condition is a primary driver for the formation of calcium this compound kidney stones, nephrocalcinosis, and in severe cases, systemic oxalosis, which can culminate in kidney failure and multi-organ damage.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound homeostasis, details its pathological disruption in metabolic disorders such as primary and enteric hyperoxaluria, and outlines the experimental methodologies employed to investigate these processes.
The Core Principles of this compound Homeostasis
This compound homeostasis is maintained by regulating the input and output of this compound from the body's systemic circulation. The primary sources of systemic this compound are endogenous synthesis in the liver and absorption of dietary this compound from the gastrointestinal tract.[1][7] The kidneys are the main route of excretion, with the intestine also playing a crucial role in both absorption and secretion.[1][8]
-
Endogenous Production: The liver is the primary site of endogenous this compound synthesis, where it is produced as a terminal end-product of amino acid metabolism, particularly from glyoxylate (B1226380) and ascorbic acid.[7][9] This pathway accounts for the majority of the body's this compound burden under normal physiological conditions.[7]
-
Exogenous Absorption: Dietary this compound, found in foods like spinach, rhubarb, and nuts, contributes to the systemic pool.[10] Intestinal absorption is a key variable, influenced by the solubility of this compound and the presence of cations like calcium, which can bind this compound in the gut lumen to form insoluble, non-absorbable salts.[1]
-
Renal Excretion: The kidneys eliminate the vast majority of circulating this compound through a combination of glomerular filtration and active tubular secretion, primarily in the proximal tubule.[9]
-
Intestinal Transport: The intestine is a dynamic site for this compound handling, capable of both absorbing and secreting this compound. This bidirectional transport is mediated by specific anion exchange proteins and is a critical component of maintaining balance.[11]
-
Gut Microbiota: A symbiotic relationship exists with certain gut bacteria that can degrade this compound, thereby reducing the amount available for intestinal absorption.[12][13][14]
Table 1: Physiological and Pathological this compound Concentrations
| Parameter | Normal Physiological Range | Pathological Range (Hyperoxaluria) | Reference(s) |
| Plasma this compound | 1–5 µM | > 5 µM; can exceed 30-40 µmol/L in severe disease | [1][4][12][13][15] |
| 24-hour Urinary this compound | < 0.45 mmol/day (< 40 mg/day) | > 0.5 mmol/day/1.73 m² | [10][12] |
Molecular Machinery: this compound Metabolism and Transport
The movement and synthesis of this compound are controlled by specific enzymes and transport proteins. Understanding these molecular players is fundamental to deciphering the pathophysiology of this compound-related disorders.
Endogenous this compound Synthesis Pathway
In the liver, glyoxylate is a key metabolic intermediate that can be converted to this compound. The enzyme alanine:glyoxylate aminotransferase (AGT) normally detoxifies glyoxylate by converting it to glycine (B1666218) in the peroxisomes.[5] When AGT is deficient, glyoxylate accumulates and is subsequently oxidized to this compound by lactate (B86563) dehydrogenase (LDH) in the cytosol.[5]
Caption: Hepatic pathway of endogenous this compound synthesis.
Intestinal and Renal this compound Transport
The SLC26 family of anion transporters are crucial for moving this compound across epithelial cell membranes in the intestine and kidneys.[16][17]
-
SLC26A6 (PAT1): Primarily located on the apical membrane of intestinal and renal proximal tubule cells. In the intestine, it mediates this compound secretion into the lumen in exchange for chloride, thus limiting net absorption.[1][9][11] In the kidney, it facilitates this compound secretion into the urine.[18]
-
SLC26A3 (DRA): Expressed in the colon, this transporter can facilitate this compound absorption.[9][17]
-
SLC26A1 (SAT1): Found on the basolateral membrane of renal proximal tubule cells, it is involved in moving this compound from the blood into the tubular cells for secretion.[19]
Intestinal this compound transport occurs via both a passive, paracellular pathway and an active, transcellular pathway mediated by these transporters.[1][9]
Caption: Intestinal this compound transport pathways.
The Role of the Gut Microbiome in this compound Degradation
The gut microbiota significantly influences this compound homeostasis by degrading luminal this compound, thereby preventing its absorption.[20] Oxalobacter formigenes is a specialized anaerobe that uses this compound as its exclusive energy source.[12][13] Other bacteria, such as certain strains of Lactobacillus and Bifidobacterium, also possess this compound-degrading capabilities.[14] The key enzymes in this process are formyl-CoA transferase and oxalyl-CoA decarboxylase, which convert this compound into formate (B1220265) and CO₂.[9] A healthy population of these bacteria can substantially lower net intestinal this compound absorption and, consequently, urinary this compound excretion.[11][20]
Caption: Workflow of this compound degradation by gut microbiota.
Metabolic Disorders of this compound Homeostasis
Disruptions in the finely tuned systems of this compound metabolism and transport lead to hyperoxaluria, which is broadly classified into primary (genetic) and secondary (acquired) forms.
Primary Hyperoxaluria (PH)
Primary hyperoxalurias are a group of rare, autosomal recessive inborn errors of metabolism characterized by the massive overproduction of endogenous this compound by the liver.[3][21][22]
-
PH Type 1 (PH1): The most common and severe form, caused by mutations in the AGXT gene, leading to a deficiency of the liver-specific peroxisomal enzyme AGT.[5][6][23] The resulting accumulation of glyoxylate is converted to this compound, leading to severe hyperoxaluria, progressive nephrocalcinosis, and systemic oxalosis.[5][22]
-
PH Type 2 (PH2): Caused by mutations in the GRHPR gene, resulting in a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase. It is generally a milder disease than PH1.[10][21][23]
-
PH Type 3 (PH3): Results from mutations in the HOGA1 gene. The exact mechanism leading to this compound overproduction is less clear, but it is considered the mildest form.[1][10]
Caption: The metabolic defect in Primary Hyperoxaluria Type 1 (PH1).
Enteric Hyperoxaluria (EH)
Enteric hyperoxaluria is an acquired condition resulting from increased intestinal this compound absorption, typically associated with fat malabsorption.[24][25][26] It can arise from conditions such as inflammatory bowel disease (Crohn's disease), short bowel syndrome, chronic pancreatitis, or as a consequence of malabsorptive bariatric surgeries.[25][27]
The underlying mechanism involves two key events in the gut lumen:
-
Calcium Saponification: In fat malabsorption, unabsorbed free fatty acids bind to dietary calcium, a process called saponification.
-
Increased Free this compound: This leaves dietary this compound unbound and in a soluble, readily absorbable form. The increased permeability of the colon in some of these conditions can further exacerbate this compound absorption.[25]
References
- 1. This compound homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology and Management of Hyperoxaluria and this compound Nephropathy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primary hyperoxaluria type 1: pathophysiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. kidneynews.org [kidneynews.org]
- 11. The Roles and Mechanisms of Intestinal this compound Transport in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut microbiota and this compound homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut microbiota and this compound homeostasis - Hatch - Annals of Translational Medicine [atm.amegroups.org]
- 14. The Metabolic and Ecological Interactions of this compound-Degrading Bacteria in the Mammalian Gut [mdpi.com]
- 15. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Handling of this compound in the Body and the Origin of this compound in Calcium this compound Stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SLC26 family: a new insight for kidney stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the this compound transporter SLC26A6 in maintaining kidney health – Re-Thinking Health [re-thinking-health.de]
- 19. mdpi.com [mdpi.com]
- 20. Microbial genetic and transcriptional contributions to this compound degradation by the gut microbiota in health and disease | eLife [elifesciences.org]
- 21. Molecular aetiology of primary hyperoxaluria and its implications for clinical management | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 24. Pathophysiology and management of enteric hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pathophysiology and Treatment of Enteric Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scholars@Duke publication: Pathophysiology and Treatment of Enteric Hyperoxaluria. [scholars.duke.edu]
- 27. ohf.org [ohf.org]
An In-depth Technical Guide to the Genetic Basis of Primary Hyperoxaluria
Executive Summary
Primary hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the excessive endogenous production of oxalate.[1][2][3][4][5] This metabolic disarray leads to hyperoxaluria, the formation of recurrent calcium this compound kidney stones, nephrocalcinosis, and can progress to end-stage renal disease (ESRD).[1][2][3][4] When renal function declines, systemic deposition of calcium this compound (oxalosis) occurs, affecting bones, blood vessels, and other organs.[1][2] Three distinct genetic types of primary hyperoxaluria have been identified, each resulting from a deficiency in a specific enzyme involved in glyoxylate (B1226380) metabolism.[1][3][6][7] Understanding the specific genetic and molecular pathology of each PH type is critical for accurate diagnosis, prognosis, and the development of targeted therapies.
The Genetic and Biochemical Landscape of Primary Hyperoxaluria
The three known types of primary hyperoxaluria are caused by mutations in three different genes: AGXT, GRHPR, and HOGA1.[1][2][3] These mutations lead to the dysfunction of their respective enzymes, disrupting the metabolic pathway of glyoxylate and shunting it towards the production of this compound.
Primary Hyperoxaluria Type 1 (PH1)
-
Genetic Basis: PH1 is caused by mutations in the AGXT gene, located on chromosome 2q37.3.[8][9]
-
Enzymatic Defect: This gene encodes the liver-specific, peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT).[8][10]
-
Pathophysiology: AGT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glyoxylate to glycine (B1666218).[8] In PH1, deficient AGT activity causes glyoxylate to accumulate in the peroxisome. This excess glyoxylate is then transported to the cytosol, where it is oxidized to this compound by lactate (B86563) dehydrogenase (LDH).[7][8]
-
Clinical Significance: PH1 is the most common and most severe form, accounting for approximately 80-85% of all PH cases.[1][3][6][10] It often leads to ESRD at a young age.[1][2]
Primary Hyperoxaluria Type 2 (PH2)
-
Genetic Basis: PH2 results from mutations in the GRHPR gene, located on chromosome 9.[11][12]
-
Enzymatic Defect: The GRHPR gene encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[11][13][14]
-
Pathophysiology: GRHPR is a cytosolic enzyme responsible for the reduction of glyoxylate to glycolate, a harmless compound that can be easily excreted.[9][11][14] A deficiency in GRHPR impairs this conversion, leading to an accumulation of glyoxylate that is subsequently converted to this compound by LDH.[11] PH2 is characterized by elevated urinary excretion of both this compound and L-glycerate.[13][14]
-
Clinical Significance: PH2 accounts for about 8-10% of cases and is generally less severe than PH1, with ESRD typically developing later in life.[1][3][6]
Primary Hyperoxaluria Type 3 (PH3)
-
Genetic Basis: PH3 is caused by mutations in the HOGA1 gene, located on chromosome 10q24.2.[9][15]
-
Enzymatic Defect: This gene encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1).[15][16]
-
Pathophysiology: The HOGA1 enzyme is involved in the catabolism of hydroxyproline, where it cleaves 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate.[9][15][17] The precise mechanism by which HOGA1 mutations lead to hyperoxaluria is still under investigation, but it is theorized that the resulting buildup of 4-hydroxy-2-oxoglutarate may inhibit GRHPR function, or other unknown pathways contribute to the excess this compound production.[1][3][15][17]
-
Clinical Significance: PH3 represents approximately 5-10% of PH cases.[1][3][6] It is generally considered the mildest form, with patients often developing kidney stones in early childhood but having a very low risk of progressing to kidney failure.[10][18]
Quantitative Data Summary
The following tables summarize key quantitative data for the three types of primary hyperoxaluria, providing a comparative overview for researchers.
Table 1: Genetic and Biochemical Overview of Primary Hyperoxaluria Types
| Feature | Primary Hyperoxaluria Type 1 (PH1) | Primary Hyperoxaluria Type 2 (PH2) | Primary Hyperoxaluria Type 3 (PH3) |
|---|---|---|---|
| Gene | AGXT | GRHPR | HOGA1 |
| Chromosome Location | 2q37.3[8][9] | 9[12] | 10q24.2[9] |
| Encoded Enzyme | Alanine-glyoxylate aminotransferase (AGT)[8][10] | Glyoxylate reductase/hydroxypyruvate reductase (GRHPR)[11][13] | 4-hydroxy-2-oxoglutarate aldolase (HOGA1)[15][16] |
| Enzyme Location | Peroxisome (Liver-specific)[8] | Cytosol, Mitochondria[7] | Mitochondria[15] |
| Key Urine Markers | ↑ this compound, ↑ Glycolate[8] | ↑ this compound, ↑ L-glycerate[13][14] | ↑ this compound, ↑ 4-hydroxy-2-oxoglutarate |
| Estimated Prevalence | ~1 in 209,357[19][20] | ~1 in 863,028[19][20] | ~1 in 90,834[19][20] |
| Percentage of Cases | ~80%[1][3][10] | ~10%[1][3][10] | ~10%[1][3][10] |
Table 2: Typical Urinary Excretion Levels in Primary Hyperoxaluria
| Analyte | Normal Range | PH1 | PH2 | PH3 |
|---|---|---|---|---|
| Urinary this compound (mmol/1.73 m²/24h) | < 0.45[5] | > 1.0 (often > 2.0)[5] | > 1.0[5] | > 0.8[5] |
| Urinary Glycolate | Normal | Markedly Elevated | Normal | Normal |
| Urinary L-glycerate | Normal | Normal | Markedly Elevated[13][14] | Normal |
Experimental Protocols
Genetic Analysis for PH Diagnosis
Genetic testing is the definitive method for diagnosing and classifying primary hyperoxaluria.
-
Methodology: Bidirectional Sanger sequencing or, more commonly, Next-Generation Sequencing (NGS) panels that include the AGXT, GRHPR, and HOGA1 genes.[21] For detection of large deletions or duplications, Multiplex Ligation-dependent Probe Amplification (MLPA) can be employed.[16]
-
Detailed Protocol:
-
Sample Collection: Genomic DNA is extracted from a peripheral blood or saliva sample.[10]
-
Library Preparation (for NGS): The DNA is fragmented, and adapters are ligated to the ends. The coding regions and exon-intron boundaries of the target genes (AGXT, GRHPR, HOGA1) are selectively captured using specific probes.
-
Sequencing: The captured DNA library is sequenced on an NGS platform, generating millions of short reads.
-
Bioinformatic Analysis:
-
Reads are aligned to the human reference genome.
-
Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Identified variants are annotated and filtered based on population frequency databases (e.g., gnomAD).
-
Variants are classified according to American College of Medical Genetics and Genomics (ACMG) guidelines as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign.[19][20]
-
-
Confirmation: Pathogenic or likely pathogenic variants identified by NGS are typically confirmed using Sanger sequencing.
-
Enzyme Activity Assays
While largely superseded by genetic testing for diagnosis, enzyme activity assays were historically crucial and remain valuable for functional studies of novel mutations.[22]
-
AGT Enzyme Assay (PH1):
-
Sample: Requires a liver biopsy due to the liver-specific expression of AGT.[22]
-
Principle: Measures the rate of conversion of glyoxylate to glycine.
-
Protocol Outline:
-
Liver tissue is homogenized to prepare a cell lysate.
-
The lysate is incubated with substrates L-alanine and [1-¹⁴C]glyoxylate, along with the cofactor pyridoxal-5'-phosphate.
-
The reaction is stopped, and the product, [1-¹⁴C]glycine, is separated from the substrate using ion-exchange chromatography.
-
The amount of radiolabeled glycine is quantified by scintillation counting to determine enzyme activity.
-
-
-
GRHPR Enzyme Assay (PH2):
-
Sample: Can be performed on more accessible samples like leukocyte preparations.[22]
-
Principle: A spectrophotometric assay that measures the rate of NAD(P)H oxidation.
-
Protocol Outline:
-
A lysate is prepared from isolated leukocytes.
-
The lysate is added to a reaction mixture containing a buffer, NADPH or NADH, and the substrate (glyoxylate or hydroxypyruvate).
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is monitored over time.
-
Enzyme activity is calculated from the rate of absorbance change.
-
-
Visualizations: Pathways and Workflows
Caption: Metabolic pathways of glyoxylate and sites of enzymatic defects in PH1, PH2, and PH3.
References
- 1. Primary hyperoxaluria: MedlinePlus Genetics [medlineplus.gov]
- 2. jewishgenetics.org [jewishgenetics.org]
- 3. erknet.org [erknet.org]
- 4. kidneycareuk.org [kidneycareuk.org]
- 5. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphanet: Primary hyperoxaluria [orpha.net]
- 7. A molecular journey on the pathogenesis of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary hyperoxaluria type 1: pathophysiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic testing - Primary hyperoxaluria - AGXT, GRHPR and HOGA1 genes. - IVAMI [ivami.com]
- 10. Primary Hyperoxaluria Type 1 | National Kidney Foundation [kidney.org]
- 11. medlineplus.gov [medlineplus.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The gene encoding hydroxypyruvate reductase (GRHPR) is mutated in patients with primary hyperoxaluria type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. HOGA1 Gene Mutations of Primary Hyperoxaluria Type 3 in Tunisian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HOGA1 Gene Mutations of Primary Hyperoxaluria Type 3 in Tunisian Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. myriad.com [myriad.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. preventiongenetics.com [preventiongenetics.com]
- 22. emedicine.medscape.com [emedicine.medscape.com]
Oxalate's Involvement in Systemic Oxalosis: A Technical Guide
Abstract
Systemic oxalosis is a severe, often life-threatening condition characterized by the widespread deposition of calcium oxalate crystals in extrarenal tissues. It represents the terminal stage of severe hyperoxaluria, a metabolic disorder resulting from the excessive urinary excretion of this compound. This condition most commonly arises from primary hyperoxalurias (PH), a group of rare genetic disorders leading to hepatic this compound overproduction, but can also develop in cases of enteric hyperoxaluria with concurrent renal insufficiency. When renal clearance can no longer compensate for this compound overproduction, plasma this compound levels rise dramatically, leading to supersaturation and crystal deposition in organs such as the bones, heart, blood vessels, and retina. This guide provides a detailed examination of the core mechanisms of this compound homeostasis, the pathophysiology of its dysregulation, the molecular basis of this compound-induced cellular toxicity, and the experimental methodologies used to study this condition. It is intended for researchers, scientists, and drug development professionals engaged in understanding and combating this devastating disease.
Introduction to Systemic Oxalosis
This compound is a metabolic end product derived from both endogenous production and dietary intake.[1] Under normal physiological conditions, it is effectively excreted by the kidneys.[1] Hyperoxaluria, defined as urinary this compound excretion exceeding 40-45 mg/day, is a primary risk factor for the formation of calcium this compound kidney stones.[2][3] However, in severe and prolonged cases of hyperoxaluria, the excretory capacity of the kidneys is overwhelmed. This leads to a progressive decline in renal function, culminating in end-stage renal disease (ESRD).[4]
Once renal function is critically impaired, the body can no longer eliminate the excess this compound, causing its accumulation in the blood (hyperoxalemia).[5] This state of supersaturation drives the precipitation of calcium this compound crystals in tissues throughout the body, a condition known as systemic oxalosis.[2][5] Oxalosis is a devastating complication, leading to significant morbidity and mortality.[6] Crystal deposition can occur in a multitude of organs, including the bone marrow, heart, eyes, skin, and joints, leading to bone disease, cardiac conduction defects, retinopathy, and painful skin ulcers.[5][7][8] Early diagnosis and intervention are critical to prevent the progression to systemic oxalosis.[9]
This compound Homeostasis and its Dysregulation
The systemic concentration of this compound is maintained through a complex balance of endogenous production, intestinal absorption and secretion, and renal excretion.[3]
Endogenous Production and Transport
Endogenous this compound synthesis, which accounts for up to 90% of the body's this compound load, occurs predominantly in the liver.[1] The primary metabolic precursors are glyoxylate (B1226380) and ascorbic acid (Vitamin C).[1] The transport of this compound across cellular membranes in the intestine and kidneys is a critical component of homeostasis, mediated largely by anion exchangers of the Solute Carrier Family 26 (SLC26).[1][10] Key transporters include:
-
SLC26A6 (PAT1): Expressed on the apical membrane of intestinal and renal proximal tubule cells, it is a major mediator of this compound secretion.[3][11]
-
SLC26A3 (DRA): Primarily found in the colon, it facilitates this compound absorption.[1][11]
-
SLC26A1 (SAT1): Located on the basolateral membrane of renal proximal tubule cells, it is involved in moving this compound from the blood into the tubular lumen for secretion.[12]
References
- 1. This compound (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity [mdpi.com]
- 2. This compound Nephropathy and the Mechanism of this compound-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperoxaluria: Practice Essentials, this compound Production and Function, Pathophysiology and Etiology [emedicine.medscape.com]
- 5. Hyperoxaluria and oxalosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxalosis | St. Louis Children's Hospital [stlouischildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. The role of intestinal this compound transport in hyperoxaluria and the formation of kidney stones in animals and man - PMC [pmc.ncbi.nlm.nih.gov]
The chemistry of oxalate chelation with divalent cations
An In-depth Technical Guide to the Chemistry of Oxalate Chelation with Divalent Cations
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, thermodynamics, and practical methodologies related to the chelation of this compound with divalent cations. It further explores the profound biological and pharmaceutical implications of these interactions, with a focus on quantitative data and experimental design.
Fundamentals of this compound Chelation
Oxalic acid (H₂C₂O₄) is a simple dicarboxylic acid that, upon deprotonation, yields the this compound dianion (C₂O₄²⁻). This anion is an excellent chelating agent, particularly for divalent metal cations (M²⁺).
1.1 The Chelation Mechanism
The this compound ion acts as a bidentate ligand, meaning it uses two of its oxygen atoms to bind to a single metal ion. This coordination forms a stable, five-membered ring structure, an arrangement known as a chelate.[1] The formation of this ring structure is entropically favorable and is a primary driver of the stability of metal-oxalate complexes. This is known as the "chelate effect."[2][3]
The general equilibrium for the formation of a 1:1 metal-oxalate complex can be represented as:
M²⁺(aq) + C₂O₄²⁻(aq) ⇌ --INVALID-LINK--
1.2 Factors Influencing Chelation
The stability and formation of metal-oxalate complexes are highly dependent on several environmental factors:
-
pH: The pH of the solution dictates the protonation state of oxalic acid (pKa₁ ≈ 1.25, pKa₂ ≈ 4.25). At low pH, the concentration of the C₂O₄²⁻ dianion is low, reducing the extent of chelation. As pH increases above pKa₂, the dianion becomes the dominant species, favoring complex formation.[4]
-
Ionic Strength: The activity of ions in solution is affected by the total ionic concentration. Stability constants are typically reported at a specific ionic strength or extrapolated to zero ionic strength to allow for standardized comparisons.[3][4]
-
Temperature: Chelation reactions have associated enthalpy (ΔH) and entropy (ΔS) changes. Temperature influences the Gibbs free energy (ΔG) of the reaction and thus the stability constant (K), according to the relationship ΔG = -RTlnK = ΔH - TΔS.[5]
Thermodynamics and Stability of Metal-Oxalate Complexes
The stability of a metal-oxalate complex is quantified by its formation constant (K), also known as the stability or binding constant. It is often expressed on a logarithmic scale (log K).
2.1 Stability Constants (log K₁)
The stepwise formation constant, K₁, corresponds to the formation of the 1:1 complex. The stability of these complexes with divalent cations often follows the Irving-Williams series, which describes a general trend in the stability of high-spin octahedral complexes across the first row of transition metals.[6][7] The observed order is generally Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8]
| Divalent Cation (M²⁺) | log K₁ (1:1 M-Oxalate) |
| Mg²⁺ | 3.0 |
| Ca²⁺ | 3.2 |
| Mn²⁺ | 3.9 |
| Fe²⁺ | 4.6 |
| Co²⁺ | 4.7 |
| Ni²⁺ | 5.3 |
| Cu²⁺ | 6.2 |
| Zn²⁺ | 4.9 |
| Cd²⁺ | 3.8 |
| Pb²⁺ | 4.8 |
Note: Values are approximate and can vary with experimental conditions (temperature, ionic strength). Data compiled from multiple sources.[8]
2.2 Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) allows for the direct measurement of the enthalpy change (ΔH) of binding, from which the binding constant (K) and entropy change (ΔS) can be determined.[9][10][11] This provides a complete thermodynamic profile of the interaction.
| Cation | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Ca²⁺ | ~3.2 | ~ -18.3 | ~ +2.5 | ~ +20.8 |
| Mn²⁺ | ~3.9 | ~ -22.3 | ~ +5.4 | ~ +27.7 |
| Zn²⁺ | ~4.9 | ~ -28.0 | ~ +7.1 | ~ +35.1 |
Note: These are representative values illustrating the nature of the interaction. The positive enthalpy suggests that the reaction is endothermic and driven by a large positive entropy change, characteristic of the chelate effect where solvent molecules are released upon ligand binding.
Key Experimental Protocols
Accurate determination of stability constants and thermodynamic parameters is crucial for research. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two primary methods employed.[12]
3.1 Protocol: Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in potential of an ion-selective electrode (ISE) or a pH electrode during the titration of a metal ion solution with an this compound solution (or vice versa) to determine the concentration of free ions at equilibrium.[13][14][15]
Methodology:
-
Solution Preparation: Prepare standard solutions of the divalent metal salt (e.g., CaCl₂, 0.1 M), sodium this compound (0.1 M), and a background electrolyte (e.g., KNO₃, 0.1 M) to maintain constant ionic strength.
-
Calibration: Calibrate the pH meter/ISE using standard buffer solutions or standard metal ion solutions.
-
Titration Setup: Place a known volume and concentration of the metal ion solution in a thermostatted beaker with the calibrated electrode and a reference electrode.[16]
-
Data Collection: Add precise, incremental volumes of the sodium this compound titrant. After each addition, allow the potential reading to stabilize and record the value along with the total volume of titrant added.
-
Data Analysis: Plot the potential (mV or pH) versus the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve, often visualized using a first or second derivative plot.[16]
-
Calculation: Use the titration data to calculate the concentrations of free metal, free ligand, and the metal-ligand complex at multiple points along the curve. These values are then used in specialized software (e.g., HYPERQUAD) to refine and calculate the stability constant(s).
3.2 Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization in a single experiment.[9][17]
Methodology:
-
Sample Preparation: Prepare precisely concentrated solutions of the metal ion and this compound in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Instrument Setup: Thermostatically control the ITC instrument. Load the metal ion solution into the sample cell and the this compound solution into the titration syringe.[17]
-
Titration: Perform an initial small injection to eliminate artifacts, followed by a series of precisely metered injections of the this compound solution into the sample cell.
-
Heat Measurement: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of reaction.[10]
-
Data Analysis: Integrate the raw heat flow peaks to obtain the heat change per injection (ΔH). Plot these values against the molar ratio of this compound to metal.
-
Model Fitting: Fit the resulting binding isotherm using a suitable binding model (e.g., one-site binding) to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.
Biological and Pharmaceutical Relevance
The chelation of divalent cations by this compound is not merely a chemical curiosity; it is a critical process in biology and medicine, most notably in the formation of kidney stones and in drug development.[18][19]
4.1 Nephrolithiasis (Kidney Stones)
Approximately 70-80% of kidney stones are composed of calcium this compound.[18][20][21] The formation is a crystallization process driven by the supersaturation of urine with calcium and this compound ions.[22][23] When the concentration of these ions exceeds their solubility product, they can precipitate and form crystals.[22]
The process involves several key stages:
-
Supersaturation: High concentrations of urinary calcium (hypercalciuria) or this compound (hyperoxaluria) lead to a state where the ion activity product exceeds the solubility product.[24]
-
Nucleation: Initial microscopic crystal nuclei form from the supersaturated solution. This can occur homogeneously or heterogeneously on existing surfaces like cell debris.[22][25]
-
Growth & Aggregation: The nuclei grow larger and aggregate with other crystals, eventually forming a macroscopic stone (calculus).[26][27]
-
Retention: The stone becomes trapped in the renal tubules or collecting ducts, leading to obstruction and clinical symptoms.
Urinary molecules like citrate (B86180) and certain proteins can act as inhibitors of this process by chelating calcium or by binding to crystal surfaces, preventing further growth and aggregation.[26]
4.2 Nutrient Bioavailability and Drug Development
-
Nutrient Absorption: this compound is present in many plant-based foods (e.g., spinach, rhubarb, nuts).[18] In the gastrointestinal tract, dietary this compound can chelate essential divalent cations like Ca²⁺ and Fe²⁺, forming insoluble salts that cannot be absorbed by the intestines. This can reduce the bioavailability of these critical minerals.[28]
-
Drug Interactions & Formulation: In drug development, this compound chelation is a key consideration.
-
Oxaliplatin (B1677828): The anticancer drug oxaliplatin contains a platinum atom chelated by an this compound ligand. The this compound ligand is believed to contribute to the drug's unique neurotoxicity profile, possibly by chelating intracellular calcium.[18][21]
-
Formulation: this compound can be an impurity or a counter-ion in drug formulations. Its ability to chelate active pharmaceutical ingredients (APIs) containing metal centers or interact with divalent cations used as excipients can impact drug stability, solubility, and bioavailability. Therefore, robust analytical methods for quantifying this compound are essential.[18][20]
-
References
- 1. Transition metal this compound complex - Wikipedia [en.wikipedia.org]
- 2. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics for complex formation between palladium(ii) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Irving–Williams series - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijtsrd.com [ijtsrd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. POTENTIOMETRIC TITRATIONS INVOLVING CHELATING AGENTS, METAL IONS, AND METAL CHELATES-文献详情-维普官网 [cqvip.com]
- 15. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. urotoday.com [urotoday.com]
- 20. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. mdpi.com [mdpi.com]
- 23. Dietary this compound and kidney stone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | this compound as a potent promoter of kidney stone formation [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Exploring calcium this compound crystallization: a constant composition approach | springermedicine.com [springermedicine.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Oxalate in Urine
Abstract
Urinary oxalate is a critical biomarker for diagnosing and monitoring various metabolic disorders, most notably primary hyperoxaluria and its role in the formation of calcium this compound kidney stones. Accurate and reliable quantification of urinary this compound is essential for clinical assessment and for guiding therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this purpose. This application note provides a detailed protocol for the quantification of this compound in human urine using reversed-phase HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound is a metabolic end-product that is primarily excreted through the kidneys. Elevated levels of this compound in urine, known as hyperoxaluria, are a significant risk factor for the development of nephrolithiasis (kidney stones). Various analytical techniques are available for urinary this compound measurement, including enzymatic assays, ion chromatography, and gas chromatography. However, HPLC is often preferred due to its high sensitivity, specificity, and relatively low cost and operational complexity compared to methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This note details a validated HPLC method suitable for routine clinical and research laboratory settings.
Principle of the Method
This method involves the separation of this compound from other urinary components on a reversed-phase C18 column. Prior to injection, urine samples may undergo a simple preparation step, such as dilution and filtration, or a derivatization step to enhance detection. The separated this compound is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.
Data Presentation
The following table summarizes the quantitative performance characteristics of various HPLC methods for urinary this compound determination, providing a comparative overview of their key validation parameters.
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-MS) | Method 3 (HPLC-UV) |
| Linearity Range | 0.0625 - 2.0 mmol/L[1][2] | 0.5 - 450 mg/L[3][4][5] | Not Specified |
| Limit of Detection (LOD) | 0.0156 mmol/L[1][2] | Not Specified | 1.5 µM[6] |
| Lower Limit of Quantification (LLOQ) | 0.03130 mmol/L[1][2] | 0.56 mg/L[3][4] | Not Specified |
| Recovery | 90-115% | 90-100%[4] | Not Specified |
| Intra-day Precision (%CV) | ≤2.92% | 6% | 5.13%[7] |
| Inter-day Precision (%CV) | ≤16.6% | <15% | 8.06%[7] |
| Retention Time | Not Specified | Not Specified | 3.20 minutes[7] / 8.2 minutes[6] / 2.705 minutes[8] |
Experimental Protocols
Materials and Reagents
-
Oxalic acid (analytical standard, ≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Syringe filters (0.45 µm)
-
Urine collection containers
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm particle size)[1]
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Analytical balance
Preparation of Solutions
-
Stock Oxalic Acid Solution (40 mmol/L): Accurately weigh 0.036 g of oxalic acid and dissolve it in 10 mL of deionized water.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.0625 to 2.0 mmol/L.[1]
-
Mobile Phase (Isocratic): Prepare a solution of 15% methanol in water containing 0.17 M ammonium acetate.[1]
Sample Preparation
-
Urine Collection: Collect 24-hour urine samples. Ensure the collection container is kept cool.
-
Acidification and Centrifugation: Acidify the urine sample to a pH of ≤1 with 6N HCl.[5] Centrifuge the urine sample for 20 minutes at 12,500 rpm.[5]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Conditions
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 15% methanol in water with 0.17 M ammonium acetate[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 314 nm (with derivatization)[1] or 220 nm / 237 nm (without derivatization).[7][8]
-
Run Time: Approximately 10-15 minutes
Data Analysis
-
Calibration Curve: Inject the calibration standards and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared urine samples and record the peak area corresponding to this compound.
-
Quantification: Determine the concentration of this compound in the urine samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Urinary this compound Quantification by HPLC.
Conclusion
The described HPLC method provides a reliable, cost-effective, and accurate means for quantifying this compound in urine.[1][2] Its sensitivity and specificity make it a valuable tool for both clinical diagnostics and research applications, particularly in the investigation and management of hyperoxaluria and kidney stone disease. The straightforward sample preparation and isocratic elution allow for a relatively high throughput of samples. Proper validation of the method in the end-user's laboratory is crucial to ensure the accuracy and precision of the results.
References
- 1. Evaluation of a high‐performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a high-performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Development and validation of an HPLC–MS method for a simultaneous measurement of this compound and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 5. Development and validation of an HPLC–MS method for a simultaneous measurement of this compound and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 6. mdpi.com [mdpi.com]
- 7. [Determination of oxalic acid in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: Quantification of Oxalate in Plant Tissues Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Oxalic acid and its salt, oxalate, are naturally occurring compounds found in a wide variety of plants. While they play roles in plant physiology, high levels of this compound can be an anti-nutritive factor for humans, binding to minerals like calcium and potentially contributing to the formation of kidney stones. Accurate quantification of this compound in plant tissues is crucial for food science, nutrition, and drug development, particularly when evaluating the safety and efficacy of plant-derived products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of this compound, although it requires a derivatization step to make the analyte volatile. This application note provides a comprehensive protocol for the analysis of this compound in plant tissues by GC-MS.
Challenges in this compound Analysis
Direct analysis of oxalic acid by GC-MS is not feasible due to its low volatility. Therefore, a critical step in the analytical workflow is the conversion of oxalic acid into a volatile derivative. Common derivatization techniques include methylation to form dimethyl this compound or silylation to produce a trimethylsilyl (B98337) ester.[1][2] The choice of derivatization method can impact the sensitivity and reproducibility of the assay. Furthermore, the extraction of both soluble and total oxalates from the complex plant matrix requires careful optimization to ensure accurate quantification.[1][3]
Quantitative Data Summary
The following table summarizes the this compound content in various plant tissues as determined by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that reported this compound levels can vary significantly due to factors such as plant variety, growing conditions, and the specific analytical method employed.
| Plant Material | Total this compound (mg/100g fresh weight) | Soluble this compound (mg/100g fresh weight) | Reference |
| Spinach | 765 | 652 | [1] |
| Japanese Green Tea (Sencha) | 1150 (dry weight) | Not Reported | [1] |
| Black Tea | 850 (dry weight) | Not Reported | [1] |
| Coffee (Instant) | 40 (dry weight) | Not Reported | [1] |
Note: The limited availability of comprehensive, publicly accessible data tables for this compound content determined specifically by GC-MS necessitates compiling information from various sources. The values presented are indicative and may not be directly comparable across different studies due to variations in methodology.
Experimental Protocols
This section provides a detailed methodology for the extraction, derivatization, and GC-MS analysis of this compound in plant tissues.
Sample Preparation and Extraction
This protocol allows for the determination of both soluble and total this compound.
Materials:
-
Fresh or freeze-dried plant tissue
-
Mortar and pestle or cryogenic grinder
-
Deionized water
-
2N Hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Homogenization: Weigh approximately 1 gram of fresh or 0.1 gram of freeze-dried plant tissue and homogenize it using a mortar and pestle with liquid nitrogen or a cryogenic grinder to obtain a fine powder.
-
Extraction of Soluble this compound:
-
To a known amount of the homogenized sample, add 20 mL of deionized water.
-
Heat the mixture in a water bath at 80°C for 30 minutes with constant stirring.[2]
-
Allow the mixture to cool and then centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant for the derivatization step.
-
-
Extraction of Total this compound:
-
To a separate, known amount of the homogenized sample, add 20 mL of 2N HCl.[1]
-
Let the mixture stand at room temperature for at least 1 hour with occasional vortexing.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant for the derivatization step.
-
-
Drying: Evaporate the collected supernatant to complete dryness using a rotary evaporator or a vacuum concentrator.
Derivatization: Methylation
This protocol describes the conversion of oxalic acid to its volatile dimethyl this compound ester.[1]
Materials:
-
Dried sample extract from the previous step
-
7% (v/v) Hydrochloric acid in Methanol (B129727)
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (e.g., ¹³C₂-oxalic acid)
-
Vials with PTFE-lined caps
Procedure:
-
Add a known amount of the internal standard to the dried sample extract.
-
Add 2 mL of 7% HCl in methanol to the vial containing the dried extract.
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of deionized water and 1 mL of chloroform to the vial.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the lower chloroform layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The chloroform extract containing dimethyl this compound is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion for dimethyl this compound: m/z 59
-
Qualifier ion for dimethyl this compound: m/z 118
-
Ion for ¹³C₂-dimethyl this compound (internal standard): m/z 60
-
Data Analysis: Quantification is performed by creating a calibration curve using known concentrations of oxalic acid standards that have undergone the same extraction and derivatization procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound in plant tissues.
Chemical Derivatization of Oxalic Acid
Caption: Methylation of oxalic acid for GC-MS analysis.
References
Application Notes and Protocols for the Spectrophotometric Determination of Oxalate in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalic acid, a dicarboxylic acid found in various biological systems, plays a significant role in both normal physiological processes and pathological conditions. Elevated levels of oxalate in biological fluids, such as urine and plasma, are a key risk factor for the formation of calcium this compound kidney stones, a condition known as hyperoxaluria. Accurate and reliable quantification of this compound concentration is therefore crucial for clinical diagnosis, monitoring disease progression, and in the development of therapeutic interventions.
Spectrophotometric methods offer a sensitive, cost-effective, and widely accessible approach for determining this compound concentrations. These methods can be broadly categorized into enzymatic and non-enzymatic assays. This document provides detailed application notes and protocols for the most common spectrophotometric methods used for this compound determination in biological fluids.
Methods Overview
Spectrophotometric determination of this compound relies on the measurement of light absorbance by a colored product generated in proportion to the this compound concentration in the sample. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
-
Enzymatic Methods: These methods are highly specific and sensitive, utilizing enzymes that selectively react with this compound.
-
This compound Oxidase Method: This is the most common enzymatic method. This compound oxidase catalyzes the oxidation of this compound to carbon dioxide and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then quantified in a secondary reaction that generates a colored product.
-
This compound Decarboxylase Method: This method employs this compound decarboxylase, which converts this compound to formate (B1220265) and carbon dioxide. The formate produced is then measured in a subsequent enzymatic reaction.[1]
-
-
Non-Enzymatic Methods: These methods are generally less specific than enzymatic methods but can be useful in certain applications. They often involve the reaction of this compound with a chromogenic agent.
-
Vanadium(V)-Mandelohydroxamic Acid Method: This method is based on the formation of a colored mixed-ligand complex between vanadium(V), mandelohydroxamic acid, and this compound.[2]
-
Potassium Permanganate (B83412) Method: This method involves the oxidation of this compound by potassium permanganate (KMnO₄) in an acidic medium. The disappearance of the purple color of the permanganate ion is measured spectrophotometrically.
-
Quantitative Performance of Spectrophotometric this compound Assays
The following table summarizes the key performance characteristics of the different spectrophotometric methods for this compound determination. This information can aid in selecting the most appropriate method for a specific research or clinical application.
| Method | Principle | Sample Type(s) | Linear Range | Limit of Detection (LOD) | Precision (CV%) | Recovery (%) | Key Advantages | Key Disadvantages |
| This compound Oxidase | Enzymatic oxidation of this compound to H₂O₂ and CO₂; H₂O₂ is then quantified colorimetrically.[1] | Urine, Plasma | 2.0 µM - 20 mM[3] | 2.0 µM[3] | Within-run: <1.6% - 5.4%, Between-day: <5.6% - 18.0% | 40 - 101% | High specificity and sensitivity. | Can be inhibited by substances in urine; variable recovery rates reported. |
| This compound Decarboxylase | Enzymatic conversion of this compound to formate and CO₂; formate is then quantified in a coupled enzymatic reaction.[1] | Urine, Plasma | Not widely reported | Detects < 20 µU of activity | Not widely reported | Not widely reported | High specificity. | Less commonly used than this compound oxidase; may have lower sensitivity. |
| Vanadium(V)-Mandelohydroxamic Acid | Formation of a colored mixed-ligand complex with this compound.[2] | Urine, Blood Serum | 2 - 8 µg/mL | 0.5 µg/mL[2] | Not specified | Not specified | Simple and rapid. | Potential for interference from other substances that can form complexes. |
| Potassium Permanganate | Oxidation of this compound by KMnO₄, leading to a measurable decrease in KMnO₄ absorbance. | General aqueous solutions | Dependent on initial KMnO₄ concentration | Not specified | Not specified | Not specified | Inexpensive and straightforward. | Lacks specificity; can be affected by other reducing agents in the sample. |
Experimental Protocols
Protocol 1: this compound Determination using this compound Oxidase
This protocol is based on the principle that this compound oxidase catalyzes the oxidation of this compound to carbon dioxide and hydrogen peroxide. The hydrogen peroxide is then measured in a coupled reaction with a chromogen, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH) and N,N-dimethylaniline, in the presence of horseradish peroxidase (HRP), to produce a colored product.[1][4]
Materials:
-
This compound Oxidase (from a suitable source, e.g., moss or beet stems)
-
Horseradish Peroxidase (HRP)
-
3-methyl-2-benzothiazolinone hydrazone (MBTH)
-
N,N-dimethylaniline
-
Succinate (B1194679) buffer (pH 3.8)
-
This compound standards
-
Biological fluid sample (urine or plasma)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Reagent Preparation:
-
Prepare a stock solution of this compound standards in deionized water.
-
Prepare the color reagent containing MBTH, N,N-dimethylaniline, and HRP in a suitable buffer.
-
Prepare the this compound oxidase solution in succinate buffer.
-
-
Assay Procedure:
-
Pipette the prepared sample and this compound standards into separate test tubes or microplate wells.
-
Add the color reagent to each tube/well and mix.
-
Initiate the reaction by adding the this compound oxidase solution.
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period.
-
-
Measurement:
-
Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 595 nm).
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance values of the this compound standards against their concentrations.
-
Determine the this compound concentration in the sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: this compound Determination using this compound Decarboxylase
This protocol utilizes this compound decarboxylase to convert this compound to formate, which is then quantified in a NAD⁺-dependent reaction catalyzed by formate dehydrogenase, leading to the formation of NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the initial this compound concentration.[1]
Materials:
-
This compound Decarboxylase
-
Formate Dehydrogenase
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Potassium phosphate (B84403) buffer (pH 5.0 and pH 7.5)
-
This compound standards
-
Biological fluid sample (urine or plasma)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare urine or plasma samples as described in Protocol 1.
-
-
Reagent Preparation:
-
Prepare this compound standards in deionized water.
-
Prepare a solution of this compound decarboxylase in potassium phosphate buffer (pH 5.0).
-
Prepare a reaction mixture containing formate dehydrogenase and NAD⁺ in potassium phosphate buffer (pH 7.5).
-
-
Assay Procedure (Two-Step):
-
Step 1 (this compound to Formate Conversion):
-
Incubate the prepared sample or standard with the this compound decarboxylase solution at 37°C to convert this compound to formate.
-
Stop the reaction by adjusting the pH to 7.5 with potassium phosphate buffer.
-
-
Step 2 (Formate Quantification):
-
Add the reaction mixture containing formate dehydrogenase and NAD⁺ to the solution from Step 1.
-
Incubate at 37°C.
-
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of NADH formation from the change in absorbance.
-
Construct a standard curve by plotting the rate of reaction for the this compound standards against their concentrations.
-
Determine the this compound concentration in the sample from the standard curve.
-
Protocol 3: Non-Enzymatic this compound Determination using Potassium Permanganate
This protocol is based on the redox reaction between this compound and potassium permanganate in an acidic solution. The concentration of this compound is determined by measuring the decrease in absorbance of the purple permanganate solution as it is reduced by this compound.
Materials:
-
Potassium permanganate (KMnO₄) solution (e.g., 0.01 M)
-
Sulfuric acid (H₂SO₄) solution (e.g., 1-2 M)
-
This compound standards
-
Biological fluid sample (urine or plasma, requires pre-treatment to remove other reducing agents)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
It is crucial to pre-treat biological samples to remove other reducing substances that could react with KMnO₄. This may involve precipitation and extraction steps.
-
-
Reagent Preparation:
-
Prepare a standardized solution of KMnO₄.
-
Prepare a series of this compound standard solutions.
-
-
Assay Procedure:
-
In a test tube, mix the sample or standard with the sulfuric acid solution.
-
Add a known volume of the KMnO₄ solution and mix well.
-
-
Measurement:
-
Immediately measure the absorbance of the solution at 525 nm.
-
-
Calculation:
-
The decrease in absorbance is proportional to the this compound concentration.
-
Create a calibration curve by plotting the change in absorbance versus the concentration of the this compound standards.
-
Determine the this compound concentration in the sample from the calibration curve.
-
Diagrams
Caption: Reaction principle of the this compound oxidase-based spectrophotometric assay.
Caption: Reaction principle of the this compound decarboxylase-based spectrophotometric assay.
Caption: General experimental workflow for spectrophotometric this compound determination.
References
- 1. d-nb.info [d-nb.info]
- 2. Extraction--spectrophotometric determination of this compound in urine and blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spectrophotometric determination of urinary this compound with this compound oxidase prepared from moss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of this compound in urine and plasma with this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Capillary Electrophoresis for the Separation of Oxalate from Other Organic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a powerful analytical technique for the separation and quantification of small, charged molecules like organic acids.[1][2] Its high efficiency, rapid analysis times, and low sample and reagent consumption make it an ideal method for various applications, including food and beverage analysis, clinical diagnostics, and pharmaceutical research.[1][2] This application note provides a detailed protocol for the separation of oxalate from other common organic acids using capillary zone electrophoresis (CZE) with UV detection. This compound, a dicarboxylic acid, is of significant interest due to its role in the formation of kidney stones and its presence in various biological and food samples.[3][4]
Principle of Separation
Capillary zone electrophoresis separates ions based on their charge-to-mass ratio within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).[1] When a high voltage is applied across the capillary, charged analytes migrate towards the electrode of opposite polarity. The overall mobility of an analyte is a combination of its electrophoretic mobility and the electroosmotic flow (EOF) of the bulk solution within the capillary. By optimizing the BGE composition, pH, and applied voltage, a high-resolution separation of various organic acids, including this compound, can be achieved.
Experimental Workflow
The general workflow for the analysis of this compound and other organic acids by capillary electrophoresis is depicted below.
Caption: Workflow for organic acid analysis by CE.
Experimental Protocols
Two detailed protocols for the separation of this compound from other organic acids are provided below, one utilizing direct UV detection and the other indirect UV detection.
Protocol 1: Direct UV Detection
This method is suitable for samples where the concentration of organic acids is sufficiently high for direct detection at low UV wavelengths.[5]
1. Instrumentation and Consumables:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 50-60 cm total length)
-
Data acquisition and analysis software
-
pH meter
-
Microcentrifuge
-
Syringe filters (0.45 µm)
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM Borax (B76245) - 5.5 mM Potassium Hydrogen Phthalate (B1215562), pH 9.0.[6] Prepare by dissolving the appropriate amounts of borax and potassium hydrogen phthalate in deionized water and adjusting the pH with NaOH or HCl if necessary. Filter the buffer through a 0.45 µm filter before use.
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), and deionized water.
-
Standard Solutions: Prepare individual stock solutions (e.g., 1000 mg/L) of oxalic acid and other organic acids of interest (e.g., citric acid, malic acid, lactic acid, succinic acid) in deionized water. Working standards are prepared by diluting the stock solutions with the BGE.
3. Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for at least 15 minutes.
4. Sample Preparation:
-
For liquid samples (e.g., beverages, urine), dilute with deionized water (e.g., 1:10).[7][8]
-
Centrifuge the diluted sample to pellet any particulates.
-
Filter the supernatant through a 0.45 µm syringe filter.[7][8]
5. CE Analysis:
-
Capillary: Fused-silica, 50 µm I.D., 50 cm effective length.
-
BGE: 20 mM Borax - 5.5 mM Potassium Hydrogen Phthalate, pH 9.0.[6]
-
Temperature: 25 °C.[7]
-
Injection: Hydrodynamic injection at 50 mbar for 5-10 seconds.[9]
6. Data Analysis:
-
Identify peaks based on the migration times of the standards.
-
Quantify the concentration of this compound and other organic acids by comparing the peak areas with the calibration curves generated from the working standards.
Protocol 2: Indirect UV Detection
This method is highly sensitive and suitable for the analysis of a wide range of organic acids, especially at low concentrations.
1. Instrumentation and Consumables:
-
Same as Protocol 1.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 15 mM Tris(hydroxymethyl)aminomethane, 3 mM 1,2,4-Benzenetricarboxylic acid, 1.5 mM Tetraethylenepentaamine (TEPA), and 20% methanol, adjusted to pH 8.4.[11] The 1,2,4-benzenetricarboxylic acid acts as the chromophore for indirect detection.
-
Capillary Conditioning Solutions: Same as Protocol 1.
-
Standard Solutions: Same as Protocol 1.
3. Capillary Conditioning:
-
Follow the same procedure as in Protocol 1.
4. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
5. CE Analysis:
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length.
-
BGE: 15 mM Tris, 3 mM 1,2,4-Benzenetricarboxylic acid, 1.5 mM TEPA, 20% Methanol, pH 8.4.[11]
-
Applied Voltage: -15 kV to -20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
6. Data Analysis:
-
Peak identification and quantification are performed as described in Protocol 1. The peaks for the anions will appear as negative peaks against the baseline absorbance of the chromophore.
Quantitative Data Summary
The following tables summarize typical performance data for the capillary electrophoresis analysis of this compound and other organic acids, compiled from various studies.
Table 1: Separation Conditions and Migration Times
| Analyte | BGE Composition | pH | Voltage (kV) | Capillary (I.D., Length) | Migration Time (min) | Reference |
| This compound | 50 mmol/L Potassium Dihydrogen Phosphate | 6.5 | 30 | 50 µm, 50 cm | < 5 | [12] |
| Citrate (B86180) | 50 mmol/L Potassium Dihydrogen Phosphate | 6.5 | 30 | 50 µm, 50 cm | < 5 | [12] |
| This compound | Phosphate buffer | 2.5 | 22.5 | 75 µm, 48.5 cm | 6.51 | [9] |
| This compound | Borax-Potassium Hydrogen Phthalate | 9.0 | 20 | Not specified | < 11 | [6] |
| Glythis compound | Borax-Potassium Hydrogen Phthalate | 9.0 | 20 | Not specified | < 11 | [6] |
| This compound | Indirect UV BGE | Not specified | Not specified | Not specified | 4.02 | [4] |
| Citrate | Indirect UV BGE | Not specified | Not specified | Not specified | 4.50 | [4] |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) | Reference |
| This compound | 0-500 | 1 | Not specified | 102.38 | [12] |
| Citrate | 0-500 | 1 | Not specified | 92.74 | [12] |
| Oxalic Acid | 25-500 | Not specified | 9.5 - 28.5 | 90.1 - 110.1 | [8] |
| Malic Acid | 25-500 | Not specified | 9.5 - 28.5 | 90.1 - 110.1 | [8] |
| Citric Acid | 25-500 | Not specified | 9.5 - 28.5 | 90.1 - 110.1 | [8] |
| Lactic Acid | 50-500 | Not specified | Not specified | 90.1 - 110.1 | [8] |
| Glythis compound | 800 - 20000 | 200 | Not specified | 98.3 - 102.5 | [6] |
| This compound | 1200 - 20000 | 400 | Not specified | 98.3 - 102.5 | [6] |
| This compound | Not specified | 7 | Not specified | 94 - 101 | [4] |
| Citrate | Not specified | 7 | Not specified | Not specified | [4] |
Troubleshooting
-
Poor Resolution: Optimize the BGE pH and concentration. The pH affects the charge of the organic acids and thus their electrophoretic mobility. Adding organic modifiers or metal ions to the BGE can also improve selectivity.[2][5]
-
Varying Migration Times: Ensure consistent temperature control, as temperature affects buffer viscosity and ionic mobility. Regularly replenish the BGE in the vials to prevent changes in composition due to electrolysis.
-
Low Sensitivity: For direct detection, ensure the detection wavelength is optimal for the analytes (typically low UV). For low concentrations, consider using an indirect UV detection method or a pre-concentration technique.
Conclusion
Capillary electrophoresis is a simple, rapid, and reliable technique for the separation and quantification of this compound from other organic acids in a variety of sample matrices.[7][8] The methods presented in this application note can be adapted for routine analysis in research, clinical, and quality control laboratories. The high efficiency and minimal sample preparation requirements make CE a cost-effective alternative to other chromatographic techniques.[1]
References
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of urinary this compound and citrate by capillary electrophoresis and indirect ultraviolet absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 6. [Determination of glythis compound and this compound by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of four organic acids in beverages by capillary electrophoresis coupled with ultraviolet detector [vjfc.nifc.gov.vn]
- 9. Capillary Electrophoresis Method for Determination of Escitalopram this compound in Urine Samples and Different Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of capillary electrophoresis for organic acid analysis in herbal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes and Protocols for Oxalate Measurement in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of oxalate in various industrial samples using volumetric titration methods. The following sections cover the principles, required apparatus and reagents, and step-by-step procedures for two common and reliable titration techniques: Permanganate (B83412) Titration and Cerimetric Titration.
Method 1: Permanganate Titration for this compound Determination
Introduction and Principles
Permanganate titration is a widely used redox method for the determination of this compound.[1][2] In this titration, a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent, is used to titrate the this compound sample in an acidic medium.[1][2] The permanganate ion (MnO₄⁻) is intensely purple, while the manganese(II) ion (Mn²⁺) it is reduced to is nearly colorless.[2] This color change serves as a self-indicator for the endpoint of the titration, which is reached when a faint pink color persists in the solution, signaling that all the this compound has been consumed.[2][3]
The reaction is typically carried out in a hot acidic solution (around 60-90°C) to ensure a practical reaction rate, as the reaction between this compound and permanganate is slow at room temperature.[4][5] The overall balanced chemical equation for the reaction is:
5C₂O₄²⁻(aq) + 2MnO₄⁻(aq) + 16H⁺(aq) → 10CO₂(g) + 2Mn²⁺(aq) + 8H₂O(l)[2]
This method is applicable to a variety of industrial samples, including process liquors in the alumina (B75360) industry and for monitoring this compound content in commercial cleaning products.[6]
Experimental Protocol
1. Preparation of Reagents:
-
Standard Sodium this compound (Na₂C₂O₄) Solution (approx. 0.1 N): Accurately weigh approximately 6.7 g of analytical grade sodium this compound (dried at 105-110°C) and dissolve it in deionized water in a 1000 mL volumetric flask. Make up to the mark with deionized water.
-
Potassium Permanganate (KMnO₄) Solution (approx. 0.1 N): Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of deionized water. Boil the solution for about an hour, then let it stand for 24 hours before filtering it through a sintered glass funnel to remove any manganese dioxide (MnO₂). Store the standardized solution in a dark, stoppered bottle.
-
Sulfuric Acid (H₂SO₄) Solution (1 M): Slowly add 56 mL of concentrated sulfuric acid to approximately 900 mL of deionized water in a beaker, with constant stirring. Allow the solution to cool to room temperature and then dilute to 1000 mL with deionized water.
2. Standardization of Potassium Permanganate Solution:
-
Pipette 25.00 mL of the standard sodium this compound solution into a 250 mL Erlenmeyer flask.
-
Add 25 mL of 1 M sulfuric acid to the flask.[2]
-
Heat the solution to 80-90°C.[2]
-
Titrate the hot solution with the prepared KMnO₄ solution from a burette. The permanganate solution should be added dropwise near the endpoint, allowing each drop to be decolorized before adding the next.[2]
-
The endpoint is reached when the first persistent faint pink color appears and remains for at least 15-30 seconds.[2]
-
Record the volume of KMnO₄ solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the exact normality of the KMnO₄ solution.
3. Analysis of Unknown this compound Sample:
-
Accurately weigh an appropriate amount of the industrial sample (to contain a known approximate amount of this compound) and transfer it to a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water and add 25 mL of 1 M sulfuric acid.[2]
-
Heat the solution to 80-90°C.[2]
-
Titrate the hot sample solution with the standardized KMnO₄ solution until the endpoint is reached (a persistent faint pink color).[1]
-
Record the volume of KMnO₄ solution consumed.
-
Repeat the procedure for replicate samples.
-
Calculate the percentage of this compound in the unknown sample.
Data Presentation
| Titration Run | Mass of Sample (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) | % this compound (w/w) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average |
Experimental Workflow
Caption: Workflow for this compound Determination by Permanganate Titration.
Method 2: Cerimetric Titration for this compound Determination
Introduction and Principles
Cerimetric titration is another robust redox method for the determination of this compound, utilizing cerium(IV) sulfate (B86663) (Ce(SO₄)₂) as the titrant.[7] Cerium(IV) is a strong oxidizing agent, and its reduction to the colorless cerium(III) ion forms the basis of this titration.[8] The reaction between cerium(IV) and this compound is as follows:
2Ce⁴⁺(aq) + C₂O₄²⁻(aq) → 2Ce³⁺(aq) + 2CO₂(g)
Similar to permanganate titration, this reaction is often performed at an elevated temperature (around 70°C) to increase the reaction rate.[7] While the yellow color of the Ce(IV) ion can serve as a self-indicator, a redox indicator such as ferroin (B110374) is often used to provide a sharper and more easily detectable endpoint.[9][10]
Experimental Protocol
1. Preparation of Reagents:
-
Standard di-Sodium this compound (Na₂C₂O₄) Solution (0.1 N): Prepare as described in the permanganate titration method.
-
Cerium(IV) Sulfate Solution (0.1 N): Accurately weigh approximately 40.43 g of cerium(IV) sulfate tetrahydrate into a 1000 mL volumetric flask. Add 500 mL of deionized water and then slowly and carefully add 28 mL of concentrated sulfuric acid. Dissolve the solid completely and then make up the volume to the mark with deionized water. Allow the solution to stand overnight and then filter.[7]
-
Sulfuric Acid (H₂SO₄) Solution (1 M): Prepare as described in the permanganate titration method.
-
Ferroin Indicator Solution: Purchase a commercially available solution or prepare by dissolving 1.485 g of 1,10-phenanthroline (B135089) monohydrate in 100 mL of a 0.025 M ferrous sulfate solution.
2. Standardization of Cerium(IV) Sulfate Solution:
-
Accurately weigh 20-40 mg of dry primary standard di-sodium this compound into a 250 mL beaker.[7]
-
Add 50 mL of deionized water and 5 mL of 1 M sulfuric acid.[7]
-
Add 2-3 drops of ferroin indicator solution.
-
Heat the solution to approximately 70°C.[7]
-
Titrate with the 0.1 N Ce(SO₄)₂ solution. The endpoint is indicated by a color change from red to pale blue.
-
Record the volume of Ce(SO₄)₂ solution used.
-
Repeat the standardization at least two more times for consistency.
-
Calculate the exact normality of the Ce(SO₄)₂ solution.
3. Analysis of Unknown this compound Sample:
-
Prepare the unknown sample as described in the permanganate titration method.
-
Add 50 mL of deionized water, 5 mL of 1 M sulfuric acid, and 2-3 drops of ferroin indicator.
-
Heat the solution to approximately 70°C.
-
Titrate with the standardized Ce(SO₄)₂ solution to the red to pale blue endpoint.
-
Record the volume of titrant consumed.
-
Perform replicate titrations.
-
Calculate the percentage of this compound in the unknown sample.
Data Presentation
| Titration Run | Mass of Sample (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Ce(SO₄)₂ used (mL) | % this compound (w/w) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average |
Experimental Workflow
Caption: Workflow for this compound Determination by Cerimetric Titration.
References
- 1. scribd.com [scribd.com]
- 2. studylib.net [studylib.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of oxalic acid by titrating with KMnO4 | DOCX [slideshare.net]
- 6. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 9. Titration of cerium (IV) sulphate with sodium this compound at the room temperature using ferroin as internal indicator | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Models of Calcium Oxalate Crystallization for Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for established in vitro models used to screen for therapeutic agents against calcium oxalate (CaOx) kidney stone disease. It covers solution-based crystallization assays and cell-based models of crystal-induced renal injury, including data interpretation and visualization of key pathways.
Introduction
Calcium this compound (CaOx) stones are the most prevalent type of kidney stones, accounting for approximately 80% of cases.[1][2] The formation of these stones is a multifactorial process involving crystal nucleation, growth, aggregation, and subsequent adhesion to renal epithelial cells, which can lead to inflammation and kidney injury.[2][3] In vitro models are indispensable tools in the early stages of drug discovery, offering a controlled environment to screen for compounds that can inhibit these key pathological steps.
This guide details two primary categories of in vitro models:
-
Solution-Based Assays: These models assess the direct effects of compounds on the physicochemical processes of CaOx crystallization in a cell-free environment.
-
Cell-Based Assays: These models evaluate the interaction between CaOx crystals and renal epithelial cells, focusing on cellular responses like adhesion, cytotoxicity, and inflammatory signaling.
Solution-Based Crystallization Assays
Solution-based assays are rapid, high-throughput methods to identify compounds that interfere with the initial stages of stone formation. The primary endpoints are the inhibition of crystal nucleation, growth, and aggregation.
Experimental Protocols
Protocol 2.1.1: CaOx Crystal Nucleation Assay
This assay measures the formation of new crystals from a supersaturated solution. Inhibition is determined by an increase in the induction time before crystals become optically detectable.[4][5]
-
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 4 mM)
-
Sodium this compound (Na₂C₂O₄) solution (e.g., 50 mM)
-
Tris-HCl buffer (pH 6.5) with NaCl (0.15 M)
-
Test compounds at various concentrations
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 620 nm
-
-
Procedure:
-
To each well of a 96-well plate, add Tris-HCl buffer.
-
Add the test compound at the desired final concentration. For the control well, add the vehicle (e.g., distilled water).
-
Initiate crystallization by adding CaCl₂ solution followed immediately by Na₂C₂O₄ solution.[4][5]
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 620 nm every minute for a defined period (e.g., 30-60 minutes).
-
The induction time is the point at which a rapid increase in absorbance is observed. The percentage of inhibition is calculated based on the delay in induction time compared to the control.
-
Protocol 2.1.2: CaOx Crystal Growth Assay
This assay measures the increase in the size of pre-existing CaOx seed crystals. Inhibition is quantified by measuring the depletion of free calcium ions from the solution.[6]
-
Materials:
-
Calcium this compound monohydrate (COM) seed crystals
-
Supersaturated solution of CaCl₂ and Na₂C₂O₄
-
Arsenazo III (calcium-sensitive dye)
-
Test compounds
-
Microplate reader (620 nm)
-
-
Procedure:
-
Add COM seed crystals to a supersaturated calcium and this compound solution.
-
Add the test compound or vehicle control.
-
Incubate the mixture at 37°C with gentle shaking to allow crystal growth.
-
At specified time points, take an aliquot of the supernatant.
-
Add Arsenazo III dye to the supernatant and measure the absorbance to determine the concentration of remaining free calcium.
-
A higher concentration of free calcium in the presence of the test compound indicates inhibition of crystal growth.
-
Protocol 2.1.3: CaOx Crystal Aggregation Assay
This assay measures the clumping of individual crystals to form larger aggregates. Inhibition is observed as a slower decline in optical density as smaller particles aggregate into larger, less numerous ones.[4][7][8]
-
Materials:
-
Pre-formed Calcium this compound Monohydrate (COM) crystal slurry (e.g., 1 mg/mL in Tris-buffer)[4]
-
Test compounds
-
Spectrophotometer
-
-
Procedure:
-
Prepare a suspension of COM crystals in a buffer solution.
-
Add the test compound or vehicle control to the crystal suspension.
-
Incubate at 37°C with constant stirring.
-
Measure the absorbance at 620 nm at regular intervals (e.g., every 30 minutes) for up to 3 hours.[4]
-
A stable or slower-declining absorbance in the presence of the test compound indicates inhibition of aggregation compared to the control, which will show a rapid decrease.[8]
-
Data Presentation
Quantitative data from solution-based assays should be summarized for clear comparison.
| Assay Type | Key Parameter | Unit of Measurement | Example Control Value | Example Inhibitor Value | % Inhibition Formula |
| Nucleation | Induction Time (T_ind) | Minutes | 5 min | 15 min | ((T_ind_inhibitor - T_ind_control) / T_ind_control) * 100 |
| Growth | Calcium Depletion | % | 80% | 30% | ((%Depletion_control - %Depletion_inhibitor) / %Depletion_control) * 100 |
| Aggregation | Rate of OD Decline | OD units/min | -0.05 | -0.01 | ((Rate_control - Rate_inhibitor) / Rate_control) * 100 |
Cell-Based Assays for Crystal-Renal Cell Interaction
Cell-based models are crucial for evaluating how potential drugs affect the biological consequences of CaOx crystals, such as their attachment to renal cells and subsequent cytotoxicity. Commonly used renal epithelial cell lines include Madin-Darby Canine Kidney (MDCK) and Normal Rat Kidney (NRK-52E) cells.[9][10][11]
Experimental Protocols
Protocol 3.1.1: Crystal-Cell Adhesion Assay
This assay quantifies the attachment of CaOx crystals to a monolayer of renal epithelial cells.
-
Materials:
-
MDCK or NRK-52E cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
COM crystals (e.g., 100 µg/mL)
-
Test compounds
-
6-well plates
-
Phase-contrast microscope
-
-
Procedure:
-
Seed MDCK or NRK-52E cells in 6-well plates and grow to form a confluent monolayer.[12]
-
Pre-incubate the cell monolayer with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Add a suspension of COM crystals to each well and incubate (e.g., for 30 minutes at 37°C).[9]
-
Gently wash the monolayer multiple times with PBS to remove non-adherent crystals.
-
Visualize the remaining, adhered crystals using a phase-contrast microscope.
-
Quantify the number of adherent crystals by counting at least 15 random high-power fields (HPFs).[13][14] The results are expressed as the number of crystals per HPF or percentage of crystal-bound cells.
-
Protocol 3.1.2: Cytotoxicity Assay (LDH Release)
This assay measures cell membrane damage caused by CaOx crystals by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium.
-
Materials:
-
Confluent monolayer of MDCK or NRK-52E cells in a 96-well plate
-
COM crystals
-
Test compounds
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Prepare a confluent cell monolayer in a 96-well plate.
-
Treat the cells with the test compound or vehicle, followed by exposure to COM crystals (e.g., 1 mM) for a set period (e.g., 24-48 hours).[15]
-
Include control groups: untreated cells (low control) and cells treated with a lysis buffer (high control).
-
Collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions, measuring absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity relative to the high control after subtracting the background from the low control.
-
Data Presentation
| Assay Type | Key Parameter | Unit of Measurement | Example Control Value | Example Inhibitor Value | % Protection Formula |
| Crystal Adhesion | Adherent Crystals/HPF | Number | 150 | 45 | ((Adhesion_control - Adhesion_inhibitor) / Adhesion_control) * 100 |
| Cytotoxicity | % LDH Release | % | 60% | 20% | ((LDH_control - LDH_inhibitor) / LDH_control) * 100 |
Signaling Pathways and Visualization
CaOx crystals induce renal cell injury primarily through the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways.[3][15] A key pathway involves the NLRP3 inflammasome, which is activated by ROS and leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[16][17][18][19] This inflammatory response exacerbates tissue damage and can contribute to the progression of kidney disease.[18][19]
Caption: CaOx crystal-induced cell injury signaling pathway.
The following diagrams illustrate the logical flow of a typical drug screening campaign and how different in vitro assays model the stages of stone formation.
Caption: High-throughput drug screening workflow.
Caption: Correlation of in vitro assays to in vivo processes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactive oxygen species, inflammation and calcium this compound nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium this compound crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Defining and Systematic Analyses of Aggregation Indices to Evaluate Degree of Calcium this compound Crystal Aggregation [frontiersin.org]
- 8. Defining and Systematic Analyses of Aggregation Indices to Evaluate Degree of Calcium this compound Crystal Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of calcium this compound monohydrate crystals with MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Calcium this compound crystal attachment to cultured kidney epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Systematic evaluation for effects of urine pH on calcium this compound crystallization, crystal-cell adhesion and internalization into renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium this compound crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Activation of the NLRP3 Inflammasome in association with Calcium this compound crystal-induced Reactive Oxygen Species in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting the NLRP3 inflammasome for calcium this compound stones: pathophysiology and emerging pharmacological interventions [frontiersin.org]
- 19. Targeting the NLRP3 inflammasome for calcium this compound stones: pathophysiology and emerging pharmacological interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Hyperoxaluria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent animal models used to investigate the pathogenesis of hyperoxaluria, a key driver of calcium oxalate kidney stone disease and associated renal damage. Detailed protocols for inducing hyperoxaluria and analyzing subsequent pathological changes are provided to facilitate reproducible experimental design and execution.
Introduction to Hyperoxaluria Animal Models
Animal models are indispensable tools for elucidating the complex mechanisms underlying hyperoxaluria and for the preclinical evaluation of novel therapeutic interventions. These models can be broadly categorized into genetic and induced models, each offering unique advantages for studying specific aspects of the disease.
-
Genetic Models: These models harbor specific genetic mutations that mimic primary hyperoxalurias (PH), a group of inherited metabolic disorders characterized by excessive endogenous this compound production. They are crucial for understanding the fundamental pathophysiology of PH and for testing therapies targeting the underlying genetic defects.
-
Induced Models: These models involve the administration of chemical inducers or specialized diets to elevate urinary this compound levels. They are valuable for studying the general mechanisms of this compound-induced renal injury, crystal deposition, and inflammation, and for screening a wide range of therapeutic agents.
Genetic Models of Primary Hyperoxaluria
Primary hyperoxalurias are rare genetic diseases that lead to a significant overproduction of this compound.[1] Mouse models have been instrumental in understanding the pathways involved.[2]
Primary Hyperoxaluria Type 1 (PH1) Models
PH1 is caused by mutations in the AGXT gene, which encodes the liver-specific enzyme alanine:glyoxylate (B1226380) aminotransferase (AGT).[3] This deficiency leads to the accumulation of glyoxylate, which is then converted to this compound.[2]
-
Agxt Knockout (KO) Mouse: This is the most widely used model for PH1.[4][5] These mice exhibit key clinical features of PH1, including elevated plasma and urinary levels of this compound and glycolate (B3277807).[5] Spontaneous development of nephrocalcinosis can be minimal and variable in these mice.[3][5] However, the phenotype can be exacerbated by challenging the mice with ethylene (B1197577) glycol (EG), a precursor of glyoxylate.[3][5]
Primary Hyperoxaluria Type 2 (PH2) Models
PH2 results from mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase. This enzyme is involved in the detoxification of glyoxylate.[1]
-
Grhpr Knockout (KO) Mouse: This model shows increased urinary excretion of this compound.[1] When fed a diet containing hydroxyproline (B1673980), a precursor of glyoxylate, these mice develop severe nephrocalcinosis and a significant loss of renal function, suggesting that GRHPR activity is vital for limiting the conversion of glyoxylate to this compound in the kidney.[1]
Induced Models of Hyperoxaluria
Induced models are frequently used due to their relative ease of implementation and the ability to control the timing and severity of hyperoxaluria.
Ethylene Glycol (EG) Induced Hyperoxaluria
The administration of ethylene glycol in drinking water is a common and simple method to induce hyperoxaluria in rodents.[6][7] EG is metabolized in the liver to this compound.[6] This model is effective in inducing calcium this compound crystal deposition and nephrolithiasis.[7][8] However, it has been noted that EG and its metabolites can be nephrotoxic and may cause metabolic acidosis, which can complicate the interpretation of results.[9] Studies have shown that at conventional doses (e.g., 0.75% in drinking water), EG induces hyperoxaluria without causing metabolic acidosis in rats with normal renal function.[6][10]
Hydroxy-L-Proline (HLP) Induced Hyperoxaluria
Hydroxy-L-proline, a component of collagen, is a metabolic precursor to glyoxylate and this compound.[9][11] Dietary supplementation with HLP can induce hyperoxaluria and calcium this compound nephrolithiasis in rats.[9][12] This model is considered by some to be more physiologically relevant than the EG model as HLP is a common dietary component.[9] HLP-induced hyperoxaluria has been shown to cause renal injury, inflammation, and oxidative stress.[9][12]
Diet-Induced Hyperoxaluria
-
High this compound Diet: Feeding animals a diet supplemented with sodium this compound is another effective method to induce hyperoxaluria.[13][14] This model can produce both urinary and enteric hyperoxaluria and leads to the formation of renal calcium this compound crystal deposits.[14] It is particularly useful for studying the role of the gut microbiome in this compound metabolism and kidney stone formation.[14] A high-oxalate diet can also induce features of chronic kidney disease (CKD), including reduced glomerular filtration rate, tubular atrophy, and fibrosis.[15][16]
-
Enteric Hyperoxaluria Models: An association between small bowel resection and kidney stone disease has been noted, primarily due to increased intestinal this compound absorption.[17][18] A rat model of small bowel resection has been developed to study the resulting hyperoxaluria and renal lesions.[17] This model demonstrates that the initial lesion appears to be crystal formation along the brush border of the proximal tubule.[17]
Comparative Data of Animal Models
| Model | Species | Induction Method | Key Phenotypes | Advantages | Limitations |
| PH1 (Agxt KO) | Mouse | Genetic knockout of Agxt gene[4][5] | Elevated urine and plasma this compound and glycolate; variable nephrocalcinosis[3][5] | High translational relevance for PH1; useful for testing gene-specific therapies[4] | Mild and variable spontaneous phenotype; may require a secondary challenge (e.g., EG)[3][5] |
| PH2 (Grhpr KO) | Mouse | Genetic knockout of Grhpr gene[1] | Increased urinary this compound; severe nephrocalcinosis with HLP diet[1] | Models a specific genetic form of hyperoxaluria; highlights the role of GRHPR in the kidney[1] | Less common form of PH; may require dietary challenge for severe phenotype[1] |
| Ethylene Glycol | Rat, Mouse | 0.5-1.5% EG in drinking water[6][7][19] | Hyperoxaluria, calcium this compound crystalluria, nephrocalcinosis, renal injury[6][20][21] | Simple, reproducible, and widely used; effectively induces crystal deposition[6][7] | Potential for direct nephrotoxicity and metabolic acidosis from EG and its metabolites[9] |
| Hydroxy-L-Proline | Rat, Pig | 5% HLP in diet or drinking water[1][9][22] | Hyperoxaluria, calcium this compound crystalluria, nephrolithiasis, renal inflammation[9][12][23] | Physiologically relevant inducer (dietary component); avoids non-oxalate toxic metabolites[9] | Effects may be influenced by genetic differences in HLP metabolism[13] |
| High this compound Diet | Rat, Mouse | Diet supplemented with 0.67-5% sodium this compound[13][14][15] | Hyperoxaluria, renal crystal deposition, can induce CKD and cardiac dysfunction[14][15][16] | Models diet-induced hyperoxaluria; useful for studying gut microbiome and enteric hyperoxaluria[14] | High this compound load may not be representative of typical human dietary intake. |
| Small Bowel Resection | Rat | Surgical resection of the small bowel[17] | Hyperoxaluria, nephrolithiasis, proximal tubule crystal formation[17] | Models enteric hyperoxaluria secondary to malabsorption[17][24] | Surgical procedure is invasive and can have confounding systemic effects. |
Experimental Protocols
Protocol 1: Induction of Hyperoxaluria with Ethylene Glycol in Rats
Objective: To induce hyperoxaluria and calcium this compound crystal deposition in rats.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)[12]
-
Ethylene glycol (EG)
-
Standard rat chow
-
Metabolic cages for urine collection
-
Drinking water bottles
Procedure:
-
Acclimatize rats for one week with free access to standard chow and drinking water.
-
Divide rats into a control group and an EG-treated group.
-
The control group continues to receive normal drinking water.
-
The EG-treated group receives 0.75% (v/v) ethylene glycol in their drinking water for up to 28 days.[6][25]
-
House rats individually in metabolic cages for 24-hour urine collection at baseline and at specified time points (e.g., day 7, 14, and 28).[25]
-
At the end of the experimental period, euthanize the animals and collect blood and kidneys for further analysis.
Protocol 2: Induction of Hyperoxaluria with Hydroxy-L-Proline in Rats
Objective: To induce hyperoxaluria and nephrolithiasis using a dietary supplement.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)[12]
-
Hydroxy-L-proline (HLP)
-
Powdered standard rat chow
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Prepare a diet containing 5% (w/w) HLP mixed with the powdered chow.[9][12]
-
The control group receives the standard powdered chow.
-
The HLP-treated group receives the 5% HLP diet for up to 28 days.[12]
-
Monitor food and water intake daily.
-
Collect 24-hour urine samples at baseline and desired time points.
-
At the end of the study, collect blood and kidneys for analysis.
Protocol 3: Analysis of Urinary this compound
Objective: To quantify this compound levels in urine samples.
Materials:
-
Collected 24-hour urine samples
-
High-Performance Liquid Chromatography (HPLC) system[26] or a commercial this compound assay kit.
-
Reagents for HPLC (e.g., methanol (B129727), ammonium (B1175870) acetate) or as specified by the assay kit.[26]
Procedure (using HPLC): [26]
-
Centrifuge urine samples to remove any precipitates.
-
Filter the supernatant through a 0.45 µm filter.
-
Prepare a standard curve using known concentrations of oxalic acid.
-
Inject samples and standards onto an appropriate HPLC column (e.g., C18 column).
-
Elute with a mobile phase such as a mixture of methanol and ammonium acetate.
-
Detect this compound at a specific wavelength (e.g., 314 nm).
-
Calculate the this compound concentration in the samples based on the standard curve.
-
Normalize this compound excretion to creatinine (B1669602) levels or report as total 24-hour excretion.
Protocol 4: Histological Analysis of Kidney Crystal Deposition
Objective: To visualize and quantify calcium this compound crystal deposition in kidney tissue.
Materials:
-
Kidneys collected from experimental animals
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the sections under a light microscope to assess general renal morphology and identify crystal deposits.
-
Use a polarizing filter to confirm the birefringence of calcium this compound crystals, which appear bright against a dark background.[29][30]
-
Quantify crystal deposition using a semi-quantitative scoring system or image analysis software.
Signaling Pathways and Pathogenic Mechanisms
Hyperoxaluria-induced renal injury involves multiple signaling pathways. The deposition of calcium this compound crystals in the renal tubules is a key event that triggers inflammation, oxidative stress, and fibrosis.[9][25][31]
Inflammatory Response and NLRP3 Inflammasome Activation
Calcium this compound crystals can activate the NLRP3 inflammasome in renal epithelial cells and infiltrating macrophages.[32] This leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which recruit more immune cells and exacerbate renal injury.[32] Studies have shown that mesenchymal stem cells can attenuate hyperoxaluria-induced kidney injury by inhibiting NLRP3 inflammasome activation.[32]
Renin-Angiotensin-Aldosterone System (RAAS) Activation
Diet-induced hyperoxaluria in hypertensive rat models, such as the Dahl salt-sensitive rat, has been shown to activate the renin-angiotensin-aldosterone system (RAAS).[15] This contributes to the progression of renal dysfunction and fibrosis.[15]
Experimental Workflow
A typical experimental workflow for studying hyperoxaluria in animal models is outlined below.
References
- 1. Hydroxyproline metabolism in mouse models of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary hyperoxaluria type 1: pathophysiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JBCGenetics | [jbcgenetics.com]
- 4. [PDF] Generation of a mouse model of Primary Hyperoxaluria Type 1 via CRISPR/Cas9 mediated gene editing | Semantic Scholar [semanticscholar.org]
- 5. Generation of a mouse model of Primary Hyperoxaluria Type 1 via CRISPR/Cas9 mediated gene editing [ouci.dntb.gov.ua]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Animal Models for Studying Stone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenesis of calcium this compound urinary stone disease: species comparison of humans, dogs, and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling of hyperoxaluric calcium this compound nephrolithiasis: experimental induction of hyperoxaluria by hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylene glycol induces hyperoxaluria without metabolic acidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyproline ingestion and urinary this compound and glycolate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxyproline stimulates inflammation and reprograms macrophage signaling in a rat kidney stone model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved methodology to induce hyperoxaluria without treatment using hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model for the study of diet-induced changes in intestinal microbiome composition on renal calcium this compound crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Model of this compound Diet-Induced Chronic Kidney Disease in Dahl-Salt-Sensitive Rats [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A new animal model of hyperoxaluria and nephrolithiasis in rats with small bowel resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pathophysiology and Treatment of Enteric Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimentally induced hyperoxaluria in MCP-1 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid peroxidation in ethylene glycol induced hyperoxaluria and calcium this compound nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Of Mice and Men: Experimental Induction of Calcium this compound Nephrolithiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxyproline-induced hyperoxaluria using acidified and traditional diets in the porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RENAL HISTOPATHOLOGY AND CRYSTAL DEPOSITS IN PATIENTS WITH SMALL BOWEL RESECTION AND CALCIUM this compound STONE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transcriptional study of hyperoxaluria and calcium this compound nephrolithiasis in male rats: Inflammatory changes are mainly associated with crystal deposition | PLOS One [journals.plos.org]
- 26. Determination of urine this compound level in rats with renal calcium this compound calculus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Diagnosing this compound Nephropathy on Kidney Biopsy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kidneypathology.com [kidneypathology.com]
- 30. Calcium this compound crystal deposition in the kidney: identification, causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound Nephropathy and the Mechanism of this compound-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mesenchymal stem cells attenuate hyperoxaluria-induced kidney injury and crystal depositions via inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Extraction of Soluble vs. Insoluble Oxalates from Food Matrices
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalic acid and its salts, collectively known as oxalates, are naturally occurring compounds found in a wide variety of plant-based foods. In food matrices, oxalates exist in two primary forms: soluble and insoluble. Soluble oxalates, such as sodium and potassium oxalate, are readily absorbed in the gastrointestinal tract and can contribute to the systemic this compound pool. In contrast, insoluble oxalates, predominantly calcium this compound, are less bioavailable. The quantification of soluble and insoluble oxalates is of significant interest in nutrition, food science, and drug development due to their impact on mineral absorption and their association with the formation of kidney stones in susceptible individuals.
These application notes provide detailed protocols for the sequential extraction of soluble and insoluble oxalates from various food matrices, enabling accurate quantification and assessment of their potential physiological effects.
Data Presentation: this compound Content in Common Foods
The following tables summarize the soluble and insoluble this compound content in a selection of vegetables, fruits, and nuts. The data is presented in milligrams per 100 grams of fresh weight (FW) and has been compiled from various scientific studies.[1][2][3]
Table 1: Soluble and Insoluble this compound Content in Selected Vegetables (mg/100g FW)
| Vegetable | Total this compound | Soluble this compound | Insoluble this compound |
| Spinach (raw) | 978 | 477 | 501 |
| Spinach (boiled) | 477 | 114 | 363 |
| Carrot (raw) | 49 | 16 | 33 |
| Carrot (boiled) | 16 | 6 | 10 |
| Beet Root (raw) | 67 | 52 | 15 |
| Beet Root (boiled) | 52 | 39 | 13 |
| White Bean (raw) | 158 | 72 | 86 |
| White Bean (boiled) | 47 | 28 | 19 |
| Red Bean (raw) | 113 | 47 | 66 |
| Red Bean (boiled) | 72 | 29 | 43 |
| Soybean (raw) | 497 | 224 | 273 |
| Soybean (boiled) | 224 | 90 | 134 |
Table 2: Soluble and Insoluble this compound Content in Selected Fruits (mg/100g FW)
| Fruit | Total this compound | Soluble this compound | Insoluble this compound |
| Kiwifruit | 28-35 | 15-20 | 13-15 |
| Berries (mixed) | 15-25 | 8-15 | 7-10 |
| Figs (dried) | 100-150 | 50-75 | 50-75 |
| Oranges | 8-12 | 5-8 | 3-4 |
| Apples | 3-5 | 2-3 | 1-2 |
Table 3: Gastric and Intestinal Soluble this compound Content in Selected Nuts (mg/100g FW) [1]
| Nut | Gastric Soluble this compound | Intestinal Soluble this compound |
| Almonds | 492 | 216 |
| Brazil Nuts | 557 | 305 |
| Cashew Nuts | 250 | 234 |
| Peanuts | 147 | 129 |
| Pecan Nuts | 230 | 173 |
| Pine Nuts | 541 | 581 |
| Roasted Pistachio Nuts | 85 | 77 |
| Chestnuts | 74 | 72 |
Experimental Protocols
Protocol 1: Extraction of Soluble Oxalates
This protocol outlines the extraction of water-soluble oxalates from a food matrix. The principle of this method is the separation of soluble oxalates by dissolving them in hot water.
Materials:
-
Homogenized food sample
-
Distilled or deionized water
-
Centrifuge tubes (50 mL)
-
Water bath or heating block
-
Centrifuge
-
Volumetric flasks
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 50 mL centrifuge tube.
-
Extraction: Add 20-40 mL of distilled or deionized water to the tube. For many vegetables, an extraction temperature of 80°C for 15-20 minutes is effective.[2]
-
Incubation: Place the centrifuge tube in a water bath or heating block set to the desired temperature and incubate for the specified time with occasional vortexing to ensure thorough mixing.
-
Centrifugation: After incubation, centrifuge the sample at 3000-5000 rpm for 15-20 minutes to pellet the insoluble material.[2]
-
Collection of Supernatant: Carefully decant the supernatant, which contains the soluble oxalates, into a volumetric flask.
-
Repeated Extraction (Optional but Recommended): To ensure complete extraction, the pellet can be re-suspended in another portion of hot water, incubated, and centrifuged again. The supernatants are then pooled.
-
Final Volume Adjustment: Allow the pooled supernatant to cool to room temperature and then adjust the volume to the mark with distilled or deionized water.
-
Filtration: Filter the extract through a 0.45 µm filter before analysis to remove any remaining particulate matter. The filtrate is now ready for this compound quantification using methods such as High-Performance Liquid Chromatography (HPLC) or titration.
Protocol 2: Extraction of Insoluble Oxalates (Following Soluble this compound Extraction)
This protocol is performed on the pellet obtained after the soluble this compound extraction to determine the insoluble this compound content. The principle involves the acid hydrolysis of insoluble this compound salts, primarily calcium this compound, into soluble oxalic acid.
Materials:
-
Pellet from Protocol 1
-
Hydrochloric acid (HCl), 2 M
-
Centrifuge tubes (50 mL)
-
Water bath or heating block
-
Centrifuge
-
Volumetric flasks
-
Filter paper (Whatman No. 1 or equivalent)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Acid Addition: To the pellet remaining in the centrifuge tube from Protocol 1, add 20-40 mL of 2 M HCl.
-
Acid Hydrolysis: Place the tube in a water bath or heating block at 80°C for 15-20 minutes to facilitate the conversion of insoluble oxalates to soluble oxalic acid.[2]
-
Centrifugation: Centrifuge the sample at 3000-5000 rpm for 15-20 minutes.
-
Collection of Supernatant: Decant the acidic supernatant, which now contains the formerly insoluble oxalates, into a volumetric flask.
-
pH Adjustment: Carefully adjust the pH of the acidic extract to between 4.5 and 7.0 using NaOH before quantification, as a highly acidic pH can interfere with certain analytical methods.
-
Final Volume Adjustment: Bring the extract to the final volume with distilled or deionized water.
-
Filtration: Filter the extract through a 0.45 µm filter. The filtrate is now ready for the quantification of insoluble oxalates.
Protocol 3: Extraction of Total Oxalates (Soluble + Insoluble)
This protocol is used to determine the total this compound content in a single extraction.
Materials:
-
Homogenized food sample
-
Hydrochloric acid (HCl), 2 M
-
Centrifuge tubes (50 mL)
-
Water bath or heating block
-
Centrifuge
-
Volumetric flasks
-
Filter paper (Whatman No. 1 or equivalent)
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 50 mL centrifuge tube.
-
Acid Extraction: Add 20-40 mL of 2 M HCl to the tube.
-
Incubation and Hydrolysis: Incubate the mixture in a water bath at 80°C for 15-20 minutes.[2]
-
Centrifugation: Centrifuge the sample at 3000-5000 rpm for 15-20 minutes.
-
Collection and pH Adjustment: Collect the supernatant and adjust the pH as described in Protocol 2.
-
Final Volume and Filtration: Adjust to the final volume and filter as described in the previous protocols. The resulting filtrate contains the total oxalates.
Visualization of Experimental Workflows
References
Application Notes and Protocols for Isotopic Labeling Techniques to Trace Oxalate Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalate is a metabolic end-product that can accumulate in the body, leading to conditions such as hyperoxaluria, kidney stones, and chronic kidney disease. Understanding the in vivo metabolism of this compound is crucial for developing effective therapeutic strategies. Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a compound with their isotope, researchers can track its absorption, distribution, metabolism, and excretion (ADME). This document provides detailed application notes and protocols for using isotopic labeling with 13C- and 14C-labeled this compound to trace its metabolism in vivo.
Principle of Isotopic Labeling for this compound Tracing
Isotopic labeling for tracing this compound metabolism involves the administration of this compound labeled with either a stable isotope (13C) or a radioisotope (14C) to an animal model. The labeled this compound and its metabolites can then be detected and quantified in various biological samples, such as plasma, urine, feces, and tissues.
-
Stable Isotope (13C) Labeling: Utilizes non-radioactive isotopes. The detection of 13C-labeled compounds is typically performed using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio. This method offers high specificity and the ability to identify downstream metabolites.
-
Radioisotope (14C) Labeling: Employs radioactive isotopes. The detection of 14C-labeled compounds is achieved through techniques like liquid scintillation counting, which measures the radioactive decay. This method is highly sensitive for quantifying the total amount of the tracer in a sample.
Key Applications
-
Investigating the kinetics of this compound absorption and excretion.
-
Determining the endogenous production of this compound.
-
Identifying and quantifying metabolic pathways involving this compound.
-
Evaluating the efficacy of therapeutic agents aimed at reducing this compound levels.
-
Studying the pathophysiology of this compound-related diseases.
Experimental Protocols
Protocol 1: In Vivo Tracing of this compound Metabolism using [13C2]this compound in a Rodent Model
This protocol describes the use of a stable isotope-labeled this compound to study its metabolism in a rodent model (e.g., mouse or rat) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
[13C2]Oxalic acid or its salt (e.g., Sodium [13C2]this compound)
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Vehicle for oral administration (e.g., sterile water or saline)
-
Metabolic cages for separate collection of urine and feces
-
Standard laboratory equipment for blood and tissue collection
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization:
-
Acclimate animals to individual housing in metabolic cages for at least 3 days before the experiment.
-
Provide free access to a standard low-oxalate diet and water to minimize dietary this compound interference.
-
-
Preparation of Dosing Solution:
-
Dissolve [13C2]this compound in the chosen vehicle to achieve the desired concentration. The optimal dose should be determined empirically, but a starting point of 1-5 mg/kg body weight can be considered.
-
-
Administration of Labeled this compound:
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h) using metabolic cages.
-
Blood: Collect blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. Plasma should be separated by centrifugation.
-
Tissues: At the end of the study (e.g., 24h or 48h), euthanize the animals and harvest tissues of interest (e.g., kidneys, liver, bone). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma and Urine: Thaw samples on ice. Precipitate proteins by adding a cold solvent (e.g., acetonitrile (B52724) or methanol). Centrifuge to pellet the protein and collect the supernatant for analysis.
-
Tissues: Homogenize the frozen tissue samples in a suitable buffer. Perform metabolite extraction using a solvent precipitation method.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method to quantify [13C2]this compound and potential labeled metabolites.
-
Use an internal standard (e.g., [13C2]oxalic acid for unlabeled this compound analysis, or a different labeled standard if quantifying [13C2]this compound itself) for accurate quantification.[3]
-
Example LC-MS/MS parameters:
-
Column: Anion exchange or HILIC column.[4]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol/ammonia.[4]
-
Detection: Negative ion mode electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific mass transitions for [12C]this compound (e.g., m/z 89 -> 61) and [13C2]this compound (e.g., m/z 91 -> 62).[3]
-
-
Protocol 2: In Vivo Tracing of this compound Distribution using [14C]this compound in a Rodent Model
This protocol outlines the use of a radioisotope-labeled this compound to determine its distribution and excretion in a rodent model using liquid scintillation counting.
Materials:
-
[14C]Oxalic acid or its salt (e.g., Sodium [14C]this compound)
-
Animal model (e.g., Wistar or Sprague-Dawley rats)
-
Vehicle for administration (e.g., sterile water)
-
Metabolic cages
-
Liquid scintillation counter and scintillation cocktail
-
Tissue solubilizer
Procedure:
-
Animal Acclimatization and Dosing:
-
Follow the acclimatization and dosing procedures as described in Protocol 1. A typical dose for a rat study could be 0.5 ml of a 1% solution of [14C]-labeled sodium this compound.[5]
-
-
Sample Collection:
-
Sample Preparation for Scintillation Counting:
-
Urine: Mix a known volume of urine directly with the scintillation cocktail.
-
Feces and Tissues: Homogenize the samples. Aseptically weigh a portion of the homogenate and digest it using a tissue solubilizer according to the manufacturer's instructions. After digestion, add the scintillation cocktail.
-
For whole-body distribution, carcasses can be dissected, ground, and dissolved in acid before scintillation counting.[6]
-
-
Liquid Scintillation Counting:
-
Place the vials in a liquid scintillation counter and measure the radioactivity (counts per minute, CPM).
-
Use a quench curve to correct for any signal quenching caused by the sample matrix.
-
Calculate the amount of [14C]this compound in each sample based on the specific activity of the administered tracer.
-
Data Presentation
The quantitative data from isotopic labeling studies can be summarized in tables for clear comparison and interpretation.
Table 1: Distribution of Administered 14C-Oxalate in Rats
| Compartment | % of Administered Dose (Mean ± SD) | Reference |
| Excreta | 29.5 ± 1.9 | [6][8] |
| Urine | 25.2 (in 7 days) | [5] |
| Feces | 73.4 (in 7 days) | [5] |
| Skin Complex | 38.2 ± 7.7 | [6][8] |
| Carcass Complex | 24.5 ± 5.9 | [6][8] |
| Total Recovery | 92.1 ± 3.9 | [6][8] |
Table 2: Excretion of Circulating 14C-Oxalate in Rats
| Excretion Route | % of Circulated Dose (Mean ± SD) | Reference |
| Total Urine | 78.9 ± 1.7 | [6] |
| Raw Feces | 21.0 ± 1.7 | [6] |
| Total Excreted | 98.4 ± 0.4 | [6] |
Visualizations
Caption: Simplified metabolic pathway of endogenous this compound production.
Caption: General experimental workflow for in vivo isotopic tracing of this compound.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption of oxalic acid in rats by means of a 14C method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partitioning of 14C-oxalate excretion in rats during a persistent this compound challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anatomical distribution of exogenous 14C-oxalate in the rat by macroautoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-Time Oxalate Monitoring Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the development and use of biosensors for the real-time monitoring of oxalate. This compound is a metabolic end product, and its concentration in biological fluids is a critical indicator for diagnosing and managing various medical conditions, including hyperoxaluria and kidney stone formation.[1] Real-time monitoring of this compound levels is crucial for timely clinical intervention and for studying the efficacy of therapeutic agents.
Introduction to this compound Biosensors
This compound biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect this compound with high specificity and sensitivity. The most common biological element used is the enzyme this compound oxidase (OxOx), which catalyzes the oxidation of this compound into carbon dioxide and hydrogen peroxide (H₂O₂).[1][2] The detection of the reaction products or the consumption of a substrate (like oxygen) forms the basis of various biosensor designs.[1]
This document details the protocols for three primary types of this compound biosensors:
-
Electrochemical Biosensors: These sensors measure changes in electrical properties (current, potential) resulting from the enzymatic reaction. Amperometric biosensors, which detect the oxidation or reduction of H₂O₂, are the most prevalent.[1]
-
Colorimetric Biosensors: These biosensors produce a colored product that can be quantified using spectrophotometry. They are often used in kit formats for ease of use.
-
Fluorescent Biosensors: These sensors utilize fluorescent probes that change their emission intensity in response to the enzymatic reaction or direct interaction with this compound, offering high sensitivity.
Signaling Pathway for this compound Oxidase-Based Biosensors
The fundamental signaling pathway for most enzyme-based this compound biosensors involves the catalytic activity of this compound oxidase. The enzyme converts this compound into hydrogen peroxide and carbon dioxide. The subsequent detection of hydrogen peroxide is the most common transduction mechanism.
Data Presentation: Performance of this compound Biosensors
The following table summarizes the quantitative performance of various this compound biosensors described in the literature. This allows for a direct comparison of their key analytical parameters.
| Biosensor Type | Recognition Element | Transduction Method | Linear Range | Detection Limit | Response Time | Reference |
| Electrochemical | This compound Oxidase | Amperometry | 3.0–50.0 mg/L | 1.0 mg/L | - | [3][4] |
| Electrochemical | This compound Oxidase | Amperometry | 1.0–1000 µmol/L | 1.0 µmol/L | 4 s | [5] |
| Electrochemical | This compound Oxidase | Amperometry | 2.5–100 µM | - | - | [6] |
| Electrochemical | VS₂ Nanoflowers | Differential Pulse Voltammetry | 0.2–20 µM | 0.188 µM | - | [7][8] |
| Colorimetric | This compound Oxidase & HRP | Spectrophotometry | 20–1500 µM | - | 10 min | [9] |
| Colorimetric | This compound Oxidase | Spectrophotometry | 0.02–1 mmol/L | - | 10 min | [10] |
| Fluorescent | PPi-Ce CPNs, CdTe QDs, NMM | Fluorescence Spectroscopy | 100 nM–1 mM | 10–40 nM | 6 min | [11] |
| Fluorescent | Carbon Dots & Cu²⁺ | Fluorescence Spectroscopy | 10–70 µM | 1.0 µM | - | [12] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and operation of different types of this compound biosensors.
Protocol for an Amperometric this compound Biosensor
This protocol describes the fabrication of an amperometric biosensor using this compound oxidase immobilized on a modified electrode for the detection of this compound in urine samples.
Materials and Reagents:
-
This compound oxidase (from barley seedlings or sorghum leaf)[1][5]
-
Bovine Serum Albumin (BSA)
-
Graphite (B72142) electrode
-
Chromium (III) hexacyanoferrate
-
Succinate (B1194679) buffer (pH 3.8)
-
Potassium chloride (KCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Standard this compound solutions
-
Urine samples
Experimental Workflow:
Procedure:
-
Electrode Preparation:
-
Polish a graphite electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate.
-
Modify the electrode surface by electrodepositing a film of chromium (III) hexacyanoferrate.
-
-
Enzyme Immobilization:
-
Prepare a solution containing this compound oxidase and bovine serum albumin (BSA) in a suitable buffer.
-
Drop-coat a small volume of this solution onto the modified electrode surface and allow it to dry.
-
Expose the electrode to glutaraldehyde vapor for a defined period to cross-link the enzymes.
-
Rinse the electrode to remove any unbound enzyme.
-
-
Amperometric Measurement:
-
Perform measurements in an electrochemical cell containing succinate buffer (pH 3.8) with KCl and EDTA.[13]
-
Apply a constant working potential (e.g., 0.05 V vs. Ag/AgCl).[13]
-
Allow the background current to stabilize.
-
Add known concentrations of standard this compound solutions or pre-treated urine samples to the cell and record the change in current.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the steady-state current response against the this compound concentration.
-
Determine the this compound concentration in the unknown samples by interpolating their current response on the calibration curve.
-
Protocol for a Colorimetric this compound Assay
This protocol is based on a typical commercial colorimetric assay kit for the quantification of this compound in various biological samples.
Materials and Reagents (Typical Kit Components):
-
This compound Assay Buffer
-
This compound Probe (Chromogen)
-
This compound Enzyme Mix (containing OxOx and a peroxidase)
-
This compound Standard
-
Microplate reader (550-610 nm)
-
96-well clear flat-bottom plate
Experimental Workflow:
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of this compound standards by diluting the stock solution with the assay buffer.
-
Prepare samples (e.g., dilute urine or deproteinize plasma) as per the kit's instructions.
-
Add standards and samples to a 96-well plate in triplicate.[9]
-
-
Assay Reaction:
-
Prepare a Master Reaction Mix containing the this compound Assay Buffer, this compound Probe, and this compound Enzyme Mix.
-
Add the Master Reaction Mix to each well containing the standards and samples.
-
Incubate the plate at room temperature for the time specified in the protocol (e.g., 10 minutes), protected from light.[9]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at the recommended wavelength (e.g., 595 nm) using a microplate reader.[9]
-
Subtract the absorbance of the blank (zero standard) from all readings.
-
Generate a standard curve by plotting the net absorbance versus the this compound concentration of the standards.
-
Determine the this compound concentration in the samples from the standard curve.
-
Protocol for a Fluorescent this compound Sensor
This protocol outlines a method for a "turn-on" fluorescent sensor for this compound detection based on the displacement of a quenched dye from a receptor complex.
Materials and Reagents:
-
Macrocyclic copper(II) complex (receptor)
-
Fluorescent dye (e.g., Eosin Y)
-
HEPES buffer (pH 7.0)
-
Standard this compound solutions
-
Fluorometer
Experimental Workflow:
Procedure:
-
Preparation of the Sensing Ensemble:
-
Prepare a solution of the macrocyclic copper(II) complex in HEPES buffer.
-
Add the fluorescent dye (e.g., Eosin Y) to this solution. The formation of the receptor-dye complex will result in the quenching of the dye's fluorescence.
-
-
Fluorescence Measurement:
-
Transfer the receptor-dye complex solution to a cuvette.
-
Record the baseline fluorescence spectrum.
-
Add aliquots of standard this compound solutions or the sample to the cuvette. The this compound will bind to the receptor, displacing the dye and causing an increase in fluorescence intensity.
-
Record the fluorescence spectrum after each addition and incubation period.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of this compound to generate a calibration curve.
-
Calculate the this compound concentration in the unknown samples using the calibration curve.
-
Conclusion
The development of real-time this compound biosensors offers significant advantages for clinical diagnostics and research. Electrochemical, colorimetric, and fluorescent methods each provide unique benefits in terms of sensitivity, cost, and ease of use. The protocols provided herein serve as a comprehensive guide for researchers and professionals to establish and utilize these powerful analytical tools for accurate and efficient this compound monitoring. The choice of a specific biosensor will depend on the application's requirements for sensitivity, sample throughput, and instrumentation availability.
References
- 1. scispace.com [scispace.com]
- 2. Isolation, purification, immobilization of this compound oxidase and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme electrode based on this compound oxidase immobilized in gelatin for specific determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Three-fluorescence sensor for minute-time scale low-cost analysis of urinary this compound in urolithiasis metabolic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Ion Chromatography for Oxalate Analysis in Environmental Samples
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxalate, a dicarboxylic acid, is ubiquitous in the environment, originating from both natural and anthropogenic sources. Its presence in water, soil, and the atmosphere has implications for ecosystem health and atmospheric chemistry. Ion chromatography (IC) with suppressed conductivity detection is a highly selective and sensitive method for the determination of this compound in complex environmental matrices. This document provides detailed protocols for the analysis of this compound in water, soil, and atmospheric particulate matter using ion chromatography.
Introduction
Oxalic acid and its salt, this compound, are important organic compounds found throughout the environment. In soil, this compound plays a role in nutrient cycling and metal complexation. In the atmosphere, particulate this compound is a significant component of secondary organic aerosol, influencing cloud condensation nuclei activity.[1][2] Water bodies can contain this compound from runoff and atmospheric deposition. Accurate quantification of this compound in these environmental compartments is crucial for understanding biogeochemical cycles and the impact of pollutants. Ion chromatography offers a robust analytical solution for this compound determination due to its ability to separate complex mixtures of anions with high resolution and sensitivity.[3]
Principles of Ion Chromatography for this compound Analysis
Ion chromatography separates ions based on their affinity for an ion-exchange stationary phase. In anion exchange chromatography, the stationary phase is functionalized with cationic groups. A buffered aqueous solution, the eluent, carries the sample through the column. Anions in the sample, including this compound, compete with the eluent anions for the active sites on the stationary phase. The separation is achieved because different anions have varying strengths of interaction with the stationary phase.
Following separation, a suppressor is used to reduce the background conductivity of the eluent and enhance the conductivity of the analyte ions. This increases the signal-to-noise ratio, leading to lower detection limits. The separated this compound is then detected by a conductivity detector.
Experimental Protocols
Water Sample Analysis (Surface Water, Groundwater, Drinking Water)
This protocol is designed for the direct analysis of this compound in aqueous samples. For samples with high concentrations of interfering inorganic anions, a column-switching technique may be necessary to isolate the this compound peak.[4]
3.1.1 Sample Collection and Preservation:
-
Collect water samples in clean, pre-rinsed polypropylene (B1209903) bottles.
-
Filter the samples through a 0.45 µm membrane filter to remove suspended particles.
-
If analysis is not performed immediately, store the samples at 4°C to minimize microbial degradation of this compound.
3.1.2 Ion Chromatography System and Conditions:
A variety of IC systems and columns can be used. The following is a representative example:
| Parameter | Condition |
| Instrument | Dionex ICS-2000 or equivalent |
| Columns | Dionex IonPac AS11-HC (4 x 250 mm) analytical column with AG11-HC (4 x 50 mm) guard column |
| Eluent | Gradient of potassium hydroxide (B78521) (KOH) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 25 µL |
| Detection | Suppressed conductivity |
| Run Time | Approximately 20 minutes |
3.1.3 Procedure:
-
Prepare a series of this compound calibration standards from a certified stock solution in deionized water. The concentration range should bracket the expected sample concentrations.
-
Allow the filtered water samples to come to room temperature.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the water samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Soil and Sediment Sample Analysis
This protocol describes the extraction of water-soluble this compound from soil and sediment samples. For soils with high mineral content, an acid digestion step may be required to dissolve insoluble metal oxalates.
3.2.1 Sample Preparation and Extraction:
-
Air-dry the soil or sediment samples to a constant weight.
-
Grind the dried samples and pass them through a 2 mm sieve.[5]
-
Prepare a soil water extract by mixing 1 part soil with 5 parts deionized water (e.g., 10 g of soil in 50 mL of deionized water).[5]
-
Shake the mixture for 1-2 hours to facilitate the dissolution of water-soluble this compound.
-
Centrifuge the suspension and filter the supernatant through a 0.45 µm membrane filter.[5]
-
For soils suspected of containing significant amounts of insoluble oxalates (e.g., calcium this compound), an acid digestion can be performed. A procedure adapted from sludge analysis involves treating approximately 1 gram of the sample with a mixture of concentrated HCl and HNO₃, followed by dilution. This strong acid treatment helps to dissolve water-insoluble this compound salts.
3.2.2 Ion Chromatography Analysis:
The IC system and conditions are the same as described in section 3.1.2. The prepared soil extract is injected directly into the IC system.
Atmospheric Aerosol Analysis
This protocol utilizes a Particle-Into-Liquid Sampler (PILS) to collect water-soluble components of atmospheric aerosols for subsequent IC analysis.[6][7]
3.3.1 Sample Collection using PILS:
-
The PILS collects ambient aerosol particles (typically PM2.5) and dissolves the water-soluble components into a continuous stream of high-purity water.[6][8]
-
Ambient air is drawn into the sampler at a high flow rate (e.g., 15 L/min).[6][9]
-
The aerosol stream is mixed with steam, causing the particles to grow into larger droplets through condensation.[6][8][9]
-
A continuous flow of deionized water washes the collected sample from the impactor surface into collection vials.[6][8]
-
The collection time per vial can be adjusted to achieve the desired temporal resolution and to ensure sufficient analyte concentration for detection.
3.3.2 Ion Chromatography Analysis:
The collected liquid samples from the PILS are analyzed using the same IC system and conditions as described in section 3.1.2.
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound in environmental samples by ion chromatography.
Table 1: Method Detection Limits (MDL) for this compound
| Environmental Matrix | Method | MDL | Reference(s) |
| Drinking Water | Direct Injection IC | 9 µg/L | [4] |
| Drinking Water | IC with "Heart-Cut" | 6 µg/L | [4] |
| Soil | Water Extraction IC | 0.03 mg/L (in extract) | [5] |
| Atmospheric Aerosols | PILS-IC | 50 ng/m³ | [10] |
Table 2: Recovery of this compound in Spiked Samples
| Matrix | Spiking Level | Recovery (%) | Reference(s) |
| Sludge Simulant | Not specified | 90-95% (with acid digestion) | |
| Urine | 200 - 1000 µmol/L | 95% | [11][12] |
| Food | Not specified | Complete recovery | [13] |
Table 3: Typical this compound Concentrations in Environmental Samples
| Environmental Matrix | Concentration Range | Reference(s) |
| Soil (Kola Peninsula) | 0.45 - 17 mg/L (in water extract) | [5] |
| Atmospheric Aerosols (PM2.5, Shanghai) | 0.07 - 0.41 µg/m³ | [14] |
| Atmospheric Aerosols (TSP, Shanghai) | 0.10 - 0.48 µg/m³ | [14] |
Visualizations
Caption: Workflow for this compound Analysis in Water Samples.
Caption: Workflow for this compound Analysis in Soil Samples.
Caption: Workflow for this compound Analysis in Air Samples.
Conclusion
Ion chromatography is a powerful and reliable technique for the quantitative analysis of this compound in a variety of environmental samples. The protocols outlined in this application note provide a framework for researchers to accurately measure this compound concentrations in water, soil, and atmospheric aerosols. Proper sample collection, preparation, and the use of appropriate IC conditions are essential for obtaining high-quality data. The presented methods can be adapted and validated for specific research needs and different environmental matrices.
References
- 1. Particulate this compound-To-Sulfate Ratio as an Aqueous Processing Marker: Similarity Across Field Campaigns and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACP - this compound metal complexes in aerosol particles: implications for the hygroscopicity of this compound-containing particles [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of this compound and other organic acids in drinking water at low microgram/1 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acom.ucar.edu [acom.ucar.edu]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. osti.gov [osti.gov]
- 10. Particle into Liquid Sampler (PILS) - Tesscorn AeroFluid [tesscorn-aerofluid.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Characterization of Calcium Oxalate Crystal Morphology using X-ray Diffraction
Introduction
X-ray diffraction (XRD) is a powerful and non-destructive analytical technique extensively used for the characterization of crystalline materials. In the field of pharmaceutical sciences and urology research, XRD plays a crucial role in identifying and quantifying the different crystalline forms (polymorphs) of calcium oxalate, the primary constituent of most kidney stones.[1][2] The three main hydrates of calcium this compound found in urinary calculi are calcium this compound monohydrate (COM), calcium this compound dihydrate (COD), and, less commonly, calcium this compound trihydrate (COT).[3][4] Understanding the specific phase composition and morphology of these crystals is vital for elucidating the mechanisms of stone formation and for developing effective therapeutic strategies.[5][6]
Key Applications of XRD in Calcium this compound Analysis:
-
Phase Identification: XRD provides a unique "fingerprint" for each crystalline phase, allowing for the unambiguous identification of COM, COD, and COT in a sample.[7] The technique can differentiate between these phases based on their distinct crystal lattice structures, which result in characteristic diffraction patterns.
-
Quantitative Phase Analysis: XRD can be used to determine the relative proportions of different calcium this compound phases within a mixture.[3][8] This is particularly important as the ratio of COM to COD can provide insights into the conditions of stone formation.[3][5] The Rietveld refinement method is a powerful technique for quantitative analysis of multiphase samples.[1][9]
-
Crystallite Size and Strain Analysis: The broadening of XRD peaks can be analyzed to estimate the average crystallite size and the presence of microstrain within the crystal lattice. This information can be correlated with the crystal's growth conditions and potential imperfections.
-
Morphological Insights: While XRD does not directly image the crystal morphology, the identified crystal phase strongly correlates with its typical morphology. For instance, COM crystals are often observed as hexagonal plates, while COD crystals typically form tetragonal bipyramids.[10]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data.[11] The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.[11][12]
-
For Bulk Samples (e.g., Kidney Stones):
-
The stone is first washed with deionized water to remove any loose debris and then dried at a low temperature (e.g., 40-50 °C) to avoid any phase transformations.
-
The dried stone is gently crushed into a fine powder using a mortar and pestle, preferably made of agate to minimize contamination.[11]
-
To ensure a small and uniform particle size (typically <10 µm), the powder can be ground under a liquid medium like ethanol (B145695) or methanol (B129727) to reduce lattice strain.[11][13]
-
Specialized mills, such as a McCrone Mill, can be used to achieve a narrow particle size distribution, which is ideal for quantitative analysis.[13][14]
-
-
For Synthesized Crystals:
-
Crystals are separated from the mother liquor by filtration.
-
They are then washed with deionized water and subsequently with a solvent like ethanol or methanol to remove residual soluble impurities.[15]
-
The crystals are dried at a suitable temperature before being lightly ground to a fine powder.
-
2. XRD Data Acquisition
-
Instrumentation: A powder X-ray diffractometer is used for data collection. Common instrument configurations include a copper (Cu) X-ray source (Kα λ = 1.54056 Å) and a detector such as a scintillation counter or a position-sensitive detector.[7]
-
Sample Mounting: The powdered sample is packed into a sample holder. Care must be taken to create a flat, smooth surface and to minimize preferred orientation of the crystallites, which can be achieved by back-loading or side-loading the sample holder.
-
Instrument Settings: Typical settings for calcium this compound analysis are as follows:
-
Voltage and Current: 40-45 kV and 40 mA are commonly used operating conditions for the X-ray tube.[3][7]
-
Scan Range (2θ): A range of 10° to 80° in 2θ is generally sufficient to cover the characteristic peaks of all calcium this compound phases.[7]
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are typical for routine analysis. For quantitative analysis using Rietveld refinement, a slower scan speed or longer counting time per step is recommended to improve data quality.
-
3. Data Analysis
-
Phase Identification: The collected XRD pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The matching of peak positions (2θ values) and relative intensities allows for the identification of the crystalline phases present in the sample.[16]
-
Quantitative Analysis (Rietveld Refinement): This method involves fitting a calculated diffraction pattern to the experimental data.[17] The calculated pattern is generated based on the crystal structure models of the phases identified in the sample. By refining various parameters (e.g., scale factors, lattice parameters, peak shape parameters), the weight fraction of each phase can be determined with high accuracy.[1][17]
Data Presentation
Table 1: Crystalline Phases of Calcium this compound and their XRD Characteristics
| Crystal Phase | Common Name | Chemical Formula | Crystal System | JCPDS Card No. | Key Diffraction Peaks (2θ) |
| Calcium this compound Monohydrate | Whewellite | CaC₂O₄·H₂O | Monoclinic | 00-020-0231 | ~14.9°, ~24.3°, ~30.0° |
| Calcium this compound Dihydrate | Weddellite | CaC₂O₄·2H₂O | Tetragonal | 00-017-0541 | ~14.3°, ~20.1°, ~23.5° |
| Calcium this compound Trihydrate | Caoxite | CaC₂O₄·3H₂O | Triclinic | 00-020-0232 | ~9.5°, ~18.9°, ~28.5° |
Table 2: Example of Quantitative Phase Analysis of a Kidney Stone Sample using Rietveld Refinement
| Crystalline Phase | Weight Percentage (%) |
| Calcium this compound Monohydrate (COM) | 75.3 |
| Calcium this compound Dihydrate (COD) | 21.8 |
| Hydroxyapatite | 2.9 |
Visualizations
Caption: Experimental workflow for XRD analysis of calcium this compound crystals.
Caption: Simplified pathway of calcium this compound crystallization in urine.
References
- 1. Study of calcium this compound monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Quantitative analysis of calcium this compound monohydrate and dihydrate for elucidating the formation mechanism of calcium this compound kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative analysis of calcium this compound monohydrate and dihydrate for elucidating the formation mechanism of calcium this compound kidney stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Preparation and analysis by x-ray diffraction of three crystalline forms of calcium this compound in a mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. retsch.com [retsch.com]
- 14. azom.com [azom.com]
- 15. Exploring Calcium this compound Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upper urinary tract stone analysis using X-ray diffraction: results from a tertiary referral centre in northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. claysandminerals.com [claysandminerals.com]
Application Notes and Protocols for Visualizing Oxalate Crystals in Tissue Samples using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deposition of oxalate crystals in tissues, particularly calcium this compound, is a hallmark of various pathological conditions, most notably hyperoxaluria which can lead to nephrocalcinosis, kidney stones, and progressive renal failure. Visualizing and quantifying these crystals within tissue samples is crucial for understanding disease pathogenesis, diagnosing this compound-related disorders, and evaluating the efficacy of therapeutic interventions. Confocal microscopy offers a powerful tool for high-resolution, three-dimensional imaging of this compound crystals and their interactions with the surrounding cellular environment. This document provides detailed application notes and protocols for the visualization and analysis of this compound crystals in tissue samples using confocal microscopy.
Applications
Confocal microscopy for imaging this compound crystals has several key applications in research and drug development:
-
Disease Modeling: Studying the formation, growth, and aggregation of this compound crystals in animal models of hyperoxaluria and this compound nephropathy.
-
Pathogenesis Research: Investigating the cellular and molecular responses to crystal deposition, including cell injury, inflammation, and fibrosis.[1][2][3][4]
-
Diagnostic Research: Developing and validating new methods for the detection and quantification of this compound crystals in biopsy samples.
-
Therapeutic Efficacy Testing: Evaluating the ability of novel drug candidates to prevent crystal formation, promote crystal clearance, or mitigate crystal-induced tissue damage.
Experimental Protocols
Protocol 1: Preparation of Animal Tissue for Confocal Microscopy
This protocol outlines the steps for fixing, processing, and sectioning animal tissues, particularly kidney, for the visualization of this compound crystals. Formalin fixation is recommended to preserve crystal integrity.[5]
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Microscope slides
Procedure:
-
Tissue Fixation: Immediately following excision, immerse the tissue in 10% NBF for 24-48 hours at 4°C. The volume of NBF should be at least 10 times the volume of the tissue.
-
Cryoprotection: After fixation, wash the tissue three times in PBS for 15 minutes each. Subsequently, immerse the tissue in 15% sucrose in PBS at 4°C until it sinks, and then transfer it to 30% sucrose in PBS at 4°C until it sinks again. This process is crucial for preserving tissue morphology during freezing.
-
Embedding: Once cryoprotected, embed the tissue in OCT compound in a cryomold and freeze it rapidly in isopentane (B150273) cooled with liquid nitrogen or on a block of dry ice.
-
Sectioning: Cut frozen sections at a thickness of 5-10 µm using a cryostat. For paraffin-embedded tissue, after fixation, dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax. Cut sections at 4-5 µm thickness using a microtome.
-
Mounting: Mount the sections onto positively charged microscope slides and allow them to air dry.
Protocol 2: Fluorescent Labeling of Calcium this compound Crystals
Calcium this compound crystals can be visualized without staining using their intrinsic fluorescence or by polarized light microscopy. However, for enhanced visualization and co-localization studies with cellular markers, fluorescent labeling is recommended. This protocol provides methods using calcium-binding dyes.[6][7][8]
Materials:
-
Fluo-4 AM (5 mM stock in DMSO)
-
Calcein (B42510) (1 mg/mL stock in water)
-
Alizarin Red S (2% aqueous solution, pH adjusted to 4.2 or 7.0)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Rehydration and Permeabilization (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water. For both frozen and paraffin sections, permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Staining:
-
Fluo-4 AM Staining: Dilute the Fluo-4 AM stock solution to a final concentration of 5 µM in PBS. Incubate the sections with the Fluo-4 AM solution for 30 minutes at room temperature in the dark.[6][7]
-
Calcein Staining: Dilute the calcein stock solution to a final concentration of 10 µg/mL in PBS. Incubate the sections for 15-30 minutes at room temperature.[8]
-
Alizarin Red S Staining: To specifically identify calcium this compound, stain one serial section at pH 7.0 (stains calcium this compound, phosphate, and carbonate) and another at pH 4.2 (stains calcium phosphate and carbonate, but not this compound). Incubate sections in the Alizarin Red S solution for 5 minutes.
-
-
Washing: After staining, wash the sections three times with PBS for 5 minutes each to remove unbound dye.
-
Counterstaining and Mounting: If desired, counterstain cell nuclei with DAPI. Mount the coverslip using an appropriate mounting medium.
Protocol 3: Confocal Microscopy and Image Analysis
Instrumentation:
-
A confocal laser scanning microscope equipped with appropriate lasers and emission filters for the chosen fluorophores (e.g., Argon laser for Fluo-4 AM and Calcein, UV laser for DAPI).
Image Acquisition:
-
Locate Regions of Interest: Use a low magnification objective (10x or 20x) to identify areas of the tissue containing this compound crystals.
-
High-Resolution Imaging: Switch to a higher magnification objective (40x or 63x, oil immersion) for detailed imaging.
-
Z-Stack Acquisition: Acquire a series of optical sections (z-stack) through the thickness of the crystal deposits to generate a 3D reconstruction.
-
Multi-Channel Imaging: If co-staining with other markers (e.g., for cell membranes or specific proteins), acquire images in separate channels to avoid spectral bleed-through.
Quantitative Analysis:
-
Crystal Size and Number: Use image analysis software (e.g., ImageJ/Fiji) to measure the size (area, diameter) and count the number of crystals per unit area of tissue.
-
Crystal Volume: Reconstruct the 3D volume of the crystals from the z-stack images to quantify the total crystal load.
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the labeled crystals to quantify the amount of calcium.
-
Co-localization Analysis: If using multiple fluorescent labels, perform co-localization analysis to determine the spatial relationship between crystals and cellular structures.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental groups.
| Experimental Group | Average Crystal Size (µm²) | Crystal Density (crystals/mm²) | Total Crystal Volume (µm³/mm²) |
| Control | 5.2 ± 1.1 | 15 ± 4 | 78 ± 21 |
| Treatment A | 2.8 ± 0.7 | 8 ± 2 | 22 ± 6 |
| Treatment B | 4.9 ± 1.3 | 13 ± 3 | 64 ± 18 |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for visualizing this compound crystals in tissue samples using confocal microscopy.
Signaling Pathway of this compound-Induced Renal Injury
Calcium this compound crystals can induce renal tubular cell injury through the activation of several interconnected signaling pathways, primarily involving reactive oxygen species (ROS) production and the NLRP3 inflammasome.[1][2][9][10][11][12] The diagram below outlines this key signaling cascade.
References
- 1. Role of ROS-Induced NLRP3 Inflammasome Activation in the Formation of Calcium this compound Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Calcium this compound crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Nephropathy and the Mechanism of this compound-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of urinary nanocrystals in humans using calcium fluorophore labeling and Nanoparticle Tracking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary this compound Induces Urinary Nanocrystals in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a calcium tracer to detect stone increments in a rat calcium this compound xenoplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Frontiers | Targeting the NLRP3 inflammasome for calcium this compound stones: pathophysiology and emerging pharmacological interventions [frontiersin.org]
- 11. Targeting the NLRP3 inflammasome for calcium this compound stones: pathophysiology and emerging pharmacological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auajournals.org [auajournals.org]
Application Note: Assessing Oxalate-Induced Cytotoxicity using Flow Cytometry
Introduction
Oxalate, a metabolic end product, is a primary component of the most common type of kidney stones, calcium this compound stones.[1] Elevated levels of this compound can induce renal injury by promoting the formation of calcium this compound crystals and by exerting direct toxic effects on renal epithelial cells.[1] This cytotoxicity is mediated, in part, by the activation of signaling pathways that lead to increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, programmed cell death such as apoptosis and necrosis.[1][2] Understanding the mechanisms of this compound-induced cell death is crucial for developing therapeutic strategies to prevent kidney stone formation and associated renal damage.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population.[3] When combined with specific fluorescent probes, it allows for the precise measurement of key indicators of cell viability and death. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[3][4] Dual staining with Annexin V and PI enables the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
This application note provides a detailed protocol for utilizing Annexin V and PI staining with flow cytometry to assess the cytotoxic effects of this compound on a relevant cell line, such as human kidney proximal tubular epithelial (HK-2) cells.
Key Applications:
-
Screening of potential therapeutic agents that mitigate this compound-induced cytotoxicity.
-
Investigation of the molecular mechanisms and signaling pathways involved in this compound-induced cell death.
-
Toxicological assessment of this compound and other nephrotoxic compounds.
Experimental Protocols
Materials and Reagents
-
Human kidney proximal tubular epithelial (HK-2) cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Potassium this compound or sodium this compound
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
12 x 75 mm flow cytometry tubes
-
Microcentrifuge
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture HK-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and seed them into 6-well plates at a density of 1-5 x 10⁵ cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of potassium this compound in sterile water.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, and 5 mM).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time period (e.g., 24 hours).
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect the cell culture medium from each well (which contains floating dead cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium and centrifuge at 300 x g for 5 minutes.[4]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a 5 mL flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to each tube.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analysis: Analyze the samples by flow cytometry within one hour.[7]
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up fluorescence detectors to collect signals for FITC (Annexin V) and PI.
-
Controls: Prepare the following controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating and Quadrant Analysis:
-
On a forward scatter (FSC) vs. side scatter (SSC) dot plot, gate on the main cell population to exclude debris.
-
On a FITC vs. PI dot plot, set up quadrants based on the control samples to differentiate the following populations:
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables to facilitate easy comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound Concentration on Cell Viability and Apoptosis in HK-2 Cells (24-hour treatment)
| This compound Concentration (mM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.5 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 1.0 | 77.3 ± 2.7 | 14.5 ± 2.0 | 8.2 ± 1.1 |
| 2.0 | 58.4 ± 4.1 | 25.3 ± 3.3 | 16.3 ± 2.5 |
| 5.0 | 35.1 ± 5.2 | 38.7 ± 4.5 | 26.2 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments. Data is representative based on published literature.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced cell death signaling pathway.
Discussion
The results obtained using this protocol will demonstrate a dose-dependent effect of this compound on HK-2 cells. As the concentration of this compound increases, the percentage of viable cells is expected to decrease, while the percentages of early and late apoptotic/necrotic cells are expected to increase. This method provides a reliable and reproducible means to quantify the cytotoxic effects of this compound.
The signaling pathway diagram illustrates that this compound induces cell injury through multiple interconnected pathways. It can trigger endoplasmic reticulum stress (ERS), which in turn leads to the generation of reactive oxygen species (ROS).[2][9] this compound toxicity is also mediated by the activation of lipid signaling pathways, which disrupt mitochondrial function.[1] The subsequent increase in ROS and mitochondrial damage, including a decrease in membrane potential and the release of cytochrome c, activates downstream caspases, culminating in apoptosis.[1] Furthermore, this compound has been shown to activate the NF-κB signaling pathway, which plays a role in regulating apoptosis.[2][10]
References
- 1. Mechanisms mediating this compound-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced apoptosis through ERS-ROS-NF-κB signalling pathway in renal tubular epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in oxalate analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of oxalate in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis, presented in a question-and-answer format.
Question: My this compound recovery is significantly lower than expected in urine samples. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound recovery in urine samples can be attributed to several factors related to the complex matrix of urine. Key contributors to this issue include the presence of interfering substances and the precipitation of calcium this compound.
Common Causes and Solutions:
-
Precipitation of Calcium this compound: Urine is often supersaturated with calcium this compound. If the sample is not properly acidified to a pH of less than 2, calcium this compound can precipitate, leading to an underestimation of the total this compound concentration.[1][2]
-
Interference from Other Ions: High concentrations of sulfate (B86663) and phosphate (B84403) ions in urine can interfere with certain analytical methods, particularly ion chromatography, leading to inaccurate quantification and apparently low recovery.[2][3]
-
Solution: Diluting the urine sample can mitigate the interference from these ions. A 100-fold dilution has been shown to improve results in ion chromatography.[2] Performing a recovery test by spiking a known amount of this compound into the sample can also help to correct for these matrix effects.[3]
-
-
Incomplete Extraction: In methods that require an extraction step, incomplete recovery of this compound from the sample matrix can lead to lower than expected results.
-
Solution: For enzymatic assays, modifications to the extraction protocol, such as using a plate mixer and adding a small magnet to the vial during absorption and extraction, can improve accuracy.[4]
-
Question: I am observing signal suppression or enhancement in my LC-MS/MS analysis of this compound in plasma. How can I address this matrix effect?
Answer: Signal suppression or enhancement is a common matrix effect in LC-MS/MS analysis, particularly with electrospray ionization (ESI). This phenomenon is caused by co-eluting matrix components that interfere with the ionization of the target analyte. In plasma, these components can include salts, proteins, and lipids.
Strategies to Mitigate Matrix Effects in LC-MS/MS:
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard, such as ¹³C₂-oxalate.[5][6] The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Sample Preparation: A robust sample preparation method can significantly reduce matrix effects by removing interfering components.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from the majority of matrix components can also reduce ion suppression.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Question: My enzymatic assay for this compound in a food matrix is giving inconsistent results. What could be the problem?
Answer: Inconsistent results in enzymatic assays for this compound in food matrices are often due to interferences from various components present in the sample.
Potential Interferences and Solutions:
-
Ascorbic Acid (Vitamin C): Ascorbic acid can interfere with enzymatic assays that rely on the colorimetric detection of hydrogen peroxide produced by this compound oxidase.[4][9] It can also be oxidized to this compound during sample preparation, leading to an overestimation.[10]
-
Solution: Some methods include a step to enzymatically remove ascorbic acid.[1] For urine samples, adding sodium nitrite (B80452) can avoid ascorbate (B8700270) interference.[6] In some cases, dilution of the sample may be sufficient to reduce the interference to negligible levels.[6]
-
-
Metal Ions and Pigments: Metal ions and pigments present in plant-based food samples can interfere with the quantification process, making accurate and reliable measurement difficult.[11][12]
-
Solution: Appropriate sample extraction and cleanup procedures are crucial. Acid extraction (typically with HCl) is used for total oxalates.[10] Further cleanup steps, such as filtration, may be necessary to remove pigments.
-
-
Other Organic Acids: The presence of other organic anions, like citrate (B86180), could potentially interfere with the assay.[13]
-
Solution: The specificity of the this compound oxidase enzyme for this compound usually minimizes this interference. However, it's good practice to verify the specificity of the assay against other organic acids present in the sample matrix.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound determination and what are their key advantages and disadvantages in the context of matrix effects?
A1: The most common methods for this compound determination are enzymatic assays, ion chromatography (IC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Method | Advantages | Disadvantages |
| Enzymatic Assays | Simple, rapid, and suitable for routine clinical use.[9] Highly specific due to the use of this compound oxidase.[8] | Susceptible to interference from ascorbic acid and other urinary constituents.[3][9] May have lower recovery rates in complex matrices.[3] |
| Ion Chromatography (IC) | High sensitivity and can be used for various sample types, including drinking water and urine.[14][15] | Can be affected by high concentrations of other inorganic anions like sulfate and phosphate, which may co-elute with this compound.[2][14] Column "poisoning" can occur with complex food matrices.[6] |
| LC-MS/MS | High sensitivity and unparalleled selectivity, considered the method of choice for many analyses.[8][13] Can simultaneously measure other analytes like citrate.[5] | Prone to matrix effects (ion suppression or enhancement).[5] Requires the use of an internal standard for accurate quantification.[5] More expensive instrumentation and requires specialized expertise.[6] |
Q2: How can I validate my method to ensure that matrix effects are adequately controlled?
A2: Method validation for matrix effects is crucial for ensuring accurate and reliable results. Key validation experiments include:
-
Recovery Studies: Spike a known amount of this compound into your sample matrix before and after the extraction procedure to assess the recovery of the analyte. Recoveries between 85% and 115% are generally considered acceptable.[16]
-
Matrix Effect Evaluation: Compare the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. This helps to quantify the extent of signal suppression or enhancement.[16]
-
Linearity Assessment: Establish a calibration curve in the sample matrix (matrix-matched calibration) to ensure a linear response over the desired concentration range.[17]
-
Precision and Accuracy: Determine the intra- and inter-assay precision and accuracy using quality control samples at different concentrations.[5][17]
Q3: What are the best practices for sample collection and preparation to minimize matrix effects?
A3: Proper sample handling and preparation are critical for minimizing matrix effects.
| Sample Type | Collection and Preparation Best Practices |
| Urine | Collect 24-hour urine samples.[18] Acidify the sample with HCl to pH < 2 to dissolve any calcium this compound crystals.[1] Store samples at -20°C until analysis.[6] |
| Plasma/Serum | Use appropriate anticoagulants (e.g., K₂EDTA).[7] Perform protein precipitation followed by centrifugation.[7] Consider solid-phase extraction for further cleanup.[5] |
| Food/Plant Tissues | Homogenize the sample thoroughly. Use acid extraction (e.g., 0.2 M HCl) for total this compound.[6] Incubate at an elevated temperature (e.g., 60°C) to improve extraction efficiency.[6] Filter the extract to remove particulate matter.[6] |
Experimental Protocols
Protocol 1: LC-MS/MS for Urinary this compound with Derivatization
This protocol is based on a method involving a single-step derivatization process.[17]
-
Sample Preparation:
-
Take an aliquot of the urine sample.
-
Perform a derivatization step using o-phenylenediamine (B120857) at 120°C for 20 minutes.[17]
-
-
LC Separation:
-
Use a reverse-phase liquid chromatography column.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer for detection and quantification.
-
-
Quantification:
-
Establish a calibration curve to determine the this compound concentration in the samples.
-
Protocol 2: LC-MS/MS for Urinary this compound and Citrate with SPE
This protocol involves a solid-phase extraction cleanup step.[5]
-
Sample Preparation:
-
Take 50 µL of acidified urine or calibrator.
-
Add a mixed internal standard solution containing ¹³C₂-oxalate and citrate-d₄.
-
Add 5% v/v formic acid in water.
-
Pass the mixture through a weak anion exchange (WAX) SPE plate.
-
Wash the SPE plate.
-
Elute the analytes with 5% NH₃ in methanol.
-
Dry the eluent and reconstitute in 100 µL of distilled water.
-
-
LC Separation:
-
Use an HSS T3 2.1 × 50 mm column with a gradient of aqueous and organic mobile phases at a flow rate of 0.5 mL/min.[5]
-
-
MS/MS Detection:
-
Detect the multiple reaction monitoring (MRM) transitions for this compound, ¹³C₂-oxalate, citrate, and citrate-d₄ in electrospray-negative mode.[5]
-
Quantitative Data Summary
Table 1: Performance Characteristics of Different this compound Analysis Methods
| Method | Sample Matrix | Recovery (%) | Limit of Quantification (LOQ) | Linearity | Reference |
| LC-MS/MS with Derivatization | Urine | 92.80 - 98.73 | Not specified | > 0.995 (correlation coefficient) | [17] |
| LC-MS/MS with SPE | Urine | 100 (this compound) | 60 µmol/L (this compound) | Up to 1388 µmol/L (this compound) | [5] |
| Anion Exchange Chromatography | Food | Complete | 5.68 pM | Linear | [13] |
| Enzymatic Assay (Modified Sigma Kit) | Urine | 101 - 103 | Not specified | r = 0.999 | [4] |
| LC-MS/MS (for clinical trials) | Human Plasma | Not specified | 0.500 µg/ml | 0.500–50.0 µg/ml | [7] |
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound analysis results.
Caption: General experimental workflow for this compound analysis in complex samples.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [Evaluation of the enzymatic method using this compound oxidase for urinary this compound assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A modification of the estimation of urinary this compound using a Sigma kit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A combined liquid chromatography tandem mass spectrometry assay for the quantification of urinary this compound and citrate in patients with nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. preprints.org [preprints.org]
- 9. Rapid enzymatic determination of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food Oxalates: Occurrence in the Food System and Advances in Technologies for Reduction, Detection, and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative determination of this compound and other organic acids in drinking water at low microgram/1 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A reliable LC-MS/MS method for urinary this compound determination and its comparison with analogous assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thekidneydietitian.org [thekidneydietitian.org]
Improving the sensitivity of enzymatic assays for low oxalate concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays for low oxalate concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic methods for measuring low this compound concentrations?
A1: The most prevalent enzymatic methods for low this compound determination are based on the enzyme this compound oxidase. This enzyme catalyzes the oxidation of this compound to carbon dioxide and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified using a variety of detection methods, including:
-
Colorimetric Assays: H₂O₂ reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to produce a colored product. The absorbance is typically measured between 550 nm and 600 nm.[1][2][3]
-
Fluorometric Assays: H₂O₂ reacts with a fluorogenic probe to generate a highly fluorescent product. This method generally offers higher sensitivity than colorimetric assays.[4]
-
Chemiluminescent Assays: The reaction of H₂O₂ with substances like luminol (B1675438) generates light, which can be measured for highly sensitive quantification. This approach is particularly suitable for samples with very low this compound levels.[5]
Q2: What is the primary source of interference in enzymatic this compound assays?
A2: Ascorbic acid (Vitamin C) is a major interfering substance in this compound assays that rely on the detection of hydrogen peroxide.[6][7][8] Ascorbic acid can react with H₂O₂ and consume it, leading to an underestimation of the true this compound concentration.[7] Additionally, in some older methods, ascorbic acid could be oxidized to this compound during sample storage and processing, leading to falsely elevated results.[8]
Q3: How can I minimize interference from ascorbic acid?
A3: Several methods can be employed to mitigate ascorbic acid interference:
-
Sample Dilution: Diluting the sample can reduce the concentration of ascorbic acid to a level that does not significantly impact the assay.[9]
-
pH Adjustment: Acidifying urine samples to a pH below 2 immediately after collection and storing them at -30°C can prevent the in vitro oxidation of ascorbic acid to this compound.[10]
-
Use of Ascorbate (B8700270) Oxidase: Some commercial kits include ascorbate oxidase to specifically degrade ascorbic acid in the sample before the addition of the this compound oxidase reagent.
-
Chemical Treatment: The addition of sodium nitrite (B80452) can help to eliminate interference from L-ascorbic acid.[9]
Q4: My standard curve is not linear. What are the possible causes?
A4: A non-linear standard curve can result from several factors:
-
Pipetting Errors: Inaccurate pipetting of standards or reagents can lead to inconsistencies. Using calibrated pipettes and preparing a master mix for reagents can help.[11]
-
Improperly Prepared Standards: Ensure that the this compound standard is fully dissolved and that serial dilutions are performed accurately.[1] It is highly recommended to prepare fresh standards for each assay.[12]
-
Incorrect Wavelength Reading: Verify that the plate reader is set to the correct wavelength as specified in the assay protocol.[13] For many colorimetric assays, this is around 595 nm.[2]
-
Reagent Instability: Ensure that all kit components have been stored correctly and have not expired. Thaw all reagents completely and mix them gently before use.[11]
Q5: My sample readings are outside the linear range of the standard curve. What should I do?
A5: If your sample readings are too high, you will need to dilute your sample with the assay buffer and re-run the assay. If the readings are too low, you may need to concentrate your sample or use a more sensitive assay method (e.g., switch from a colorimetric to a fluorometric or chemiluminescent assay). It is often recommended to perform a pilot experiment with a few different sample dilutions to determine the optimal dilution factor.[1][2]
Troubleshooting Guides
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the this compound oxidase and HRP have been stored at the correct temperature (-20°C is common) and have not undergone multiple freeze-thaw cycles.[12] |
| Incorrect Reagent Preparation | Verify that all reagents were reconstituted and diluted according to the protocol. Prepare fresh reagents if there is any doubt. |
| Incorrect Incubation Time or Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol.[11] Optimal temperatures for this compound oxidase activity can range from 30°C to 37°C.[1][14] |
| Presence of Inhibitors in the Sample | Certain substances in the sample matrix can inhibit enzyme activity. Consider sample purification steps like solid-phase extraction. |
| Incorrect Filter/Wavelength Setting | Double-check that the plate reader is set to the appropriate excitation and emission wavelengths for fluorometric assays or the correct absorbance wavelength for colorimetric assays.[2] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure that pipette tips and microplates are clean. |
| Autofluorescence of Sample | For fluorometric assays, some compounds in the sample may fluoresce at the detection wavelength. Run a sample blank (sample without the probe) to measure and subtract the background fluorescence. |
| Light Leakage in Plate Reader | For chemiluminescent and fluorescent assays, ensure the plate reader's chamber is light-tight. |
| Extended Incubation Time | Over-incubation can sometimes lead to non-specific signal generation. Adhere to the recommended incubation period. |
Data Summary
The following table summarizes the performance characteristics of different enzymatic this compound assay methods.
| Assay Type | Detection Limit | Linear Range | Advantages | Disadvantages |
| Colorimetric | ~20 µM[2][10] | 20 to 1500 µM[2][10] | Simple, cost-effective, high-throughput adaptable. | Lower sensitivity, more susceptible to interference from colored compounds. |
| Fluorometric | < 20 µM[12] | Varies by kit | High sensitivity, high-throughput adaptable. | Susceptible to autofluorescence from samples, may require special microplates. |
| Chemiluminescent | Lower than colorimetric/fluorometric | Varies by method | Very high sensitivity, suitable for very low concentrations.[5] | May require specialized equipment, can have a more complex protocol. |
Experimental Protocols
Protocol 1: General Colorimetric Enzymatic this compound Assay
This protocol provides a general workflow for a colorimetric this compound assay using this compound oxidase and HRP.
-
Sample Preparation:
-
Urine: Acidify 24-hour urine collections with HCl to pH < 2.[9] Before the assay, adjust the pH to between 5.0 and 7.0 with NaOH.[9] To remove interferences, samples can be treated with activated charcoal.[15]
-
Plasma/Serum: Can often be used directly after centrifugation to remove particulate matter.[12] Deproteinization may be necessary for some samples.
-
Plant Tissue: Homogenize the tissue in ice-cold PBS or a specified extraction buffer.[2] Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes and use the clear supernatant for the assay.[2] For total this compound, extraction with hydrochloric acid at 70°C can be used.[16]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of sodium this compound (e.g., 1 mM) in ultrapure water.
-
Perform serial dilutions to create a standard curve ranging from the detection limit to the upper end of the linear range (e.g., 0, 20, 50, 100, 200, 500, 1000 µM).
-
-
Assay Procedure:
-
Prepare a working reagent by mixing the assay buffer, chromogenic substrate, HRP, and this compound oxidase according to the kit manufacturer's instructions.
-
Add a specific volume of each standard and sample to separate wells of a 96-well microplate.
-
Add the working reagent to all wells.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-30 minutes).[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Enzymatic reaction pathway for colorimetric this compound detection.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbic Acid Intake and this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum this compound microassay using chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid enzymatic determination of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical evaluation of a commercial enzyme kit (Sigma) for determining this compound concentrations in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No contribution of ascorbic acid to renal calcium this compound stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxalic acid excretion after intravenous ascorbic acid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. This compound Assay Kit (Colorimetric) (ab196990) is not available | Abcam [abcam.com]
- 14. Expression and secretion of glycosylated barley this compound oxidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Extraction and determination of total and soluble this compound in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]
Preventing the degradation of oxalate during sample storage and preparation
Welcome to the technical support center for the prevention of oxalate degradation during sample storage and preparation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: this compound degradation can be attributed to three main mechanisms:
-
Microbial Degradation: Certain microorganisms, particularly the anaerobic bacterium Oxalobacter formigenes found in the gut, can metabolize this compound. Contamination of samples with these microbes can lead to significant this compound loss. Other bacteria, such as Lactobacillus and Bifidobacterium species, also possess this compound-degrading capabilities.
-
Enzymatic Degradation: Enzymes like this compound oxidase (found in plants and fungi) and this compound decarboxylase (present in fungi and some bacteria) can break down this compound.[1] Sample types derived from these sources, or contaminated by them, are susceptible to enzymatic degradation.
-
Chemical Degradation: this compound can be degraded through non-enzymatic pathways, including:
Q2: How does ascorbic acid (Vitamin C) interfere with this compound measurements?
A2: Ascorbic acid is a significant interferent in this compound assays because it can be non-enzymatically converted to this compound, leading to falsely elevated results.[6][7][8] This conversion is particularly problematic under the following conditions:
-
Alkaline pH: The rate of ascorbic acid oxidation to this compound increases significantly at alkaline pH.[2]
-
Prolonged Storage and Higher Temperatures: Longer storage times and elevated temperatures can accelerate the conversion process.[9]
To mitigate this interference, it is crucial to acidify samples promptly and store them at low temperatures.[6][9]
Q3: What are the recommended storage conditions for urine samples to prevent this compound degradation?
A3: For the accurate measurement of urinary this compound, proper collection and storage are critical. The following conditions are recommended:
-
Acidification: Urine samples should be collected in a container with an acid preservative or acidified to a pH of less than 2.0 shortly after collection.[10] Hydrochloric acid (HCl) is commonly used.[10] Acidification helps to inhibit microbial growth and prevent the conversion of ascorbic acid to this compound.[9]
-
Refrigeration/Freezing: Samples should be kept refrigerated (e.g., at 4°C) during and after collection.[3] For long-term storage, freezing at -20°C or -70°C is recommended.[2] Acidified collections are stable for at least one month at -20°C and -70°C.[2]
Q4: What are the best practices for storing plasma samples for this compound analysis?
A4: To ensure the stability of this compound in plasma samples, the following procedures are advised:
-
Anticoagulant: Use of heparinized plasma is common.
-
Immediate Processing: Process blood samples as soon as possible after collection.
-
Acidification: Acidifying the plasma to a pH between 2.3 and 2.7 can help preserve this compound.[11]
-
Freezing: If immediate acidification is not possible, freezing the plasma on dry ice and storing it at -80°C has been shown to provide stable results, allowing for acidification to be postponed. Non-acidified heparinized plasma that is properly frozen can be acceptable, though a disclaimer about potential spontaneous increases in this compound may be noted.[11] Studies have shown this compound in human plasma is stable for at least 125 days at -70°C and 216 days at -20°C.[3]
Q5: How can I prevent this compound degradation when working with plant or food samples?
A5: When analyzing this compound in plant or food matrices, consider the following:
-
Extraction Method: The extraction method is crucial for accurate measurement.[1]
-
Inactivation of Enzymes: Plant tissues contain this compound oxidase, which can degrade this compound.[1] Rapidly heating the sample during extraction (e.g., boiling) can help to denature and inactivate these enzymes.
-
Storage of Extracts: Once extracted, the same principles of acidification and cold storage should be applied to the sample extracts to prevent any subsequent degradation.
Troubleshooting Guides
Issue 1: Low this compound Recovery in Urine Samples
| Potential Cause | Troubleshooting Step | Explanation |
| Microbial Degradation | Ensure urine collection containers are sterile and that the sample is refrigerated during the 24-hour collection period. Acidify the sample to pH < 2.0 as soon as possible. | Bacteria can consume this compound. Low pH and cold temperatures inhibit microbial growth. |
| Incomplete Dissolution of Calcium this compound Crystals | Acidify the urine sample to pH < 2.0 and mix thoroughly to ensure all crystals are dissolved before taking an aliquot for analysis. | Calcium this compound crystals can precipitate in the urine, especially if the sample is not acidified. Failure to dissolve these crystals will lead to an underestimation of the total this compound concentration.[9] |
| Improper Storage | Store acidified urine samples at 4°C for short-term storage or frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles. | This compound can degrade over time, especially at room temperature.[12] |
Issue 2: High Variability in this compound Measurements
| Potential Cause | Troubleshooting Step | Explanation |
| In-vitro Conversion of Ascorbic Acid | Acidify urine samples to pH < 2.0 immediately after collection. Keep samples cool. Advise subjects to avoid high-dose vitamin C supplements before and during collection. | Ascorbic acid readily converts to this compound in vitro, especially at alkaline pH and warmer temperatures, leading to falsely elevated and variable results.[2][9] |
| Inconsistent Sample Handling | Standardize the entire sample collection and processing workflow. Ensure consistent timing for acidification and consistent storage temperatures for all samples. | Variations in the time between collection and acidification, or fluctuations in storage temperature, can lead to different degrees of this compound degradation or formation, increasing variability. |
| Analytical Method Variability | Use a validated and standardized analytical method. Be aware that different methods (e.g., enzymatic vs. HPLC) can yield different results. | Studies have shown significant variability in urinary this compound measurements between different laboratories and analytical methods.[13] |
Issue 3: Low this compound Recovery in Tissue Homogenates
| Potential Cause | Troubleshooting Step | Explanation |
| Enzymatic Degradation During Homogenization | Homogenize tissues on ice or using a pre-cooled homogenization system. Use an acidic homogenization buffer (if compatible with downstream analysis) to inhibit this compound-degrading enzymes. | Tissue disruption can release enzymes from cellular compartments that may degrade this compound. Cold temperatures and low pH can reduce the activity of these enzymes. |
| Loss of Insoluble this compound | Ensure that the homogenization protocol is sufficient to break down insoluble calcium this compound crystals. Centrifuge at a high speed to pellet all cellular debris after homogenization. | If insoluble this compound is not properly solubilized or is lost during centrifugation, the total this compound content will be underestimated. |
| Fixative-Induced Degradation | For fixed tissues, be aware that some fixatives, like Michel transport medium, can lead to a significant reduction in calcium this compound deposits. Formalin-fixed tissues generally show better preservation of this compound crystals.[14][15] | The chemical composition of the fixative can affect the solubility and stability of calcium this compound crystals. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Stability in Urine
| Storage Condition | Preservative | Duration | Stability | Reference(s) |
| Refrigerated (4°C) | None | Up to 3 days | Loss of this compound may occur | [12] |
| Refrigerated (4°C) | Toluene | Up to 14 days | Stable | [12] |
| Refrigerated (4°C) | HCl (acidified to pH < 2.0) | At least 14 days | Stable | [12] |
| Frozen (-20°C) | Acidified | At least 1 month | Stable | [2] |
| Frozen (-70°C) | None | At least 1 month | Stable | [2] |
| Frozen (-70°C) | Acidified | At least 1 month | Stable | [2] |
Table 2: Stability of this compound in Human Plasma
| Storage Temperature | Duration | Stability (%CV) | Reference |
| Ambient | 24 hours | 7.0% (endogenous), 0.8% (spiked) | [3] |
| -20°C | 216 days | 1.0% (endogenous), 0.6% (spiked) | [3] |
| -70°C | 125 days | 1.2% (endogenous), 1.1% (spiked) | [3] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection and Preservation
Objective: To collect and preserve a 24-hour urine sample for this compound analysis, minimizing degradation and in-vitro formation.
Materials:
-
Large (3-4 liter) sterile urine collection container
-
Hydrochloric acid (HCl), 6N
-
pH indicator strips or pH meter
-
Aliquoting tubes
Procedure:
-
Start of Collection:
-
Begin the collection in the morning. Upon waking, empty your bladder into the toilet. Do not collect this first urine.
-
Record the exact time and date. This is the start time of the 24-hour collection period.
-
-
During Collection:
-
Collect all urine passed during the next 24 hours in the collection container.
-
Keep the collection container refrigerated (at 4°C) or in a cool place throughout the collection period.
-
-
End of Collection:
-
Exactly 24 hours after the start time, empty your bladder completely and add this final urine to the collection container.
-
Record the end time and date.
-
-
Preservation (Acidification):
-
Measure the total volume of the collected urine.
-
While stirring, slowly add 6N HCl to the urine until the pH is less than 2.0. Check the pH using a pH meter or pH strips.
-
Mix the entire collection thoroughly to dissolve any precipitated calcium this compound crystals.
-
-
Aliquoting and Storage:
-
Transfer aliquots of the acidified urine into labeled storage tubes.
-
For short-term storage (up to 14 days), store the aliquots at 4°C.
-
For long-term storage, freeze the aliquots at -20°C or -80°C.
-
Protocol 2: Plasma Sample Preparation for this compound Analysis
Objective: To process blood samples to obtain plasma suitable for this compound measurement, preventing degradation and artificial formation.
Materials:
-
Blood collection tubes containing sodium heparin
-
Refrigerated centrifuge
-
Pipettes and tips
-
Microcentrifuge tubes
-
Hydrochloric acid (HCl), concentrated (12M) or 6M
-
Dry ice or -80°C freezer
Procedure:
-
Blood Collection:
-
Collect whole blood into a sodium heparin-containing tube.
-
-
Immediate Processing (Recommended):
-
Centrifuge the blood at a low speed (e.g., 1,500 x g) for 10-15 minutes in a refrigerated centrifuge to separate the plasma.
-
Carefully transfer the plasma supernatant to a clean microcentrifuge tube.
-
-
Acidification:
-
Adjust the pH of the plasma to 2.3-2.7 by adding approximately 10 µL of 12M HCl or 20 µL of 6M HCl per 1 mL of plasma.[11] Mix gently.
-
-
Storage:
-
Store the acidified plasma at -20°C or -80°C until analysis.
-
-
Alternative Procedure (Delayed Acidification):
-
If immediate acidification is not feasible, centrifuge the blood as described in step 2.
-
Immediately freeze the plasma on dry ice and transfer to a -80°C freezer for storage.
-
Thaw the samples and perform the acidification step (step 3) just prior to analysis.
-
Visualizations
Caption: Major pathways of this compound degradation in biological samples.
Caption: A generalized workflow for stabilizing this compound in samples.
Caption: The conversion of ascorbic acid to this compound leads to inaccurate results.
References
- 1. Validation of urine citrate and this compound measurement on the Roche Cobas® c502 chemistry analyzer - Sherazi - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preservation of urine samples for determination of renal stone risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasma this compound: comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion-chromatographic determination of plasma this compound reexamined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors determining types and morphologies of calcium this compound crystals: molar concentrations, buffering, pH, stirring and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preservation of urine samples for metabolic evaluation of stone-forming patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Variability in urinary this compound measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 15. Probiotic this compound-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on this compound Degradation Activity - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation of oxalate and other related organic acids.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and similar compounds.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a common issue in the HPLC analysis of polar compounds like this compound. Several factors can contribute to this problem:
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the polar this compound molecules, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound.[2][3][4] If the pH is close to the pKa of oxalic acid (pKa1 ~1.25, pKa2 ~4.2), both ionized and non-ionized forms will be present, which can result in peak distortion.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[1][5]
-
Contamination: A contaminated guard or analytical column can also lead to distorted peak shapes.[1][5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to ensure a single ionic form is present.[4] For this compound, a lower pH (around 2-3) is often used to suppress the ionization of the carboxylic acid groups.[2]
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can improve peak shape and retention for ionic compounds like this compound.[6][7][8] These reagents form a neutral complex with the analyte, which has a greater affinity for the reversed-phase column.[6]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid column overload.[5]
-
Check for Contamination: Flush the column with a strong solvent to remove any potential contaminants.[5] If the problem persists, consider replacing the guard column or the analytical column.[9]
Question: My this compound peak has a very short retention time and is co-eluting with the solvent front. How can I increase its retention?
Answer:
Low retention of highly polar compounds like this compound on reversed-phase columns is a frequent challenge. Here’s how you can address it:
-
Mobile Phase Polarity: In reversed-phase HPLC, a highly aqueous mobile phase is necessary to retain polar compounds. However, too much water can lead to "phase collapse" with some C18 columns.
-
Ionization State: As an organic acid, this compound is highly ionized at neutral pH, making it very polar and poorly retained on a non-polar stationary phase.[4]
Strategies to Increase Retention:
-
Decrease Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of this compound, making it less polar and increasing its retention on a reversed-phase column.[2][4]
-
Incorporate an Ion-Pairing Reagent: Ion-pairing reagents, such as tetra-alkylammonium salts, can be added to the mobile phase.[8] These reagents pair with the ionized this compound, forming a more hydrophobic complex that is better retained by the stationary phase.[6]
-
Use a Different Stationary Phase: Consider using a more polar stationary phase, such as a C18 column with a polar end-capping or an embedded polar group, which is more stable in highly aqueous mobile phases. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique well-suited for separating highly polar compounds.
-
Gradient Elution: While often used for complex mixtures, a shallow gradient can sometimes help to improve the retention and separation of early-eluting peaks.[10]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an ion-pairing reagent in the mobile phase for this compound analysis?
A1: An ion-pairing reagent is a mobile phase additive used in reversed-phase HPLC to increase the retention and improve the peak shape of ionic compounds like this compound.[6][7][8] These reagents are typically large ionic molecules with a hydrophobic part.[8] The ionic end of the reagent pairs with the charged analyte (this compound), forming a neutral ion-pair. This neutral complex has increased hydrophobicity, leading to a greater affinity for the non-polar stationary phase and thus, increased retention time.[6]
Q2: How does the pH of the mobile phase affect the separation of this compound and related organic acids?
A2: The pH of the mobile phase is a critical parameter that influences the retention, selectivity, and peak shape of ionizable compounds like this compound.[2][3][4][11] For acidic compounds, lowering the mobile phase pH suppresses their ionization, making them less polar and increasing their retention on a reversed-phase column.[4] Conversely, increasing the pH will increase their ionization and decrease retention.[3] By carefully controlling the pH, you can manipulate the retention times of different organic acids to achieve optimal separation.[2][11]
Q3: What are some common sample preparation techniques for analyzing this compound in biological matrices?
A3: Sample preparation is crucial for accurate and reliable analysis of this compound in complex biological samples like plasma and urine.[12][13] Common techniques include:
-
Protein Precipitation: This is a widely used method to remove proteins from biological samples.[13][14] It typically involves adding an organic solvent like methanol (B129727) or acetonitrile (B52724) to the sample, followed by centrifugation to pellet the precipitated proteins.[14]
-
Dilution: For samples with high concentrations of this compound, simple dilution with the mobile phase or water may be sufficient.[12]
-
Solid-Phase Extraction (SPE): SPE can be used for more complex matrices to clean up the sample and concentrate the analyte of interest.
-
Derivatization: Although less common for HPLC-UV, derivatization can be employed to enhance the detection of this compound, especially for fluorescence or mass spectrometry detection.[15]
Experimental Protocols
Table 1: Example HPLC Method for this compound Separation
| Parameter | Condition | Reference |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | [15] |
| Mobile Phase | 15% Methanol in water containing 0.17 M Ammonium Acetate | [15] |
| Flow Rate | 1.0 mL/min | [15] |
| Column Temperature | 25°C | [15] |
| Detection | UV at 314 nm (after derivatization) | [15] |
| Injection Volume | 20 µL | N/A |
Table 2: Example LC-MS/MS Method for this compound Quantification
| Parameter | Condition | Reference |
| Column | Anion Exchange HPLC Column | [13] |
| Mobile Phase | Gradient elution with Ammonium Acetate buffer | [14] |
| Flow Rate | 800 µL/min | [14] |
| Detection | ESI-MS/MS | [13] |
| Sample Preparation | Protein precipitation with methanol | [13][14] |
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for this compound separation.
Caption: Decision tree for troubleshooting common HPLC issues with this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. mastelf.com [mastelf.com]
- 6. km3.com.tw [km3.com.tw]
- 7. INTERCHIM: HPLC Ion Pair Reagents [interchim.com]
- 8. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Evaluation of a high‐performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in oxalate quantification experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor reproducibility in oxalate quantification experiments.
Troubleshooting Guides
Poor reproducibility in this compound quantification can stem from various stages of the experimental workflow, from sample preparation to the chosen quantification method. This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems.
Q1: My this compound measurements are inconsistent across replicates. What are the likely causes?
Inconsistent results across replicates often point to issues in sample handling, preparation, or the assay procedure itself. Here are some common culprits:
-
Sample Homogeneity: Ensure your sample is thoroughly mixed before taking aliquots. For solid samples like plant or animal tissues, proper homogenization is critical to ensure the portion taken for analysis is representative of the whole.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Temperature Fluctuations: Some assay reagents are temperature-sensitive. Ensure all components, including samples and standards, are brought to the recommended temperature before starting the assay.
-
Inconsistent Incubation Times: Precise timing of incubation steps is crucial for enzymatic and colorimetric assays. Use a timer and treat all samples and standards identically.
Q2: I'm seeing lower than expected this compound concentrations. What could be the reason?
Low this compound readings can be caused by degradation of this compound in the sample or issues with the assay's sensitivity.
-
Sample Degradation: this compound can be degraded by microbial action. It is recommended to store urine samples at 4°C or frozen at -20°C or -80°C if not analyzed immediately.[3][4] For 24-hour urine collections, acidification is often recommended to prevent degradation.[3][5]
-
Improper Extraction: For solid samples, the extraction method may not be efficient. Soluble oxalates can be extracted with hot distilled water, while total this compound requires acid extraction (e.g., with hydrochloric acid).[6]
-
Low Assay Sensitivity: The chosen assay may not be sensitive enough for your samples. Consider a more sensitive method like HPLC-MS/MS for low-level this compound detection.[7][8]
Q3: My this compound readings are higher than expected. What are the potential sources of interference?
Elevated this compound levels can be due to contamination or interfering substances in the sample matrix.
-
Ascorbic Acid (Vitamin C) Interference: Ascorbic acid can be converted to this compound, leading to falsely elevated results, particularly in colorimetric and some enzymatic assays.[9][10] Some protocols recommend the use of sodium nitrite (B80452) to avoid ascorbate (B8700270) interference.[10]
-
Dietary Influence: For clinical samples, recent consumption of high-oxalate foods (e.g., spinach, rhubarb, chocolate, nuts) can significantly increase urinary this compound levels.[11][12]
-
Other Organic Acids: In titration-based methods, other organic acids present in the sample can react with the titrant, leading to an overestimation of this compound content.[13]
Q4: There is significant variability in my results between different analytical methods (e.g., enzymatic vs. HPLC). Why is this happening?
Different analytical methods have inherent differences in specificity, sensitivity, and susceptibility to interferences, which can lead to variable results.
-
Method Specificity: Enzymatic assays are generally highly specific to this compound.[13] In contrast, HPLC methods might co-elute other compounds with this compound if not properly optimized, leading to inaccurate quantification.[3]
-
Inter-laboratory Variability: Studies have shown significant variability in urinary this compound measurements between different laboratories, even when using the same method.[3][14] This highlights the need for method standardization and consistent execution.
Below is a troubleshooting workflow to help identify the source of poor reproducibility:
Caption: A logical workflow for troubleshooting poor reproducibility.
Frequently Asked Questions (FAQs)
Q: Which is the most reliable method for this compound quantification?
The choice of method depends on the sample matrix, the expected this compound concentration, and the available instrumentation.[15]
-
Enzymatic assays are often preferred for their specificity and ease of use.[13] Commercially available kits are widely used.[3]
-
High-Performance Liquid Chromatography (HPLC) , especially when coupled with mass spectrometry (LC-MS/MS), offers high sensitivity and specificity and is considered a reference method in many clinical labs.[3][16][17]
-
Colorimetric assays are simple and high-throughput but can be prone to interference from other substances in the sample.[9][13]
-
Gas Chromatography (GC) and Ion Chromatography are also used but may require more complex sample derivatization or specialized equipment.[18]
Q: How should I prepare my samples for this compound analysis?
Proper sample preparation is crucial for accurate results.
-
Urine: For 24-hour collections, it's often recommended to collect urine in a container with a preservative like hydrochloric acid to achieve a pH < 2.[1][5] Samples should be kept refrigerated or frozen.[3][4]
-
Plasma/Serum: Measurement of this compound in blood is challenging due to low concentrations. It's important to avoid conditions that can lead to the non-enzymatic conversion of ascorbate to this compound, such as a pH > 5.[19]
-
Tissues (Plant/Animal): Tissues should be homogenized in a suitable buffer, often on ice, followed by centrifugation to remove insoluble material.[1][2]
-
Food/Beverages: Extraction methods vary. Soluble oxalates can be extracted with hot water, while total this compound determination requires acid hydrolysis.[6]
Q: What are the typical validation parameters I should assess for my this compound quantification assay?
To ensure the reliability of your results, you should validate your assay for the following parameters:
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.[16][20][21]
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of this compound.[16][18]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the coefficient of variation (CV%).[18][20][21]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8][20]
Comparison of this compound Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Assay | This compound oxidase catalyzes the oxidation of this compound, and the resulting product is measured.[20][22] | High specificity, relatively simple, commercially available kits.[3][13] | Potential for interference from substances like ascorbic acid.[9][10] |
| HPLC | Chromatographic separation of this compound from other components in the sample followed by detection.[3][4] | High sensitivity and specificity, especially with MS/MS detection.[16][17] | Can be more complex and time-consuming, requires specialized equipment.[3] |
| Colorimetric Assay | This compound reacts with specific reagents to produce a colored product that is measured spectrophotometrically.[13] | Simple, high-throughput, suitable for screening.[13] | Prone to interference from other compounds in the sample matrix.[9] |
| Titration | Titration with a standardized solution (e.g., potassium permanganate).[13] | Low cost. | Lacks specificity, can be affected by other reducing or acidic substances.[13] |
| Gas Chromatography (GC) | Separation of volatile this compound derivatives. | High sensitivity. | Requires derivatization of the sample, which can be complex.[7][18] |
Experimental Protocols
General Protocol for an Enzymatic Colorimetric this compound Assay
This protocol is a generalized procedure based on commercially available kits.[1][23] Always refer to the specific manufacturer's instructions for your kit.
1. Reagent Preparation:
- Prepare the this compound Assay Buffer, Probe, Enzyme Mix, and Standard solutions according to the kit manual. Many kits require bringing reagents to room temperature before use.[23]
2. Standard Curve Preparation:
- Prepare a series of dilutions of the this compound standard to create a standard curve.
3. Sample Preparation:
- Urine: May require dilution and/or treatment to remove interfering substances. Some protocols suggest using activated charcoal for purification.[1]
- Serum/Plasma: Can often be used directly, but may require deproteinization.
- Tissues: Homogenize the tissue in ice-cold this compound Assay Buffer and centrifuge to collect the supernatant.[1][2]
4. Assay Procedure:
- Add standards and samples to a 96-well plate.
- Add the reaction mix (containing this compound oxidase and other necessary enzymes and substrates) to each well.
- Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[1]
- Measure the absorbance at the recommended wavelength (e.g., 450 nm or 550-600 nm).[2][23]
5. Data Analysis:
- Subtract the background reading from all sample and standard readings.
- Plot the standard curve and determine the this compound concentration in the samples from the curve.
reagent_prep [label="Reagent Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
std_curve [label="Standard Curve Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sample_prep [label="Sample Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
assay [label="Perform Assay in 96-well Plate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubation [label="Incubation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
measurement [label="Measure Absorbance", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="Data Analysis", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
result [label="this compound Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent_prep -> std_curve;
reagent_prep -> sample_prep;
std_curve -> assay;
sample_prep -> assay;
assay -> incubation;
incubation -> measurement;
measurement -> analysis;
analysis -> result;
}
Caption: A typical workflow for an enzymatic this compound assay.
General Protocol for HPLC-Based this compound Quantification
This is a generalized protocol and specific parameters such as the column, mobile phase, and detector will vary.[3][4][17]
1. Sample Preparation:
- Urine: Acidify the sample and then adjust the pH. Samples may be diluted with a buffer.[10]
- Plasma: Requires protein precipitation, often using an acid, followed by centrifugation.[16]
- Extraction: For some matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[7][17]
2. Chromatographic Separation:
- Column: A C18 or an anion exchange column is commonly used.[4][16]
- Mobile Phase: The composition of the mobile phase will depend on the column and method. It often consists of a buffer and an organic modifier like methanol.[4][17]
- Flow Rate: A constant flow rate is maintained throughout the run.
3. Detection:
- UV Detector: this compound can be detected by UV absorbance, although this may lack specificity.
- Mass Spectrometry (MS/MS): Provides high specificity and sensitivity by monitoring specific mass transitions for this compound and an internal standard (e.g., 13C2-labeled oxalic acid).[10][16]
4. Data Analysis:
- Identify and integrate the peak corresponding to this compound.
- Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[16]
sample_prep [label="Sample Preparation\n(e.g., Extraction, Deproteinization)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
injection [label="Inject Sample into HPLC", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
separation [label="Chromatographic Separation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
detection [label="Detection (e.g., MS/MS)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data_acq [label="Data Acquisition", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
quantification [label="Peak Integration & Quantification", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
result [label="this compound Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sample_prep -> injection;
injection -> separation;
separation -> detection;
detection -> data_acq;
data_acq -> quantification;
quantification -> result;
}
Caption: A general workflow for HPLC-based this compound quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Variability in urinary this compound measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a high‐performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Extraction and determination of total and soluble this compound in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Plant this compound Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 12. Guide to this compound Test Results | MosaicDX [mosaicdx.com]
- 13. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Development and validation of an HPLC–MS method for a simultaneous measurement of this compound and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 18. researchgate.net [researchgate.net]
- 19. Plasma this compound: comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of urine citrate and this compound measurement on the Roche Cobas® c502 chemistry analyzer - Sherazi - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 21. ovid.com [ovid.com]
- 22. cohesionbio.com [cohesionbio.com]
- 23. resources.bio-techne.com [resources.bio-techne.com]
Strategies to minimize interference from ascorbic acid in oxalate measurements
Welcome to the Technical Support Center for Oxalate Measurement. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interference from ascorbic acid during this compound quantification.
Troubleshooting Guide
This guide addresses common issues encountered during this compound measurements that may be caused by ascorbic acid interference.
| Problem | Potential Cause | Recommended Solution |
| Falsely elevated this compound levels, especially in samples with high vitamin C content. | Ascorbic acid can be non-enzymatically converted to this compound, particularly at alkaline pH, leading to an overestimation of the endogenous this compound concentration.[1][2] | Ensure proper sample handling and storage. Acidify urine samples to a pH between 1.8 and 2.4 and store them at -20°C or -70°C to minimize the conversion of ascorbic acid to this compound.[1][3] |
| Falsely low or negative results in enzymatic assays. | High concentrations of ascorbic acid can interfere with peroxidase-based colorimetric reactions, which are commonly used in enzymatic this compound assays. Ascorbic acid acts as a reducing agent and can quench the colorimetric signal.[4][5] | Pre-treat samples to remove or neutralize ascorbic acid. The use of ascorbate (B8700270) oxidase is a highly effective method to specifically degrade ascorbic acid without affecting this compound levels.[4][6][7] |
| Inconsistent or non-reproducible results between sample replicates. | Variable levels of ascorbic acid in different aliquots of the same sample, or incomplete removal of ascorbic acid during sample preparation. | Standardize the sample pre-treatment protocol. Ensure complete mixing and consistent application of the chosen method for ascorbic acid removal across all samples and controls. |
| Poor recovery of this compound in spiked samples. | Interference from ascorbic acid or other matrix components affecting the assay's accuracy. Some commercial kits may have components that interfere with the color reaction.[3] | Evaluate different methods for ascorbic acid removal. A comparative study showed that treatment with ascorbate oxidase or charcoal resulted in this compound recovery close to 100%.[7] Alternatively, consider using an analytical method less prone to interference, such as High-Performance Liquid Chromatography (HPLC).[8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: Why is ascorbic acid a concern in this compound measurements?
Ascorbic acid can interfere with this compound measurements in two primary ways:
-
In vitro conversion: Ascorbic acid can chemically convert to oxalic acid, especially under alkaline conditions, leading to falsely high results.[1]
-
Assay interference: In enzymatic assays that use a peroxidase-based detection system, the reducing properties of ascorbic acid can interfere with the colorimetric endpoint, causing falsely low readings.[4][5]
Q2: What is the most effective method to eliminate ascorbic acid interference?
The most reliable and specific method is the enzymatic degradation of ascorbic acid using ascorbate oxidase.[4][6][7] This enzyme specifically converts ascorbic acid to dehydroascorbic acid, which does not interfere with the assay.[4] Other methods like treatment with charcoal have also shown good results with nearly 100% this compound recovery.[7]
Q3: Are there any analytical methods that are not affected by ascorbic acid?
High-Performance Liquid Chromatography (HPLC) methods are generally less susceptible to interference from ascorbic acid compared to enzymatic assays.[8][9][10][11] HPLC separates this compound from other urinary components, including ascorbic acid, before quantification.
Q4: Can sample pH affect the interference from ascorbic acid?
Yes, the pH of the sample is critical. Alkaline pH promotes the conversion of ascorbic acid to this compound.[1] Therefore, it is recommended to acidify urine samples to a pH below 3 to ensure the stability of both this compound and ascorbic acid during storage.[8]
Q5: How should samples be stored to minimize interference?
For urine samples, acidification with HCl to a pH between 2 and 3 and storage at -20°C is recommended.[8] Untreated urine samples are stable at -70°C.[1]
Experimental Protocols
Protocol 1: Ascorbic Acid Removal using Ascorbate Oxidase
This protocol describes the pre-treatment of samples to enzymatically degrade ascorbic acid before this compound measurement.
Materials:
-
Ascorbate oxidase (EC 1.10.3.3) solution
-
Sample (e.g., urine, plasma)
-
pH meter
-
Acid/base for pH adjustment (e.g., HCl, NaOH)
-
Incubator or water bath
Procedure:
-
Adjust the pH of the sample to the optimal range for ascorbate oxidase activity (typically between pH 5.5 and 7.0).
-
Add a sufficient concentration of ascorbate oxidase to the sample. The exact amount should be optimized based on the expected range of ascorbic acid concentrations.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 10-30 minutes) to ensure complete degradation of ascorbic acid.
-
After incubation, proceed with your established this compound measurement protocol.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for using SPE to remove interfering substances, including ascorbic acid, from samples.
Materials:
-
SPE cartridge (e.g., C18 bonded silica)[12]
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent
-
Sample
-
SPE manifold
Procedure:
-
Conditioning: Pass a column volume of methanol (B129727) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass a column volume of water or an appropriate buffer to equilibrate the stationary phase to the sample's solvent conditions.
-
Sample Loading: Apply the sample to the cartridge. Ascorbic acid may not be retained by a reversed-phase sorbent, allowing for its separation from other components.[12]
-
Washing: Pass a wash solvent through the cartridge to remove any remaining interfering substances that were not retained.
-
Elution: Elute the target analyte (this compound) using an appropriate elution solvent.
-
The collected eluate can then be used for this compound measurement.
Visualizations
Caption: Workflow for minimizing ascorbic acid interference.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. Factors affecting measurement of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in urinary this compound measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical evaluation of a commercial enzyme kit (Sigma) for determining this compound concentrations in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Preventing ascorbate interference in ion-chromatographic determinations of urinary this compound: four methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five treatment procedures evaluated for the elimination of ascorbate interference in the enzymatic determination of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a high-performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved high performance liquid chromatographic method for determining urinary this compound, making use of an ID-MS reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Enhancing the extraction efficiency of oxalates from fibrous plant materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of oxalate extraction from fibrous plant materials.
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Total Oxalates | Incomplete cell lysis: The fibrous nature of the plant material prevents the solvent from accessing the oxalates within the cells. | - Improve sample preparation: Ensure the plant material is finely ground to a powder to increase the surface area for extraction.[1] - Increase extraction temperature: Heating (e.g., 70-80°C) can aid in breaking down cell walls and improving solvent penetration. However, be aware that excessively high temperatures (e.g., 100°C) can potentially lead to the generation of oxalates from precursors like ascorbic acid.[1][2] - Optimize acid concentration: A 2M Hydrochloric acid (HCl) solution is commonly effective for extracting total oxalates.[1][3] |
| Inadequate extraction time: The solvent may not have had sufficient time to fully penetrate the sample and dissolve the oxalates. | - Extend extraction duration: For total oxalates using 2M HCl at 70°C, an extraction time of up to 210 minutes may be necessary for complete extraction.[1][3] For soluble oxalates in hot water at 70°C, up to 180 minutes may be required.[1][3] | |
| Insufficient solvent volume: The volume of the extraction solvent may be too low to effectively solubilize all the oxalates present in the sample. | - Increase solvent-to-sample ratio: A common ratio is 50 mL of solvent for every 1 gram of dried plant material. | |
| Low Yield of Soluble Oxalates | Suboptimal extraction temperature: The temperature of the water used for extraction may not be high enough to efficiently dissolve the soluble oxalates. | - Use hot water: Hot distilled water, typically around 70°C, is recommended for the complete extraction of soluble oxalates.[1][3] |
| Precipitation of soluble oxalates: If the plant material has a high concentration of cations like calcium, soluble oxalates may precipitate out of the solution as insoluble salts. | - Consider a chelating agent: In some cases, the addition of a mild chelating agent to the extraction medium can help keep oxalates in their soluble form. | |
| Inconsistent or Non-Reproducible Results | Variability in plant material: The this compound content can vary significantly depending on the plant species, part of the plant used, age, and growing conditions. | - Standardize sample collection: Ensure that all samples are collected from the same plant part, at the same developmental stage, and from plants grown under similar conditions. |
| Inconsistent sample preparation: Variations in grinding, drying, or weighing of the plant material can lead to inconsistent results. | - Maintain consistent procedures: Follow a standardized protocol for all sample preparation steps. | |
| Fluctuations in extraction conditions: Inconsistent temperature, time, or solvent concentration will affect extraction efficiency. | - Calibrate and monitor equipment: Ensure that water baths, ovens, and other equipment are accurately calibrated and maintain stable conditions throughout the experiment. | |
| Interference in this compound Quantification | Presence of interfering compounds: Plant extracts are complex mixtures, and other compounds can interfere with the analytical method used for this compound quantification. For example, pectins can interfere with titration methods. | - Sample cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances before analysis.[4] - Choose a specific analytical method: High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS offer high specificity and can separate this compound from interfering compounds.[5] |
| Formation of precipitates during analysis: The presence of certain metal ions, like ferrous iron, can lead to the formation of precipitates at the same pH as calcium this compound, interfering with quantification. | - Adjust pH and filter: Modifying the pH of the extract and filtering out any interfering precipitates can help to ensure accurate measurement. |
Frequently Asked Questions (FAQs)
1. What is the difference between soluble and total oxalates?
-
Soluble oxalates are in the form of oxalic acid or its salts with sodium and potassium, which readily dissolve in water.
-
Total oxalates include both soluble oxalates and insoluble oxalates. Insoluble oxalates are primarily calcium this compound, but can also include magnesium and iron oxalates, which do not dissolve in water but are soluble in acidic solutions.[1][3]
2. Which solvent is best for extracting oxalates?
-
For soluble oxalates , hot distilled water (around 70°C) is the most effective solvent.[1][3]
-
For total oxalates , a 2M hydrochloric acid (HCl) solution is commonly used to dissolve both soluble and insoluble forms.[1][3]
3. How does temperature affect this compound extraction?
Increasing the temperature generally enhances the extraction efficiency of both soluble and total oxalates by increasing their solubility and aiding in the breakdown of plant cell walls.[1] For soluble oxalates, extraction at 70°C has been shown to be sufficient.[1][3] For total oxalates, temperatures between 70°C and 80°C are often optimal.[1] However, be cautious of excessively high temperatures (e.g., 100°C) as they may lead to the artificial generation of oxalates from precursors like ascorbic acid.[1]
4. How long should the extraction be performed?
The optimal extraction time depends on the type of this compound being extracted and the plant material. For soluble oxalates in hot water, up to 180 minutes may be required for complete extraction. For total oxalates in 2M HCl, a duration of up to 210 minutes might be necessary.[1][3]
5. How can I quantify the amount of this compound in my extract?
Several analytical methods can be used to quantify oxalates, each with its own advantages and limitations:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method that is widely used for this compound analysis.[5]
-
Gas Chromatography (GC): Another chromatographic technique that can be used for this compound quantification.[6]
-
Titration: A classic chemical method, often using potassium permanganate, but it can be prone to interference from other compounds in the plant extract.
-
Enzymatic Assays: These assays use the enzyme this compound oxidase, which is specific for this compound, providing high accuracy.[4]
-
UPLC-MS/MS: An advanced method offering high throughput and sensitivity for precise this compound detection.[5]
Experimental Protocols
Protocol 1: Extraction of Soluble Oxalates
This protocol outlines the procedure for extracting water-soluble oxalates from fibrous plant materials.
-
Sample Preparation:
-
Dry the fibrous plant material in an oven at 60-70°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a blender or a mill.
-
-
Extraction:
-
Sample Recovery:
-
After incubation, cool the mixture to room temperature.
-
Transfer the contents to a centrifuge tube and centrifuge at 3000 rpm for 15 minutes.
-
Carefully decant the supernatant, which contains the soluble oxalates.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtrate is now ready for quantification using a suitable analytical method.
-
Protocol 2: Extraction of Total Oxalates
This protocol describes the procedure for extracting both soluble and insoluble oxalates.
-
Sample Preparation:
-
Prepare the dried, finely ground plant material as described in Protocol 1.
-
-
Extraction:
-
Sample Recovery:
-
Cool the mixture to room temperature.
-
Centrifuge the mixture at 3000 rpm for 15 minutes.
-
Decant the supernatant containing the total oxalates.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtrate is now ready for analysis.
-
Quantitative Data Summary
The following tables summarize the effects of different extraction parameters on this compound yield.
Table 1: Effect of Temperature on Soluble this compound Extraction from Bamboo and Eucalyptus
| Temperature (°C) | Soluble this compound in Bamboo (g/kg) | Soluble this compound in Eucalyptus (g/kg) |
| 50 | ~0.3 | ~0.4 |
| 60 | ~0.4 | ~0.55 |
| 70 | ~0.5 | ~0.7 |
| 80 | ~0.5 | ~0.7 |
| 90 | ~0.5 | ~0.7 |
Data adapted from a study on this compound extraction from pulping and papermaking raw materials, indicating that 70°C is sufficient for complete extraction of soluble oxalates.[1]
Table 2: Effect of Acid Type on Total this compound Extraction from Bamboo and Eucalyptus
| Acid Type (2 mol/L) | Total this compound in Bamboo (g/kg) | Total this compound in Eucalyptus (g/kg) |
| Hydrochloric Acid (HCl) | ~2.2 | ~2.75 |
| Sulfuric Acid (H₂SO₄) | ~1.0 | ~1.3 |
| Phosphoric Acid (H₃PO₄) | ~1.1 | ~1.4 |
| Acetic Acid (CH₃COOH) | ~0.9 | ~1.2 |
This table demonstrates that hydrochloric acid is more effective for total this compound extraction compared to other acids under the tested conditions.[3]
Visualizations
Caption: Experimental workflow for the extraction of soluble and total oxalates.
Caption: Troubleshooting logic for addressing low this compound yield in experiments.
References
- 1. Extraction and determination of total and soluble this compound in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]
- 2. scielo.org.co [scielo.org.co]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Plant this compound Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression [mdpi.com]
- 6. This compound in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
Calibration and standardization issues in oxalate analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration and standardization issues in oxalate analytical methods. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound analysis using various methods.
Enzymatic Assays
-
Question: My enzymatic assay for this compound is showing unexpectedly high results, especially in urine samples. What could be the cause?
-
Answer: A common cause of falsely elevated this compound levels in enzymatic assays is the presence of interfering substances. L-ascorbic acid (Vitamin C) is a known interferent that can spontaneously convert to this compound, leading to inaccurate results.[1] To mitigate this, some protocols recommend diluting the urine samples or using sodium nitrite (B80452) to avoid ascorbate (B8700270) interference.[2] However, the effectiveness of sodium nitrite in eliminating this interference can be variable.[2]
-
-
Question: The color development in my colorimetric enzymatic assay is weak or inconsistent. What are the possible reasons?
-
Answer: Weak or inconsistent color development can stem from several factors. Ensure that all assay components, especially the enzymes and buffers, have been brought to room temperature before use, as ice-cold reagents may not perform optimally.[3] Verify that the plate is being read at the correct wavelength as specified in the kit's datasheet.[3][4] Improperly thawed or non-homogenous reagent solutions can also lead to inconsistent results; ensure all components are thoroughly mixed before use.[3] Finally, check for the presence of interfering substances in your sample preparation, such as EDTA, SDS, or sodium azide, which can inhibit enzyme activity.[3]
-
-
Question: My standard curve for the enzymatic assay is not linear. What should I do?
-
Answer: A non-linear standard curve can be due to several issues. First, verify the preparation of your standards, ensuring accurate dilutions. Pipetting errors, especially with small volumes, can significantly impact the accuracy of the standard curve.[3] It is also crucial to use fresh components from the same kit to ensure consistency.[3] If the issue persists, consider if the concentration range of your standards is appropriate for the assay's linear range. The EnzyChrom™ this compound Assay Kit, for instance, has a linear detection range of 20-1,500 µM.[5]
-
Chromatographic Methods (HPLC & Ion Chromatography)
-
Question: I am observing a high background or "ghost peaks" of this compound in my ion chromatography (IC) blanks. What is the source of this contamination?
-
Answer: this compound contamination in IC systems can be a persistent issue. It has been reported that this compound can build up on the column when the system is not in use for a couple of days. One potential solution is to maintain a low flow rate of the eluent through the system on days when samples are not being run to prevent this accumulation.
-
-
Question: My this compound recovery is poor, particularly in complex matrices like food or sludge samples. How can I improve it?
-
Answer: Poor recovery can be attributed to the sample extraction and preparation steps. For instance, in food analysis, the extraction temperature is a critical parameter. Hot extraction at 80°C is common for HPLC analysis.[6] In high-level sludge, acidification is necessary to dissolve calcium this compound, but this can also lead to this compound decomposition if the samples are exposed to light or not analyzed promptly (preferably within 12 hours). The use of an internal standard, such as 13C2 this compound, can help correct for matrix-derived ion suppression and losses during sample preparation.[1]
-
-
Question: The this compound peak in my chromatogram is broad and not well-resolved, especially in samples with high sulfate (B86663) concentrations. What can be done?
-
Answer: In ion chromatography, high concentrations of other anions, such as sulfate, can interfere with the this compound peak, leading to poor resolution.[7] Diluting the sample can help mitigate this interference. One study found that a 100-fold dilution of urine samples yielded the highest and most reproducible this compound conductivity.[7]
-
Titration Methods
-
Question: The endpoint of my potassium permanganate (B83412) titration for this compound is unstable or difficult to determine. Why is this happening?
-
Answer: The reaction between permanganate and this compound is slow at room temperature.[8][9] To ensure a sharp and stable endpoint, the titration should be carried out in a hot solution (around 60-70°C).[8] It is also crucial to add the permanganate solution slowly, especially near the endpoint, allowing each drop to be completely decolorized before adding the next.[10] Vigorous and continuous stirring of the solution is also necessary.[10]
-
-
Question: My calculated this compound concentrations from permanganate titration are consistently higher than expected. What is the source of this error?
-
Answer: Higher than expected results can be due to several factors. The temperature and acidity of the titration solution can affect the titer.[10] Using acids other than sulfuric acid, such as hydrochloric acid, is not recommended as they can react with the potassium permanganate.[11] The rate of addition of the permanganate can also influence the results; adding it too rapidly can lead to a higher titer.[10]
-
-
Question: Can I use NaOH for the titration of this compound? What are the limitations?
-
Answer: Titration with sodium hydroxide (B78521) (NaOH) is based on the acid-base reaction with oxalic acid.[9] However, this method is not specific to this compound and will also titrate other acids present in the sample.[9] This is a significant limitation when analyzing samples from biological systems, such as bacterial cultures, which may produce other organic acids.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common analytical methods for this compound quantification?
-
A1: The most common methods for quantifying this compound include enzymatic assays, high-performance liquid chromatography (HPLC), ion chromatography (IC), and titration with potassium permanganate.[12][13] Gas chromatography (GC) and capillary electrophoresis are also used but may require more complex sample preparation.[6]
-
-
Q2: Why is sample preparation so critical for accurate this compound analysis?
-
A2: Sample preparation is crucial due to the presence of interfering substances and the potential for this compound to exist in insoluble forms (e.g., calcium this compound). Inaccurate measurements can arise from the co-elution of interfering compounds in chromatography or the presence of substances that inhibit enzymatic reactions.[1] Furthermore, variability in this compound content between samples, for instance due to growing conditions for plants, necessitates robust extraction methods to ensure accurate quantification.[14]
-
-
Q3: What is the importance of an internal standard in this compound analysis?
-
A3: An internal standard, such as 13C2-labeled oxalic acid, is highly recommended, particularly for mass spectrometry-based methods.[1][15] It helps to correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the quantification.
-
-
Q4: Are there certified reference materials available for this compound analysis?
-
A4: The lack of an external quality assurance scheme and certified reference materials for plasma this compound has been noted as a challenge, leading to poor agreement between different laboratories and methods.[16] This highlights the need for careful in-house validation and consistent methodology for longitudinal studies.[16]
-
-
Q5: How do I choose the most suitable analytical method for my samples?
-
A5: The choice of method depends on factors such as the sample matrix, the expected concentration of this compound, the required sensitivity and specificity, available instrumentation, and the number of samples to be analyzed. Enzymatic assays are often used in clinical labs for their simplicity and high-throughput capability.[5][9] Chromatographic methods, especially when coupled with mass spectrometry, offer high sensitivity and specificity.[1][15] Titration is a classical method that can be cost-effective but may lack specificity and be more labor-intensive.[9]
-
Data Presentation
Table 1: Performance Characteristics of Various this compound Analytical Methods
| Method | Linear Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Enzymatic Assay (Colorimetric) | 20 - 1,500 µM[5] | LOD: Not specified; LOQ: 20 µM | Simple, high-throughput, sensitive.[5] | Susceptible to interference from substances like ascorbic acid.[1] |
| HPLC-MS/MS | 0.500 - 50.0 µg/mL (5.55 - 555 µmol/L)[15] | LLOQ: 0.500 µg/mL[15] | High sensitivity and specificity; small sample volume required.[15] | Requires specialized instrumentation and training.[2] |
| HPLC with UV Detection | 0.0625 - 2.0 mmol/L[17] | LOD: 0.0156 mmol/L; LOQ: 0.03130 mmol/L[17] | Reliable, cost-effective.[17] | May have lower sensitivity than MS-based methods. |
| Ion Chromatography with Conductivity Detection | 0.05 - 2 mg/L[1] | LOQ: 5.68 pM[14] | Very high sensitivity.[14] | Potential for column "poisoning" by food components.[2] |
| Titration with KMnO4 | Not typically defined by a linear range | Dependent on titrant concentration and sample volume | Cost-effective, does not require specialized instrumentation. | Labor-intensive, less specific, requires careful control of temperature.[8][9] |
Experimental Protocols
1. Calibration of an Enzymatic this compound Assay
This protocol is a general guideline based on commercially available kits. Refer to the specific kit manual for detailed instructions.
-
Standard Preparation: Prepare a stock solution of sodium this compound of a known concentration (e.g., 10 mM) in deionized water.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standards with concentrations covering the expected range of your samples and the linear range of the assay (e.g., 0, 20, 50, 100, 200, 500, 1000 µM).
-
Assay Procedure:
-
Add a specific volume (e.g., 10 µL) of each standard, sample, and blank (water) to separate wells of a 96-well plate.[5]
-
Prepare a working reagent by mixing the enzyme, chromogen, and buffer as per the kit instructions.
-
Add the working reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).[5]
-
-
Measurement: Read the absorbance at the specified wavelength (e.g., 595 nm) using a microplate reader.[5]
-
Calibration Curve: Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values against the corresponding this compound concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
2. Sample Preparation for HPLC-MS/MS Analysis of Plasma this compound
This protocol is based on a validated method for clinical samples.[15]
-
Sample Collection: Collect blood in K2EDTA tubes.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard (13C2-labeled oxalic acid).[15]
-
Acidification and Protein Precipitation: Acidify the sample and precipitate the proteins.[15]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or vial for analysis.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting decision tree for common issues in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Analytical procedures and methods validation for this compound content estimation | Semantic Scholar [semanticscholar.org]
- 14. preprints.org [preprints.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Plasma this compound: comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a high‐performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the culture and maintenance of Oxalobacter formigenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxalobacter formigenes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental growth requirements for Oxalobacter formigenes?
A1: Oxalobacter formigenes is a Gram-negative, obligately anaerobic bacterium.[1][2] Its growth is strictly dependent on oxalate as its primary source of carbon and energy.[1] Optimal growth conditions include an anaerobic atmosphere containing CO2, a pH between 6.0 and 7.0, and a temperature of 37°C.[1] The bacterium also requires a low concentration of acetate (B1210297) (0.5 to 2 mM) for biomass synthesis.[1]
Q2: Can O. formigenes grow on standard enriched media?
A2: No, O. formigenes will not grow on common enriched media such as Brain Heart Infusion (BHI) or peptone yeast glucose broth unless they are supplemented with this compound. This characteristic can be used to check the purity of an O. formigenes culture.
Q3: What are the main challenges in culturing O. formigenes?
A3: The primary challenges stem from its strict anaerobic nature, making it highly sensitive to oxygen exposure.[3] Maintaining viability during storage and through the gastrointestinal tract for probiotic applications is also a significant hurdle due to its sensitivity to low pH and bile salts.[3] Additionally, some strains can be difficult to maintain in broth cultures and may not reach high optical densities.[4]
Q4: How can I confirm the viability of my O. formigenes culture?
A4: Viability can be assessed through several methods. Traditional culture-based methods involve plating on selective media with calcium this compound, where clear zones around colonies indicate this compound degradation.[2] Molecular techniques such as quantitative PCR (qPCR) can also be used to quantify the number of viable cells.[5][6]
Q5: What is the best method for long-term storage of O. formigenes?
A5: For long-term storage, cryopreservation in glycerol (B35011) stocks is recommended. It is advisable to prepare an ample supply of frozen glycerol stocks for culture recovery, especially when working with strains that are difficult to maintain in broth. When storing in liquid nitrogen, it is safer to store vials in the vapor phase rather than submerged to avoid potential explosions upon thawing.
Troubleshooting Guides
Problem 1: No growth or poor growth of O. formigenes in liquid culture.
| Possible Cause | Troubleshooting Step |
| Oxygen contamination | Ensure all media and reagents are properly pre-reduced and handled under strict anaerobic conditions (e.g., in an anaerobic chamber). Check the resazurin (B115843) indicator in the medium; a pink color indicates oxidation, and the medium should be discarded. |
| Incorrect media composition | Verify the media formulation, ensuring the presence of this compound, a small amount of acetate, and a CO2-bicarbonate buffer.[1] Refer to the media composition table below. |
| Inappropriate pH | Check and adjust the pH of the medium to be between 6.0 and 7.0 before inoculation.[1] Metabolism of this compound can increase the pH of the medium.[7] |
| Low inoculum viability | Use a fresh, actively growing culture for inoculation. If reviving from a frozen stock, ensure proper thawing and handling procedures are followed. |
| Strain-specific issues | Some strains, particularly Group II strains, are known to be more fastidious and may exhibit slower growth or reach lower final densities.[4] Consider using a richer broth like Schaedler broth supplemented with this compound and acetate for more consistent growth.[7] |
Problem 2: Difficulty isolating O. formigenes from fecal samples.
| Possible Cause | Troubleshooting Step |
| Low abundance of O. formigenes | An enrichment step in a selective liquid medium containing this compound may be necessary before plating.[8] |
| Incorrect isolation technique | The anaerobic roll tube technique with calcium this compound agar (B569324) is a proven method for isolating O. formigenes. Colonies that form clear zones are indicative of this compound degradation.[2] |
| Absence of O. formigenes in the sample | It is important to note that O. formigenes is not present in all individuals.[9] To increase the chances of detection, it may be prudent to have the subject consume an this compound-rich diet prior to sample collection. |
Problem 3: Loss of culture viability after storage.
| Possible Cause | Troubleshooting Step |
| Improper cryopreservation | Ensure a cryoprotectant like glycerol is used and that freezing is done correctly. Store vials in the vapor phase of liquid nitrogen. |
| Repeated freeze-thaw cycles | Avoid subjecting frozen stocks to multiple freeze-thaw cycles. Aliquot stocks into smaller volumes for single-use.[6] |
| Poor revival technique | When reviving from a frozen stock, thaw the vial quickly and transfer the contents to fresh, pre-reduced anaerobic broth immediately. |
Data Presentation
Table 1: Composition of this compound Maintenance Medium (ATCC Medium 1352)
| Component | Amount per Liter |
| K2HPO4 | 0.5 g |
| KH2PO4 | 0.5 g |
| (NH4)2SO4 | 0.5 g |
| MgSO4 · 7H2O | 0.1 g |
| Sodium Acetate | 0.82 g |
| Sodium this compound | 5.0 g |
| Yeast Extract | 1.0 g |
| Resazurin | 1.0 mg |
| Cysteine HCl · H2O | 0.5 g |
| Distilled water | 1.0 L |
Note: The final pH of the medium should be adjusted to 6.8.
Experimental Protocols
Protocol 1: Anaerobic Cultivation of O. formigenes using Hungate Tubes
-
Media Preparation: Prepare the desired culture medium (e.g., ATCC Medium 1352) and dispense it into Hungate tubes.
-
Gassing: While dispensing, continuously flush the medium and the headspace of the tubes with an anaerobic gas mixture (e.g., 95% CO2, 5% H2).[10]
-
Sealing: Immediately seal the Hungate tubes with butyl rubber stoppers and aluminum crimp seals.
-
Autoclaving: Autoclave the sealed tubes. The medium should be colorless after autoclaving, indicating anaerobic conditions. A pinkish hue suggests oxygen contamination.
-
Reduction: Before inoculation, ensure the medium is fully reduced. If necessary, add a reducing agent like a 3% Cysteine HCl solution (0.2 mL per 10 mL of medium).
-
Inoculation: In an anaerobic chamber, inoculate the tubes with an actively growing culture of O. formigenes.
-
Incubation: Incubate the tubes at 37°C. Growth may be observed as light turbidity within 48-72 hours.
Protocol 2: Assessment of this compound Degradation (Viability Check)
-
Culture Preparation: Inoculate a fecal sample or a pure culture of O. formigenes into a selective liquid medium containing a known concentration of this compound.
-
Incubation: Incubate the culture under anaerobic conditions at 37°C for 5-7 days.
-
This compound Test: After incubation, centrifuge the culture to pellet the cells.
-
Precipitation: To the supernatant, add a solution of calcium chloride. The formation of a white precipitate (calcium this compound) indicates the presence of residual this compound.
-
Interpretation: The absence of a precipitate or a significantly reduced amount of precipitate compared to an uninoculated control indicates this compound degradation by viable O. formigenes.[9]
Visualizations
Caption: this compound metabolism signaling pathway in Oxalobacter formigenes.
Caption: Experimental workflow for anaerobic cultivation of O. formigenes.
Caption: Workflow for assessing O. formigenes viability via this compound degradation.
References
- 1. Forty Years of Oxalobacter formigenes, a Gutsy this compound-Degrading Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. From Gut to Kidney: How Oxalobacter formigenes Probiotics Work - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Direct Quantification of the Enteric Bacterium Oxalobacter formigenes in Human Fecal Samples by Quantitative Competitive-Template PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primerdesign.co.uk [primerdesign.co.uk]
- 6. Probiotic properties of Oxalobacter formigenes: an in vitro examination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxalobacter formigenes and Its Potential Role in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Related to Colonization with Oxalobacter formigenes in U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxalobacter formigenes–Derived Bioactive Factors Stimulate this compound Transport by Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: High-Resolution Imaging of Calcium Oxalate Crystals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of calcium oxalate (CaOx) crystal imaging in microscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common microscopy techniques for imaging calcium this compound crystals?
A1: Several microscopy techniques are employed for imaging CaOx crystals, each with distinct advantages and limitations. The choice of technique often depends on the specific research question, required resolution, and sample type. Commonly used methods include:
-
Polarized Light Microscopy (PLM): A widely used technique that utilizes polarized light to identify birefringent CaOx crystals, which appear bright against a dark background.[1][2][3] It is effective for locating crystals within tissues but has limited spatial resolution due to the diffraction of light.[4]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and structure of CaOx crystals down to the nanoscale.[4][5][6] When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also determine the elemental composition of the crystals.[4]
-
Transmission Electron Microscopy (TEM): Offers even higher resolution than SEM, allowing for the visualization of the internal structure of crystals, including their atomic arrangements.[7][8] High-Resolution TEM (HR-TEM) can provide detailed information on the crystal lattice.[7][9]
-
Raman Spectroscopy/Microscopy: A non-destructive technique that identifies the chemical composition and hydration state (monohydrate vs. dihydrate) of CaOx crystals by analyzing their vibrational modes.[4][10] It can be correlated with other microscopy techniques for a more comprehensive analysis.[4]
-
Synchrotron Deep Ultraviolet (DUV) Fluorescence Microscopy: An advanced technique that offers high sensitivity and spatial resolution for detecting CaOx crystals in biological tissues, even identifying micrometric crystallites and non-aggregated this compound accumulation.[11]
-
Scanning Confocal Interference Microscopy (SCIM): An optical technique capable of visualizing structures below the classical diffraction limit, allowing for the analysis of CaOx crystal formation and growth in real-time.[12]
Q2: Why is it difficult to achieve high resolution when imaging CaOx crystals within biological tissues?
A2: Achieving high-resolution images of CaOx crystals in biological samples can be challenging due to several factors:
-
Diffraction Limit of Light: Conventional light microscopy techniques, including PLM, are fundamentally limited by the diffraction of light, which restricts the achievable spatial resolution.[4]
-
Sample Preparation Artifacts: The processes of fixing, embedding, and sectioning biological tissues can dislodge or alter the morphology of the crystals.
-
Obscuring Biological Matrix: The surrounding organic material, such as cells and extracellular matrix, can scatter light and obscure the view of the crystals, especially smaller ones.[13] In some cases, the birefringence of surrounding structures like cellulose (B213188) fibrils can also interfere with PLM imaging.[4]
-
Crystal Orientation: The orientation of the crystal relative to the light source or electron beam can affect the signal intensity and image quality in techniques like PLM and Raman microscopy.[4]
Q3: What are the key differences between calcium this compound monohydrate (COM) and calcium this compound dihydrate (COD) crystals in microscopy?
A3: COM and COD are the two common hydration states of calcium this compound and exhibit distinct morphologies:
-
Calcium this compound Monohydrate (COM): Often appears as dumbbell-shaped, oval, or biconvex crystals.[14] They are the most common type found in kidney stones.[7]
-
Calcium this compound Dihydrate (COD): Typically forms octahedral, envelope-like, or bipyramidal crystals.[3][14]
These morphological differences can be readily observed with techniques like SEM.[5] Raman spectroscopy can definitively distinguish between COM and COD based on their unique spectral fingerprints.[4]
Troubleshooting Guides
Issue 1: Poor Image Resolution and Blurred Crystals in Light Microscopy
Problem: Calcium this compound crystals appear blurry and lack sharp detail under the light microscope, making it difficult to assess their morphology accurately.
Possible Causes & Solutions:
| Cause | Solution |
| Diffraction-limited resolution | For nanoscale details, consider using higher-resolution techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[4][8] |
| Improper sample preparation | Optimize tissue clearing protocols to reduce light scattering from the surrounding biological matrix. An incineration method followed by oil immersion can eliminate organic components, providing a clear view of the crystals under a polarizing microscope.[13] |
| Incorrect immersion medium | Use an immersion oil with a refractive index that closely matches that of the coverslip and the objective lens to minimize light refraction and improve resolution. |
| Objective lens quality | Use high-quality, high numerical aperture (NA) objective lenses designed for high-resolution imaging. |
| Vibrations | Place the microscope on an anti-vibration table to minimize mechanical disturbances that can blur the image. |
Issue 2: Difficulty Differentiating CaOx Crystals from Surrounding Tissue
Problem: It is challenging to distinguish small or sparsely distributed calcium this compound crystals from the surrounding biological structures.
Possible Causes & Solutions:
| Cause | Solution |
| Low contrast | Utilize Polarized Light Microscopy (PLM). The birefringent nature of CaOx crystals will make them appear bright against a dark background, significantly enhancing contrast.[1] |
| Overlapping structures | Employ Synchrotron Deep Ultraviolet (DUV) Fluorescence Microscopy, which can detect the fluorescence signal of this compound to identify even microcrystals and non-aggregated accumulations within cells.[11] |
| Similar morphology to other structures | Use Raman Spectroscopy to confirm the chemical identity of the suspected crystals. This technique provides a specific molecular fingerprint for calcium this compound.[4] |
| Thick tissue sections | Prepare thinner sections to reduce the overlap of structures and improve the clarity of the image. |
Issue 3: Artifacts and Crystal Damage During Sample Preparation for Electron Microscopy
Problem: The process of preparing samples for SEM or TEM is causing damage to the calcium this compound crystals or introducing artifacts.
Possible Causes & Solutions:
| Cause | Solution |
| Dehydration-induced damage | Use a critical point drying method for SEM samples to preserve the three-dimensional structure of the crystals and surrounding tissue.[13] |
| Mechanical stress during sectioning | For TEM, use an ultramicrotome with a diamond knife and optimize the cutting speed and angle to minimize mechanical stress on the crystals. |
| Coating issues for SEM | Ensure an even and thin coating of a conductive material (e.g., gold or carbon) to prevent charging artifacts without obscuring fine surface details. |
| Crystal dissolution | Avoid using aqueous solutions during the final stages of preparation if there is a risk of crystal dissolution. Use anhydrous solvents instead. |
Experimental Protocols
Protocol 1: Correlative Light and Electron Microscopy for High-Resolution Crystal Analysis
This protocol outlines a workflow for locating CaOx crystals within a tissue section using light microscopy and then imaging the same crystals at high resolution with SEM.[4]
-
Sample Preparation:
-
Embed the tissue sample in a suitable medium (e.g., polyethylene (B3416737) glycol - PEG).
-
Prepare thin sections (e.g., 5-10 µm) using a microtome.
-
Mount the section on an indium tin oxide (ITO) coated microscope slide, which is transparent and electron-conductive.[4]
-
-
Polarized Light Microscopy (PLM):
-
Use a PLM to locate the birefringent CaOx crystals within the tissue section.
-
Capture images and record the coordinates of the crystals of interest.
-
-
Raman Spectroscopy (Optional):
-
Use a Raman microscope to analyze the identified crystals and confirm their chemical composition (COM or COD).[4]
-
-
Scanning Electron Microscopy (SEM):
-
Carefully transfer the slide to the SEM chamber.
-
Use the previously recorded coordinates to navigate to the same crystals.
-
Image the crystals at high magnification to reveal their surface morphology and structure.
-
If the SEM is equipped with an EDX detector, perform elemental analysis to confirm the presence of calcium.[4]
-
Protocol 2: Sample Preparation for High-Resolution TEM of CaOx Crystals
This protocol provides a general workflow for preparing samples for TEM to visualize the internal structure of CaOx crystals.
-
Fixation:
-
Fix small pieces of the tissue containing CaOx crystals in a suitable fixative (e.g., a mixture of glutaraldehyde (B144438) and paraformaldehyde in a buffer).
-
-
Post-fixation:
-
Post-fix the samples in osmium tetroxide to enhance contrast.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) concentrations.
-
-
Infiltration and Embedding:
-
Infiltrate the samples with a resin (e.g., epoxy resin) and embed them in molds.
-
Polymerize the resin at the appropriate temperature.
-
-
Ultrathin Sectioning:
-
Use an ultramicrotome with a diamond knife to cut ultrathin sections (typically 60-90 nm).
-
Collect the sections on a TEM grid.
-
-
Staining:
-
Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further enhance the contrast of cellular structures.
-
-
TEM Imaging:
-
Image the sections in a transmission electron microscope at various magnifications to visualize the internal structure of the CaOx crystals.
-
Visualizations
Caption: Correlative microscopy workflow for CaOx crystal analysis.
Caption: Troubleshooting logic for improving CaOx crystal imaging.
References
- 1. Calcium this compound microcalcifications in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scanning electron microscopic study of calcium this compound concretions grown in gel system and calcium this compound stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Correlative microscopy for in-depth analysis of calcium this compound crystals in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Electron Microscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Nanouric acid or nanocalcium phosphate as central nidus to induce calcium this compound stone formation: a high-resolution transmission electron microscopy study on urinary nanocrystallites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detection and localization of calcium this compound in kidney using synchrotron deep ultraviolet fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Urinary Crystals Identification and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Distinguishing Calcium Oxalate Hydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to differentiate between calcium oxalate monohydrate (COM), dihydrate (COD), and trihydrate (COT).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of calcium this compound hydrates.
Issue 1: Ambiguous or Overlapping Peaks in X-ray Diffraction (XRD) Analysis
-
Question: My XRD pattern shows broad or overlapping peaks, making it difficult to distinguish between COM and COD. What could be the cause and how can I resolve this?
-
Answer: Overlapping peaks in XRD patterns can be due to several factors, including small crystallite size, lattice strain, or the presence of multiple phases.[1] Here are some troubleshooting steps:
-
Sample Preparation: Ensure the sample is finely ground to a uniform particle size. This minimizes preferred orientation effects.
-
Instrumental Parameters: Optimize the scan speed and step size. A slower scan speed and smaller step size can improve peak resolution.
-
Data Analysis: Use Rietveld refinement or other profile fitting software to deconvolute overlapping peaks and obtain a more accurate phase quantification.
-
Consider Synchrotron XRD: For complex mixtures or samples with very small crystallite sizes, synchrotron micro-X-ray diffraction (tts-μXRD) can provide higher resolution and help distinguish between phases with subtle structural differences.[1]
-
Issue 2: Inconsistent Mass Loss Percentages in Thermogravimetric Analysis (TGA)
-
Question: The mass loss percentages in my TGA results do not align with the theoretical values for the dehydration of a specific calcium this compound hydrate (B1144303). Why is this happening?
-
Answer: Discrepancies in TGA mass loss can stem from several sources. Calcium this compound monohydrate typically decomposes in three distinct steps: loss of water, followed by the loss of carbon monoxide, and finally carbon dioxide.[2][3][4][5][6]
-
Sample Purity: The presence of impurities will alter the expected mass loss percentages. Consider analyzing the sample purity using another technique like XRD or IR spectroscopy.
-
Heating Rate: A high heating rate can lead to incomplete reactions and shifting of decomposition temperatures.[6] A heating rate of 10 K/min is generally recommended.[6]
-
Atmosphere: The decomposition of calcium this compound is sensitive to the surrounding atmosphere. Ensure a consistent and appropriate atmosphere (e.g., inert nitrogen or oxidizing air) is used for all experiments.[2]
-
Instrument Calibration: Verify the calibration of the TGA instrument for both temperature and mass.
-
Complex Dehydration: Some hydrates may exhibit multi-step dehydration at close temperatures. Methods like quasi-isothermal thermogravimetry can help to better separate these steps.[7]
-
Issue 3: Difficulty in Interpreting Infrared (IR) Spectra
-
Question: The O-H stretching region in my IR spectrum is very broad, and I am unable to clearly identify the characteristic peaks for different hydrates. What can I do?
-
Answer: The broadness of the O-H stretching band is often due to strong hydrogen bonding.[8]
-
Sample Preparation: For transmission measurements, ensure the sample is well-dispersed in the KBr pellet to minimize scattering effects. For Attenuated Total Reflectance (ATR)-FTIR, ensure good contact between the sample and the crystal.
-
Deuteration: In some cases, isotopic substitution (deuteration) can help to sharpen the O-D stretching bands and provide clearer spectral features.
-
Focus on Other Regions: Besides the O-H stretching region (3700–2800 cm⁻¹), the this compound anion fundamental vibrations in the 1800–700 cm⁻¹ range can be very informative for distinguishing between hydrates.[9][10]
-
Derivative Spectroscopy: Applying first or second derivative transformations to the spectra can help to resolve overlapping bands.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for distinguishing between calcium this compound hydrates?
A1: The most common and effective techniques are Powder X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.[11] Each method provides unique information about the crystal structure, thermal stability, and vibrational properties of the different hydrates.
Q2: Which technique is best for quantitative analysis of a mixture of calcium this compound hydrates?
A2: Both XRD with Rietveld refinement and Raman spectroscopy have been successfully used for the quantitative analysis of mixtures of calcium this compound monohydrate and dihydrate.[12][13] The choice of technique may depend on sample availability and the specific instrumentation accessible.
Q3: Can microscopy be used to differentiate between the hydrates?
A3: Yes, optical microscopy can be a quick preliminary method for identification based on crystal morphology. Calcium this compound monohydrate often precipitates as dendrites or boat/coffin shapes, while the dihydrate typically shows a bipyramidal morphology, and the trihydrate appears as plate-like crystals.[14] However, for definitive identification and quantification, spectroscopic or diffraction methods are necessary.
Q4: How does the stability of the different hydrates affect the analysis?
A4: Calcium this compound monohydrate (COM) is the most thermodynamically stable form at room temperature.[9] The dihydrate (COD) and trihydrate (COT) are metastable and can transform into the monohydrate.[1][14] This instability should be considered during sample handling and storage to avoid unintended phase transformations that could affect the analytical results.
Data Presentation
Table 1: Characteristic X-ray Diffraction Peaks for Calcium this compound Hydrates
| Calcium this compound Hydrate | Characteristic d-spacing (Å) and (hkl) planes |
| Monohydrate (COM) | 5.93 (101), 3.65 (020), 2.96 (202)[11] |
| Dihydrate (COD) | 6.18 (200), 4.42 (211), 2.77 (411)[11] |
| Trihydrate (COT) | Presence indicated by specific diffraction peaks, though less commonly reported. |
Table 2: Thermogravimetric Analysis Data for Calcium this compound Monohydrate Decomposition
| Decomposition Step | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Measured Mass Loss (%) |
| 1 | CaC₂O₄·H₂O → CaC₂O₄ + H₂O | 100 - 200 | 12.3 | ~11.9 |
| 2 | CaC₂O₄ → CaCO₃ + CO | 400 - 530 | 19.2 | ~19.1 |
| 3 | CaCO₃ → CaO + CO₂ | > 600 | 30.1 | ~30.1 |
| (Data compiled from multiple sources, including[4][5][6]) |
Table 3: Key Infrared (IR) and Raman Spectroscopy Bands for Calcium this compound Hydrates (cm⁻¹)
| Vibrational Mode | Monohydrate (COM) | Dihydrate (COD) |
| IR: O-H Stretching | Broad bands in the 3700-2800 cm⁻¹ region[9] | Broader bands compared to COM in the same region[8] |
| IR: C=O Stretching | ~1620 | ~1640 |
| IR: O-C-O Bending | ~781 | ~785 |
| Raman: C=O Stretching | 1465, 1492[15][16] | 1477[15][16] |
| Raman: C-C Stretching | ~896 | ~910 |
| (Data compiled from multiple sources, including[8][15][16][17]) |
Experimental Protocols
1. Powder X-ray Diffraction (XRD)
-
Sample Preparation: Grind the calcium this compound hydrate sample to a fine, homogenous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a standard XRD sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 80°
-
Scan Speed: 1°/min
-
Step Size: 0.02°
-
-
Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database.
2. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the calcium this compound hydrate sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 20 mL/min.
-
Temperature Program: Heat from room temperature to 900°C at a constant heating rate of 10 K/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures and percentage mass loss for each decomposition step. Compare the experimental mass losses to the theoretical values to identify the hydrate.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix approximately 1 mg of the finely ground sample with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Collection: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands for the O-H stretching and this compound anion vibrations to differentiate between the hydrates.
4. Raman Spectroscopy
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide.
-
Instrument Setup:
-
Laser Excitation: 514.5 nm (Argon ion laser) or 785 nm.[15]
-
Spectral Range: 200 to 1800 cm⁻¹
-
Laser Power: Use the lowest power necessary to obtain a good signal and avoid sample degradation.
-
-
Data Collection: Focus the laser on the sample and collect the Raman spectrum.
-
Data Analysis: Identify the characteristic Raman bands, particularly in the 1400-1500 cm⁻¹ region, to distinguish between COM and COD.[15][16]
Visualizations
References
- 1. Discriminating the origin of calcium this compound monohydrate formation in kidney stones via synchrotron microdiffraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. stemed.site [stemed.site]
- 3. ebatco.com [ebatco.com]
- 4. s4science.at [s4science.at]
- 5. youtube.com [youtube.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 8. air.unimi.it [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Use of Raman Spectroscopy for the Quantitative Analysis of Calcium this compound Hydrates: Application for the Analysis of Urinary Stones [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Raman Spectroscopic Identification of Calcium-Oxalate-Type Kidney Stone [opg.optica.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Overcoming the limitations of spectrophotometric methods for oxalate in colored samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the determination of oxalate in colored samples using spectrophotometric methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Question: Why are my absorbance readings unstable or drifting?
Answer:
Unstable or drifting absorbance readings can be caused by several factors related to the instrument, the sample, or the experimental setup.
-
Potential Causes & Solutions:
-
Instrument Warm-up: The spectrophotometer's lamp may not have stabilized. It is recommended to allow the instrument to warm up for at least 15-30 minutes before taking measurements.[1]
-
Environmental Factors: Vibrations, drafts, or significant temperature fluctuations in the laboratory can affect the instrument's stability. Ensure the spectrophotometer is placed on a sturdy, level surface away from other equipment that may cause interference.[1]
-
Sample Temperature: If the sample is not at a stable temperature, particularly in temperature-sensitive enzymatic reactions, this can cause readings to drift. Ensure all samples and reagents have equilibrated to the required reaction temperature.
-
Aging Light Source: The instrument's lamp can cause fluctuations as it ages. If the problem persists, the lamp may need to be replaced.[2]
-
Question: My results are inconsistent and not reproducible. What are the common causes?
Answer:
Inconsistent results are often due to variations in sample handling, preparation, or the assay procedure itself.
-
Potential Causes & Solutions:
-
Improper Mixing: The sample may not be homogeneous. Ensure the sample is well-mixed before taking a measurement. Gently invert the cuvette to mix before placing it in the instrument.[1]
-
Air Bubbles: Air bubbles in the cuvette will scatter light and lead to inaccurate readings. Check for bubbles and gently tap the cuvette to dislodge them. If they persist, prepare a new sample.[1]
-
Cuvette Handling and Placement: Fingerprints, scratches, or residue on the cuvette's optical surfaces can interfere with the light path. Always handle cuvettes by the frosted sides and wipe the clear surfaces with a lint-free cloth before each measurement.[1] Ensure the cuvette is placed in the holder in the same orientation for every reading.[1]
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of error. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Question: My sample color is interfering with the assay. How can I correct for this?
Answer:
Color interference is a primary limitation of spectrophotometric methods for samples like plant extracts, fruit juices, and biological fluids. Several strategies can be employed to overcome this.
-
Solutions:
-
Sample Blank/Control: Prepare a parallel sample without the final color-developing reagent. For example, in an enzymatic assay, you would add all components except the this compound oxidase or the final chromogenic probe. This allows you to measure the intrinsic absorbance of your sample at the analytical wavelength and subtract it from your test sample's reading.[3]
-
Sample Pre-treatment: The most effective way to handle severe color interference is to remove the interfering substances before the assay.
-
Activated Charcoal: Mixing the sample with activated charcoal can adsorb pigments and other interfering compounds. After mixing, the charcoal is removed by centrifugation.[4][5] This method is recommended for urine samples.[5]
-
Ion-Exchange Resins: Using ion-exchange resins can also help remove interfering substances.[6][7]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering colored compounds. However, you must ensure that the this compound concentration remains within the linear range of the assay after dilution.[1][4]
-
Question: The absorbance values are too high or out of the linear range. What should I do?
Answer:
Absorbance readings outside the instrument's linear range (typically above 1.5-2.0 AU) are not reliable.[1]
-
Solutions:
-
Sample Dilution: The most straightforward solution is to dilute the sample with the appropriate buffer or solvent to bring the absorbance into the optimal range (ideally 0.1–1.0 AU).[1] Remember to account for this dilution factor when calculating the final concentration.
-
Check Sample Concentration: The this compound concentration in your sample may be too high for the assay. Review the expected concentration range and adjust the sample preparation or dilution accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of using spectrophotometry for this compound determination in colored samples?
Spectrophotometric methods, especially those relying on colorimetric reactions, are susceptible to interference from endogenous colored compounds in the sample matrix.[8] These compounds can absorb light at the same wavelength as the assay's chromogen, leading to falsely elevated results. Other substances, like ascorbic acid (Vitamin C), can also interfere with the enzymatic reactions used in many kits.[4][9]
Q2: Which method is best for my colored sample type?
The choice of method depends on the nature of your sample, the expected this compound concentration, and the available equipment.
-
Enzymatic Spectrophotometric Kits: These are convenient and sensitive but often require sample pre-treatment (e.g., with activated charcoal) for colored samples to remove interferences.[4][10] They are suitable for a wide range of samples, including urine, plasma, and plant extracts.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can separate this compound from interfering compounds before detection, offering higher specificity.[12][13] This is often considered a more robust method for complex and colored matrices, though it requires more specialized equipment and expertise.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that is less prone to interference. It is often used as a reference method but involves significant capital investment and operational complexity.[9][13]
Q3: What are the key sample preparation steps to remove color interference?
Effective sample preparation is crucial for accurate results with colored samples.
-
Homogenization: For solid samples like plant tissues or fruits, thorough homogenization in a suitable buffer is the first step.[11]
-
Centrifugation/Filtration: After homogenization or initial dilution, centrifugation or filtration is necessary to remove insoluble materials.
-
Decolorization: As mentioned in the troubleshooting guide, using activated charcoal is a common and effective method to adsorb colored pigments.[5] The sample is mixed with charcoal and then centrifuged to obtain a clear supernatant for the assay.
-
Deproteinization: For samples with high protein content, such as serum or plasma, a deproteinization step may be necessary to prevent enzyme inhibition or precipitation during the assay.
Q4: How can I validate my spectrophotometric method for a complex, colored sample?
Method validation ensures that your results are accurate and reliable for your specific sample type. Key validation parameters include:
-
Linearity: Establish a calibration curve with standards to confirm the assay is linear over a specific concentration range.[8][14]
-
Accuracy (Recovery): Accuracy can be assessed through spike-and-recovery experiments. A known amount of this compound standard is added (spiked) into your sample matrix, and the percentage of the spiked amount that is measured (recovered) is calculated. Good recovery (typically 80-120%) indicates the method is accurate for your matrix.[4][8]
-
Precision: Precision is the measure of agreement between replicate measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[4]
-
Specificity: Assess the effect of potentially interfering substances that are expected to be in your sample to ensure they do not affect the results.
Comparison of this compound Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for this compound determination.
| Method | Principle | Typical Linear Range | Detection Limit (LOD) | Key Advantages | Key Limitations & Interferences |
| Enzymatic-Spectrophotometry | This compound oxidase converts this compound to H₂O₂ and CO₂. H₂O₂ reacts with a chromogen to produce a colored product measured by absorbance.[6][15] | 20 - 1500 µM[11] | ~3.0 µM[9] | Simple, rapid, high-throughput adaptable.[10][11] | Interference from colored compounds, reducing agents (e.g., ascorbic acid). Requires sample cleanup for complex matrices.[4][8][9] |
| HPLC-UV | Chromatographic separation of this compound from other sample components followed by UV detection. | 0.0625 - 2.0 mmol/L[8] | ~0.0156 mmol/L[8] | Good specificity, separates this compound from interferences.[12] | Higher cost and complexity than spectrophotometry; may require derivatization.[10] |
| LC-MS/MS | Chromatographic separation coupled with highly specific mass spectrometry detection. | 0.5 - 450 mg/L[13] | ~0.56 mg/L[13] | Very high sensitivity and specificity; considered a gold-standard method.[13] | High instrument cost, requires specialized expertise.[10] |
| Titration (with KMnO₄) | This compound is titrated with potassium permanganate (B83412) (KMnO₄), a self-indicating oxidizing agent.[10] | N/A | N/A | Low cost, simple equipment. | Time-consuming, less sensitive, and prone to interference from other reducing agents in the sample.[10][12] |
Experimental Protocols
Protocol 1: General Enzymatic-Spectrophotometric Assay for this compound
This protocol is a generalized procedure based on commercially available colorimetric assay kits. Refer to your specific kit's manual for precise volumes and concentrations.
-
Reagent Preparation: Prepare all buffers, enzyme mixes, developer solutions, and standards as instructed by the kit manufacturer. Allow all reagents to equilibrate to room temperature before use.
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock standard solution. A typical range might be 0, 20, 40, 60, 80, and 100 µM.
-
Sample Preparation:
-
Homogenize solid samples (e.g., 15 mg of plant tissue) in ~150 µL of cold assay buffer.
-
For colored samples (e.g., urine), add activated charcoal (e.g., 25 mg per 1 mL of sample), vortex for 5 minutes, and centrifuge at 10,000 x g for 5-10 minutes to pellet the charcoal.[5]
-
Use the clear supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard and prepared sample to separate wells.
-
If required by the kit, add an this compound converter solution to each well, mix, and incubate (e.g., 30-60 minutes at 37°C).
-
Add 100 µL of the final reaction/developer mix (containing this compound oxidase, peroxidase, and a chromogenic probe) to each well.
-
Incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C, protected from light.
-
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm or 595 nm) using a microplate reader.[11]
-
Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. concentration). Determine the this compound concentration in the samples from the standard curve, remembering to multiply by any dilution factors used during sample preparation.
Visualizations
Caption: Experimental workflow for spectrophotometric this compound determination in colored samples.
Caption: Troubleshooting decision tree for spectrophotometric this compound assays.
References
- 1. hinotek.com [hinotek.com]
- 2. sperdirect.com [sperdirect.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Spectrophotometric determination of urinary this compound with this compound oxidase prepared from moss. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of a high‐performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of urinary this compound by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Development and validation of an HPLC–MS method for a simultaneous measurement of this compound and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 14. Development of a spectrophotometric method for the determination of oxalic acid [wisdomlib.org]
- 15. Quantification of urinary this compound with this compound oxidase from beet stems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Dietary Protocols for Consistent Hyperoxaluria Induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to inducing and troubleshooting hyperoxaluria in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common dietary methods for inducing hyperoxaluria in animal models?
A1: The most common dietary methods involve the administration of ethylene (B1197577) glycol (EG), hydroxy-L-proline (HLP), or a diet high in sodium or potassium oxalate.[1][2][3] EG is metabolized in the liver to this compound, while HLP is a precursor for endogenous this compound synthesis.[1][4] High this compound diets directly increase the this compound load.[5][6][7]
Q2: Which animal model is most suitable for my hyperoxaluria study?
A2: The choice of animal model depends on the specific research question.
-
Rats (e.g., Sprague-Dawley, Dahl Salt-Sensitive) are frequently used and are well-established models for hyperoxaluria and calcium this compound stone disease.[8][9] They are relatively easy to handle and consistently develop hyperoxaluria and crystal deposition with various dietary manipulations.[2][3]
-
Mice (e.g., C57BL/6) are useful for studies involving genetic manipulation. However, inducing consistent calcium this compound nephrolithiasis in mice can be challenging and may require both hyperoxaluria and hypercalciuria.[2][10]
-
Pigs are considered a good model due to their anatomical and physiological similarities to humans, but their size and cost can be limiting factors.[11][12][13]
Q3: How can I monitor the induction of hyperoxaluria in my animal models?
A3: Regular monitoring of 24-hour urine samples for this compound and creatinine (B1669602) levels is the standard method.[2][5] This allows for the assessment of hyperoxaluria induction and can be correlated with histological analysis of the kidneys for crystal deposition and renal injury upon study completion.[14][15] Plasma this compound levels can also be measured, though urinary excretion is a more direct indicator of the renal this compound load.[16][17]
Q4: What are the key differences between ethylene glycol and hydroxy-L-proline induction methods?
A4: Ethylene glycol administration is a simple and common method but has been criticized because EG and its metabolites can be directly nephrotoxic and may cause metabolic acidosis, confounding the effects of hyperoxaluria alone.[3][18] Hydroxy-L-proline is a component of many diets and is considered a more physiologically relevant method to induce endogenous this compound production.[3] However, the metabolic conversion of HLP to this compound can vary between animals.[19]
Troubleshooting Guides
Issue 1: Inconsistent or low levels of urinary this compound excretion.
Possible Cause & Solution
-
Variable Food and Water Intake: Animals on hyperoxaluria-inducing diets may experience reduced appetite or aversion to the taste of the supplemented water or feed.
-
Troubleshooting Step: Monitor food and water consumption daily. For EG administration, the addition of a sweetener like 5% sucrose (B13894) to the drinking water can help mask the taste.[1] For diet-based induction, ensure thorough mixing of the this compound precursor with the chow.
-
-
Inadequate Dosage: The concentration of the inducing agent may be insufficient.
-
Troubleshooting Step: Refer to established protocols and consider a dose-response study to determine the optimal concentration for your specific animal strain and experimental conditions.[5]
-
-
Metabolic Differences: Individual or strain-specific differences in metabolism can affect the conversion of precursors like EG and HLP to this compound.[19]
-
Troubleshooting Step: Use an inbred strain of animals to minimize genetic variability. If inconsistencies persist, consider switching to a direct high this compound diet.[5]
-
Issue 2: High mortality rate or severe morbidity in experimental animals.
Possible Cause & Solution
-
Toxicity of Inducing Agent: High concentrations of ethylene glycol can be lethal.[20]
-
Acute Renal Failure: Rapid and severe hyperoxaluria can lead to extensive crystal deposition, tubular obstruction, and acute kidney injury.
-
Troubleshooting Step: Start with a lower concentration of the inducing agent and gradually increase it to allow the animals to adapt. Ensure adequate hydration by monitoring water intake.
-
-
Underlying Health Issues: Pre-existing health conditions in the animals can be exacerbated by the experimental diet.
-
Troubleshooting Step: Ensure all animals are healthy and free of disease before starting the experiment.
-
Issue 3: Absence of renal crystal deposition despite hyperoxaluria.
Possible Cause & Solution
-
Insufficient Duration of Study: Crystal deposition is a time-dependent process.
-
Animal Model Resistance: Mice, in particular, can be resistant to calcium this compound crystal deposition even with significant hyperoxaluria.[2][21]
-
Troubleshooting Step: For mouse models, consider inducing hypercalciuria in addition to hyperoxaluria, as this has been shown to be more effective in promoting nephrolithiasis.[10]
-
-
Urinary Chemistry: Other urinary factors, such as citrate (B86180) levels and pH, can influence crystal formation.
-
Troubleshooting Step: Analyze 24-hour urine for other relevant parameters like calcium, citrate, and pH to get a more complete picture of the urinary environment.
-
Data Presentation: Quantitative Dietary Protocols
| Inducing Agent | Animal Model | Concentration / Dose | Duration | Expected Outcome | Reference |
| Ethylene Glycol (EG) | Sprague-Dawley Rat | 0.75% in drinking water | 4 weeks | Significant increase in urinary this compound excretion. | [1][18] |
| Ethylene Glycol (EG) | Sprague-Dawley Rat | Not specified | 2 weeks | Increased plasma and renal tissue asymmetrical dimethylarginine. | [22] |
| Hydroxy-L-Proline (HLP) | Sprague-Dawley Rat | 5% mixed with chow | 63 days | Hyperoxaluria, CaOx crystalluria, and nephrolithiasis. | [3] |
| Hydroxy-L-Proline (HP) | Porcine Model | 10% in diet | 22 days | Significant and sustained hyperoxaluria. | [11] |
| Sodium this compound | Dahl-Salt-Sensitive Rat | 0.67% in a low-salt diet | 5 weeks | Renal inflammation, fibrosis, and dysfunction. | [8] |
| Potassium this compound | Sprague-Dawley Rat | 1%, 2%, 3%, or 5% in diet | 5 weeks | Dose-dependent increase in urinary this compound levels. | [5] |
| Spinach Extract | Wistar Rat | 500 mg soluble this compound/day | 28 days | Dietary hyperoxaluria and nephrocalcinosis with minimal kidney damage. | [23][24] |
Experimental Protocols
Protocol 1: Ethylene Glycol-Induced Hyperoxaluria in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Diet: Provide standard rodent chow and drinking water ad libitum.
-
Induction: Replace drinking water with a solution of 0.75% (v/v) ethylene glycol in tap water. To improve palatability, 5% sucrose can be added.[1]
-
Duration: Continue the ethylene glycol administration for 4 weeks.
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Collect blood for plasma analysis of this compound and other relevant biomarkers.
-
Harvest kidneys for histopathological analysis to assess crystal deposition, tubular injury, and inflammation.[14]
-
Protocol 2: High this compound Diet-Induced Hyperoxaluria in Rats
-
Animal Model: Male Dahl Salt-Sensitive rats.
-
Acclimatization: Acclimatize rats for one week.
-
Diet:
-
Control Group: Feed a low-salt (0.2%) normal chow.
-
Experimental Group: Feed a low-salt (0.2%) diet containing 0.67% sodium this compound.[8]
-
-
Duration: Maintain the respective diets for 5 weeks.
-
Monitoring:
-
Perform weekly 24-hour urine collections to measure urinary protein excretion and this compound levels.
-
Monitor blood pressure non-invasively.
-
-
Endpoint Analysis:
-
Collect plasma for measurement of creatinine, urea, and other kidney function markers.
-
Perform histological analysis of the kidneys to evaluate for fibrosis, inflammation, and crystal deposition.
-
Visualizations
Caption: A generalized workflow for hyperoxaluria induction experiments.
Caption: Signaling cascade of hyperoxaluria-induced renal injury.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Of Mice and Men: Experimental Induction of Calcium this compound Nephrolithiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of hyperoxaluric calcium this compound nephrolithiasis: experimental induction of hyperoxaluria by hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyproline Metabolism and this compound Synthesis in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved methodology to induce hyperoxaluria without treatment using hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A mouse model for the study of diet-induced changes in intestinal microbiome composition on renal calcium this compound crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Experimental induction of calcium this compound nephrolithiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary induction of long-term hyperoxaluria in the porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spuur.urology.wisc.edu [spuur.urology.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic kidney disease with three cases of this compound-like nephrosis in Ragdoll cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrophotometric determination of this compound in urine and plasma with this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The determination of this compound in urine and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethylene glycol induces hyperoxaluria without metabolic acidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hyperoxaluria after ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimentally induced hyperoxaluria in MCP-1 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ethylene glycol induced hyperoxaluria increases plasma and renal tissue asymmetrical dimethylarginine in rats: a new pathogenetic link in hyperoxaluria induced disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Statistical approaches for handling variability in food oxalate content data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with food oxalate data.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the primary sources of variability in food this compound content data?"
???+ question "Q2: How do I choose the most appropriate analytical method for my experiment?"
???+ question "Q3: What is the difference between total and soluble this compound, and why is it important?"
???+ question "Q4: How can I minimize variability during sample preparation?"
Troubleshooting Guides
Issue: High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Step |
| Inadequate Homogenization | Ensure the sample is blended to a fine, uniform consistency before subsampling. For dry samples, grinding to a uniform particle size is recommended. |
| Inconsistent Extraction | Strictly adhere to the validated extraction protocol for all samples. Use precise measurements for solvents and sample weights. Ensure consistent temperature and time for all extractions.[1] |
| Instrumental Fluctuation | Calibrate the analytical instrument before each run. Run a standard reference material or a quality control sample with each batch to monitor instrument performance. |
| Analyst Technique Variation | Ensure all personnel are trained on the standard operating procedure (SOP). Minor variations in pipetting or timing can introduce errors.[2] |
Issue: Discrepancies with Published this compound Values
| Potential Cause | Troubleshooting Step |
| Different Analytical Methods Used | Compare your methodology (including extraction) to the one cited in the literature. Different methods can yield significantly different results.[3][4] |
| Biological Variation of the Food Sample | The published value may be for a different cultivar, grown in different conditions, or harvested at a different stage of maturity.[5][6] Acknowledge this inherent variability in your analysis. |
| Different Forms of this compound Measured | Check if the published data refers to total, soluble, or insoluble this compound. Your method might be measuring a different fraction.[1][7] |
| Errors in Public Databases | Be aware that public databases can contain inaccuracies or may not be updated with the latest, most reliable data.[4][7] Whenever possible, rely on peer-reviewed studies with detailed methodology. |
Experimental Protocols
Protocol 1: Extraction of Total Oxalates for HPLC Analysis
This protocol is a general guideline and may need optimization for specific food matrices.
-
Sample Preparation : Homogenize the food sample to a uniform consistency. Weigh approximately 1-5 grams of the homogenized sample into a centrifuge tube.
-
Extraction :
-
Centrifugation : Centrifuge the sample at 10,000 x g for 15 minutes.
-
Filtration : Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis : The sample is now ready for injection into the HPLC system.
Protocol 2: Statistical Analysis Workflow for this compound Data
-
Data Exploration and Cleaning :
-
Check for outliers and data entry errors.
-
Examine the distribution of the data (e.g., using histograms and Q-Q plots). This compound data is often not normally distributed.
-
-
Descriptive Statistics :
-
Calculate the mean, median, standard deviation, and range for each food group.
-
-
Analysis of Variance (ANOVA) :
-
If comparing this compound content across multiple groups (e.g., different cultivars or treatments), use ANOVA to determine if there are statistically significant differences.
-
Consider using non-parametric alternatives like the Kruskal-Wallis test if the data does not meet the assumptions of ANOVA.
-
-
Mixed-Effects Models :
-
To account for multiple sources of variation (e.g., biological and analytical), a mixed-effects model can be employed. This allows for the estimation of the contribution of each factor to the overall variability.
-
-
Data Transformation :
-
If the data is skewed, a logarithmic or square root transformation may be necessary to meet the assumptions of certain statistical tests.
-
Data Presentation
Table 1: Comparison of Common Analytical Methods for this compound Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation | High sensitivity, accuracy, and reliability.[1] | High initial cost, requires technical expertise.[1] |
| Spectrophotometry | Colorimetric reaction | Relatively low cost, widely available. | Can be laborious, potential for matrix interference.[8] |
| Enzymatic Assay | This compound oxidase reaction | High specificity, suitable for high-throughput.[9] | Cost of kits, may be less accurate for low this compound foods.[9] |
| Titration | Redox or acid-base reaction | Inexpensive, simple equipment. | Time-consuming, lower sensitivity, potential for interference.[9] |
Visualizations
Caption: Experimental workflow for food this compound analysis highlighting critical points of variability.
Caption: Decision tree for selecting a statistical approach for this compound data analysis.
Caption: Key sources contributing to variability in food this compound content measurements.
References
- 1. This compound in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Common Sampling Challenges in Food Analysis • Food Safety Institute [foodsafety.institute]
- 3. Food this compound: factors affecting measurement, biological variation, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oxalates in Foods: How To Make Sense of the Data - Sally K. Norton [sallyknorton.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and Enzymatic Methods for Oxalate Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of oxalate is crucial in various fields, from clinical diagnostics, particularly in the context of kidney stone disease, to quality control in the food and pharmaceutical industries. Two of the most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: Performance Comparison
The choice between HPLC and enzymatic methods for this compound measurement often depends on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each method based on published studies.
| Performance Metric | HPLC Method | Enzymatic Method | Key Considerations |
| Accuracy (Recovery) | Generally high, with recovery rates often exceeding 90%.[1][2] Some studies report recoveries ranging from 80.0% to 103.7%.[2] | Good, with mean recovery of added this compound often exceeding 97%.[3] Recovery can range from 86% to over 100% in some assays.[4] | Both methods demonstrate good accuracy, though it can be influenced by the sample matrix and specific protocol. |
| Precision (CV%) | Typically demonstrates superior precision with lower Coefficients of Variation (CV%). Between-batch precision can be <7% at higher concentrations.[3] Intra-day imprecision can be as low as 6%.[1] | Precision is generally considered acceptable. Between-batch precision is reported to be <12% at low concentrations and <7% at higher concentrations.[3] Within-run imprecision can range from 2.2% to 4.9%.[5] | HPLC generally offers higher precision, which is critical for studies requiring the detection of small differences in this compound concentration. |
| Sensitivity (LOD/LOQ) | Highly sensitive, with Limits of Detection (LOD) and Quantification (LOQ) in the low micromolar range. One study reported an LOD of 0.0156 mmol/L and an LOQ of 0.03130 mmol/L.[2] | Sensitivity varies depending on the specific kit and detection method. Some kits have a detection limit of around 20 µM.[6] | HPLC methods, particularly when coupled with mass spectrometry, can offer superior sensitivity. |
| Linearity | Excellent linearity over a broad concentration range, for example, 0.0625 to 2.0 mmol/L.[2] Another study showed linearity from 0.5 to 450 mg/L.[1] | Good linearity within the specified range of the kit, for instance, 20 to 1500 µM.[6] | Both methods provide good linearity, but the range can be broader for HPLC. |
| Specificity | High, especially with UV detection after chromatographic separation. Potential interference from other organic acids is minimized. | Generally good due to the specificity of the this compound oxidase enzyme. However, some older kits were susceptible to interference from substances like ascorbic acid.[3] | Modern enzymatic kits have improved specificity, but HPLC offers inherent separation capabilities that enhance specificity. |
| Throughput | Lower throughput due to the serial nature of chromatographic runs. | Higher throughput, as enzymatic assays are often adapted for use in 96-well plates and automated analyzers.[3][6] | For large numbers of samples, enzymatic assays are more time-efficient. |
| Cost & Complexity | Higher initial instrument cost and requires skilled personnel for operation and method development. | Lower initial cost if a spectrophotometer is available. Commercial kits are convenient but can have a higher cost per sample. The procedure is generally simpler.[3] | HPLC is more cost-intensive upfront, while enzymatic kits can have higher running costs. |
Experimental Workflows
The general workflow for measuring this compound using HPLC and enzymatic methods involves sample collection and preparation, followed by the analytical procedure and data analysis. The following diagram illustrates a typical experimental workflow for cross-validating the two methods.
Caption: Workflow for cross-validation of HPLC and enzymatic methods.
Experimental Protocols
Below are detailed methodologies for both HPLC and enzymatic assays for this compound measurement, synthesized from various published studies. These protocols are intended as a guide and may require optimization for specific sample types and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of urinary this compound.
1. Reagents and Materials:
-
Oxalic acid standard (99.999% purity)
-
Hydrochloric acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Deionized water
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Collect 24-hour urine samples and store them at 4°C.
-
Acidify the urine to a pH below 2.0 with concentrated HCl to dissolve any calcium this compound crystals.
-
Centrifuge the acidified urine sample at approximately 3000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 15% methanol in water containing 0.17 M ammonium acetate.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV detector set to 314 nm (note: this wavelength suggests a derivatization step is used in the cited method, which is common to enhance sensitivity and selectivity).[5] For direct UV detection of underivatized oxalic acid, a lower wavelength (e.g., 210 nm) is typically used.
-
Injection Volume: 20 µL.
4. Calibration Curve:
-
Prepare a stock solution of oxalic acid (e.g., 40 mmol/L) in deionized water.[2]
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 0.05 to 2.0 mmol/L.[2]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
5. Data Analysis:
-
Inject the prepared urine samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the oxalic acid standard.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Enzymatic Method
This protocol is based on the principle of this compound oxidase, which is commonly used in commercial kits.
1. Reagents and Materials (Typical Kit Components):
-
This compound Assay Buffer
-
This compound Oxidase
-
Peroxidase
-
Colorimetric or Fluorometric Probe
-
This compound Standard
2. Sample Preparation:
-
Urine samples should be centrifuged to remove any insoluble material.
-
Depending on the kit and sample type, a sample clean-up step may be required to remove interfering substances. This can involve treatment with activated charcoal or other proprietary reagents.[6]
-
Dilute the samples as needed to ensure the this compound concentration falls within the linear range of the assay.
3. Assay Procedure (96-well plate format):
-
Prepare the this compound standards in the range specified by the kit manufacturer (e.g., 0 to 100 µM).
-
Add the standards and prepared samples to the wells of a 96-well plate.
-
Prepare a reaction mixture containing this compound oxidase, peroxidase, and the probe in the assay buffer, according to the kit's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the enzymatic reaction to proceed.[6] During this time, this compound is oxidized by this compound oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the probe in a reaction catalyzed by peroxidase to generate a colored or fluorescent product.
4. Detection and Quantification:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Subtract the reading of a blank (without this compound) from the readings of the standards and samples.
-
Plot a standard curve of the net absorbance/fluorescence versus the this compound concentration.
-
Determine the this compound concentration in the samples from the standard curve.
The following diagram illustrates the enzymatic reaction pathway for this compound measurement.
Caption: Enzymatic reaction pathway for this compound measurement.
Conclusion
Both HPLC and enzymatic methods are reliable for the quantification of this compound. HPLC methods, while more instrumentally intensive, generally offer superior precision and specificity.[3] Enzymatic assays, on the other hand, are well-suited for high-throughput screening due to their speed and ease of automation.[3] The choice of method should be guided by the specific research question, the number of samples, and the available resources. For studies requiring high precision and the ability to analyze other organic acids simultaneously, HPLC is often the preferred method. For large-scale clinical or screening applications where speed and convenience are paramount, enzymatic assays provide a robust and efficient alternative.
References
- 1. Development and validation of an HPLC–MS method for a simultaneous measurement of this compound and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 2. Evaluation of a high‐performance liquid chromatography method for urinary this compound determination and investigation regarding the pediatric reference interval of spot urinary this compound to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a commercial enzymic kit for urinary this compound analysis with a high performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bioassaysys.com [bioassaysys.com]
A Comparative Guide to Oxalate Content in Spinach Cultivars for Researchers and Drug Development Professionals
An in-depth analysis of oxalate levels across various spinach cultivars, providing quantitative data, detailed experimental methodologies, and insights into the biochemical pathways governing this compound metabolism.
Spinach (Spinacia oleracea L.) is a widely consumed leafy green vegetable renowned for its rich nutritional profile. However, it also contains significant amounts of this compound, a naturally occurring compound that can bind to minerals like calcium, potentially affecting their bioavailability and contributing to the formation of kidney stones in susceptible individuals. For researchers, scientists, and professionals in drug development, understanding the variability of this compound content among different spinach cultivars is crucial for nutritional studies, food science, and the development of low-oxalate food products. This guide provides a comparative analysis of this compound content in several spinach cultivars, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Content
The this compound content in spinach can vary significantly due to genetic factors, growing conditions, and plant maturity.[1][2] Research has shown a wide range in this compound concentrations, from as low as 400 mg/100g to as high as 1700 mg/100g on a fresh weight basis.[1][2] A large-scale study analyzing 310 spinach varieties, including 300 USDA germplasm accessions and 10 commercial cultivars, found this compound concentrations ranging from 647.2 to 1286.9 mg/100 g on a fresh weight basis.[3][4]
This compound exists in two primary forms in spinach: soluble and insoluble. Soluble oxalates are more readily absorbed by the body and are of greater concern for individuals prone to kidney stones. Insoluble oxalates, primarily calcium this compound, are less absorbed. The majority of this compound in spinach is in the soluble form.[5][6]
Below is a summary of reported this compound content for various spinach cultivars. It is important to note that these values can be influenced by the specific experimental conditions under which they were obtained.
| Cultivar/Accession | Total this compound (mg/100g FW) | Soluble this compound (mg/100g FW) | Insoluble this compound (mg/100g FW) | Reference(s) |
| General Range | 400 - 1700 | - | - | [1][2] |
| USDA Accessions (Range) | 647.2 - 1286.9 | - | - | [3][4] |
| 'Shami' (PI 445782) | Low (Consistently) | - | - | [7][8] |
| 'Baladi' (PI 445784) | Low (Consistently) | - | - | [7][8] |
| 'Bloomsdale' | Low | Predominantly Soluble | - | [5][9] |
| PI 175311 | High | - | - | [9] |
| SP14 (High-oxalate) | ~1164 (Mature Leaf Lamina) | ~567 (Mature Leaf Lamina) | - | [2][10] |
| SP104 (Low-oxalate) | - | - | - | [2] |
| Frozen Commercial Spinach | ~956.7 | ~736.6 | ~220.1 | [11] |
FW: Fresh Weight. Note that direct comparisons should be made with caution due to variations in analytical methods and growing conditions across studies.
Experimental Protocols for this compound Determination
Accurate quantification of this compound in spinach is fundamental for comparative studies. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for separating and quantifying organic acids like this compound.
1. Sample Preparation:
-
Homogenization: A known weight of fresh spinach leaves (e.g., 1-2 grams) is homogenized in a solution of hydrochloric acid (e.g., 0.5 M HCl).
-
Extraction: The homogenate is heated in a boiling water bath for a defined period (e.g., 20 minutes) to extract both soluble and insoluble oxalates.
-
Centrifugation and Filtration: The extract is then centrifuged to pellet solid debris, and the supernatant is filtered through a 0.45 µm syringe filter to remove fine particles before injection into the HPLC system.
2. HPLC Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase, often a dilute solution of an acid like sulfuric acid in HPLC-grade water, is employed.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of oxalic acid.
Enzymatic Assay Method
Enzymatic assays offer a simpler and often faster alternative to HPLC, utilizing the specific activity of the enzyme this compound oxidase.
1. Principle:
-
This compound oxidase catalyzes the oxidation of this compound to hydrogen peroxide (H₂O₂) and carbon dioxide.
-
The produced H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase, resulting in a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the this compound concentration.
2. General Procedure (using a commercial kit):
-
Sample Extraction: Similar to the HPLC method, this compound is extracted from the spinach sample using an acidic solution.
-
Assay Reaction:
-
An aliquot of the sample extract is added to a reaction mixture containing the this compound oxidase enzyme and a chromogenic substrate.
-
The reaction is incubated for a specific time at a controlled temperature to allow for color development.
-
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 590 nm) using a spectrophotometer.
-
Calculation: The this compound concentration is calculated based on a standard curve prepared with known concentrations of this compound.
Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Key pathways of this compound metabolism in spinach.
Conclusion
The this compound content of spinach is a complex trait with significant variation among cultivars. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the importance of cultivar selection in nutritional and toxicological studies. The provided experimental protocols offer a starting point for the accurate quantification of this compound, while the diagrams illustrate the key processes involved in its analysis and metabolism. Further research into the genetic basis of low this compound accumulation will be instrumental in breeding new spinach varieties with enhanced nutritional profiles.
References
- 1. Expression Analysis of this compound Metabolic Pathway Genes Reveals this compound Regulation Patterns in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Making Spinach with Low this compound Levels : USDA ARS [ars.usda.gov]
- 4. quora.com [quora.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. hort [journals.ashs.org]
- 9. Regulation of this compound Metabolism in Spinach Revealed by RNA-Seq-Based Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability of soluble this compound from spinach eaten with and without milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
Dietary Interventions and Urinary Oxalate Excretion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impact of various dietary strategies on urinary oxalate excretion is crucial for developing effective therapies for hyperoxaluria and related conditions like kidney stone disease. This guide provides a comparative analysis of key dietary interventions, supported by experimental data, detailed methodologies, and visual representations of the underlying physiological pathways.
Urinary this compound is a critical factor in the formation of calcium this compound kidney stones, the most common type of nephrolithiasis.[1] Both endogenous production and dietary intake contribute to the total urinary this compound load.[1] Consequently, dietary modifications are a primary approach to managing hyperoxaluria. This guide compares the efficacy of four major dietary interventions: low-oxalate diets, calcium supplementation, pyridoxine (B80251) (vitamin B6) supplementation, and the use of probiotics.
Comparative Efficacy of Dietary Interventions
The following table summarizes the quantitative effects of different dietary interventions on 24-hour urinary this compound excretion based on findings from various clinical studies.
| Dietary Intervention | Study Population | Baseline Urinary this compound (mg/24h) | Post-Intervention Urinary this compound (mg/24h) | Percentage Reduction | Reference |
| Low-Oxalate Diet | Hyperoxaluric stone formers | 54.76 ± 8.63 | 39.24 ± 1.51 | 28.3% | [2] |
| Healthy subjects on a controlled diet | ~30 (on self-selected diet) | 17 ± 4 (on low-oxalate diet) | ~43% | [3] | |
| Calcium Supplementation | Calcium stone-forming patients (Normocalciuric) | 26 ± 12 | 20 ± 7 | 23.1% | [4] |
| Calcium stone-forming patients (Diet-independent hypercalciuric) | 32 ± 15 | 27 ± 18 | 15.6% | [4] | |
| Pyridoxine (Vitamin B6) Supplementation | Patients with Primary Hyperoxaluria Type I | 2.09 ± 0.55 mmol/1.73 m²/day | 1.52 ± 0.60 mmol/1.73 m²/day | 25.5% | [5] |
| Mildly hyperoxaluric stone patients | Not specified | Not specified | 18.3 ± 2.4% | [6] | |
| Moderately hyperoxaluric stone patients | Not specified | Not specified | 41.8 ± 5.6% | [6] | |
| Probiotics | Patients with idiopathic calcium this compound urolithiasis and mild hyperoxaluria | 55.5 ± 19.6 | 35.5 ± 15.9 | ~36% | [7] |
| Patients with enteric hyperoxaluria (SYNB8802) | Not specified | Not specified | 38% |
Experimental Protocols
A standardized approach to measuring urinary this compound and implementing dietary interventions is essential for the accurate comparison of their efficacy.
Measurement of 24-Hour Urinary this compound Excretion
The gold standard for assessing urinary this compound levels is the 24-hour urine collection.
-
Collection Procedure: Patients are instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours in a provided container. The container typically contains a preservative, such as hydrochloric acid, to prevent the degradation of this compound.
-
Dietary and Fluid Intake: During the collection period, patients are usually advised to maintain their typical diet and fluid intake unless the study protocol specifies a controlled diet.
-
Sample Analysis: The total volume of the 24-hour collection is measured, and an aliquot is taken for analysis. Urinary this compound concentration is typically determined using enzymatic assays or high-performance liquid chromatography (HPLC). The final result is expressed as milligrams of this compound excreted per 24 hours.
Dietary Intervention Protocols
-
Low-Oxalate Diet: Patients are counseled to restrict their intake of high-oxalate foods. A typical low-oxalate diet aims for an intake of less than 50-100 mg of this compound per day. Dietary compliance is often monitored through food diaries and patient interviews.
-
Calcium Supplementation: The intervention usually involves the administration of a specific dose of calcium, often in the form of calcium carbonate or calcium citrate, taken with meals. The timing of supplementation with meals is crucial to enhance the binding of dietary this compound in the gut.
-
Pyridoxine (Vitamin B6) Supplementation: This intervention involves the oral administration of pyridoxine at varying dosages, which can range from 10 mg/day to higher doses for specific conditions like primary hyperoxaluria. The dosage is often weight-dependent in certain patient populations.
-
Probiotic Supplementation: Specific strains of this compound-degrading bacteria, such as Oxalobacter formigenes, Lactobacillus, and Bifidobacterium species, are administered orally in the form of capsules or sachets. The dosage is quantified in colony-forming units (CFUs).
Physiological Pathways
Understanding the mechanisms by which these interventions exert their effects is fundamental for developing targeted therapies.
Intestinal this compound Absorption and the Effect of Calcium
Dietary this compound is absorbed in the intestine through both paracellular and transcellular pathways. Calcium plays a pivotal role in this process by binding to this compound in the intestinal lumen to form insoluble calcium this compound, which is then excreted in the feces. This reduces the amount of free this compound available for absorption.
Caption: Intestinal this compound absorption and the role of dietary calcium.
Endogenous this compound Synthesis and the Role of Pyridoxine
A significant portion of urinary this compound is produced endogenously in the liver. The metabolic pathway involves the conversion of glyoxylate (B1226380) to this compound. Pyridoxine (vitamin B6) acts as a cofactor for the enzyme alanine-glyoxylate aminotransferase (AGT), which diverts glyoxylate away from this compound production and towards the formation of glycine.
Caption: Endogenous this compound synthesis pathway and the action of pyridoxine.
References
- 1. Glyoxal Formation and Its Role in Endogenous this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous this compound Synthesis and Urinary this compound Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Vitamin B6 in Primary Hyperoxaluria I: First Prospective Trial after 40 Years of Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcmed.us [mcmed.us]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Validation of a Novel Enzymatic Assay for Oxalate Quantification Against the Gold-Standard LC-MS/MS Technique
A Comparative Guide for Researchers and Drug Development Professionals
The accurate measurement of oxalate, a key metabolite implicated in kidney stone formation and other pathologies, is crucial for both clinical diagnostics and biomedical research. While Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold-standard for its sensitivity and specificity, the demand for simpler, high-throughput methods has driven the development of novel analytical techniques. This guide provides a comprehensive comparison of a new enzymatic colorimetric assay against the established LC-MS/MS method for the quantification of this compound in biological samples.
Quantitative Performance Comparison
The performance of the new enzymatic assay was rigorously validated against the LC-MS/MS gold-standard. Key analytical performance parameters are summarized below, demonstrating the reliability and suitability of the enzymatic method for routine analysis.
| Parameter | New Enzymatic Assay | Gold-Standard (LC-MS/MS) |
| Principle | This compound oxidase catalyzes the oxidation of this compound, producing hydrogen peroxide, which is measured colorimetrically. | Separation by liquid chromatography followed by mass spectrometric detection of this compound and its fragments. |
| Linearity (Range) | 0.5 - 50 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r) | >0.995 | >0.995 |
| Intra-Assay Precision (CV%) | ≤5.55% | ≤7.50% |
| Inter-Assay Precision (CV%) | ≤5.34% | ≤7.50% |
| Recovery | 94.8% - 100% | 92.80% - 98.73% |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for both the novel enzymatic assay and the gold-standard LC-MS/MS are provided to ensure reproducibility.
New Enzymatic Assay Protocol
This protocol is based on a commercially available enzymatic assay kit adapted for an automated chemistry analyzer.[1]
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. No pre-acidification or extraction is required.
-
Reagent Preparation: The single working reagent, containing this compound oxidase and a chromogenic substrate, is prepared according to the manufacturer's instructions.
-
Automated Analysis:
-
An automated chemistry analyzer (e.g., Roche Cobas® c502) is programmed for the this compound assay.
-
Samples, calibrators, and quality control materials are loaded onto the analyzer.
-
The instrument automatically pipettes the sample and working reagent into a reaction cuvette.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting colorimetric product is measured at a specific wavelength (e.g., 595 nm).
-
-
Quantification: The this compound concentration in the samples is calculated automatically by the analyzer based on the calibration curve.
Gold-Standard LC-MS/MS Protocol
This protocol describes a validated method for the quantification of this compound in plasma.[2]
-
Sample Preparation:
-
To 100 µL of K2EDTA plasma, add an internal standard (¹³C₂-labeled oxalic acid).
-
Acidify the sample.
-
Perform protein precipitation to clean the sample.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with an anion exchange column.
-
Use an appropriate mobile phase gradient to separate this compound from other sample components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow and Pathway Diagrams
Visual representations of the experimental workflows are provided below to facilitate understanding.
Conclusion
The validation data demonstrates that the new enzymatic colorimetric assay is a reliable and accurate method for the quantification of this compound. While LC-MS/MS remains the gold-standard for its superior specificity, particularly in complex matrices, the enzymatic assay offers significant advantages in terms of ease of use, speed, and suitability for high-throughput screening.[1] The presented method provides a robust alternative for clinical and research laboratories requiring efficient and accurate this compound measurement.
References
A comparative study of the inhibitory effects of citrate and phytate on calcium oxalate crystallization
For Researchers, Scientists, and Drug Development Professionals
The formation of calcium oxalate (CaOx) crystals is a critical factor in the pathogenesis of kidney stones (nephrolithiasis). Consequently, the identification and characterization of effective crystallization inhibitors are of significant interest in the development of therapeutic and preventative strategies. This guide provides a comparative study of two prominent inhibitors: citrate (B86180) and phytate. We will delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in these assessments.
Inhibitory Performance: A Quantitative Comparison
The following tables summarize the key quantitative findings from various in vitro studies on the inhibitory effects of citrate and phytate on calcium this compound crystallization.
Table 1: Comparative Inhibitory Effects on Calcium this compound Nucleation
| Inhibitor | Concentration | Method | Key Finding | Reference |
| Citrate | 1.49 mM | Spontaneous Precipitation Assay | 76% increase in the formation product (direct inhibition). | [1] |
| 1.49 mM | Spontaneous Precipitation Assay | 373% increase in the concentration product (indirect inhibition via calcium complexation). | [1][2] | |
| 1.5 - 3.5 mM | Spectrophotometric Time-Course Measurement | 78-87% inhibition of crystal nucleation. | [3][4] | |
| Phytate | 1 ppm | Turbidimetric Measurement | Achieved an inhibition of nucleation rate (J/J₀) of 0.2. | [5] |
| 1.12 µM | Turbidimetric Assay in Synthetic Urine | Maximal inhibition of crystallization induction time. | [6] |
Table 2: Comparative Inhibitory Effects on Calcium this compound Crystal Growth and Aggregation
| Inhibitor | Effect on Crystal Growth | Effect on Crystal Aggregation | Effect on Crystal Morphology | Reference |
| Citrate | Weak direct inhibitory effect on CaOx crystal growth.[7] | Inhibits aggregation of calcium this compound, brushite, and hydroxyapatite (B223615) crystals.[8][9] | Leads to the formation of smaller CaOx crystals.[3][4] | |
| Phytate | Powerful crystal growth inhibitor.[10][11] | Not explicitly quantified in the provided results, but its potent effect on nucleation and growth suggests an indirect inhibitory effect on aggregation. | Prevents the formation of calcium this compound trihydrate and monohydrate.[10][11] Can modulate calcium this compound monohydrate (COM) into dihydrate (COD) crystals.[12] |
Mechanisms of Inhibition
Citrate and phytate inhibit calcium this compound crystallization through distinct yet effective mechanisms.
Citrate's Dual-Action Inhibition:
Citrate's inhibitory action is twofold:
-
Indirect Inhibition (Chelation): Citrate is a well-known chelator of calcium ions. By binding to free calcium in the solution, it forms a soluble complex (calcium citrate).[2] This reduces the supersaturation of calcium this compound, which is the primary driving force for nucleation and crystal growth.[8][9]
-
Direct Inhibition: Citrate can also directly interact with the surface of calcium this compound crystals. This interaction disrupts the crystal lattice, thereby inhibiting further growth and aggregation.[1][7]
Phytate's Potent Surface Inhibition:
Phytate (inositol hexaphosphate) is a potent inhibitor that primarily acts by adsorbing onto the active growth sites of calcium this compound crystals.[10][11] This surface interaction blocks the addition of new calcium and this compound ions, effectively halting crystal growth.[12] Furthermore, phytate has been shown to prevent the formation of the more thermodynamically stable and clinically problematic calcium this compound monohydrate (COM) crystals.[5][12] Studies also indicate that even the dephosphorylation products of phytate retain significant inhibitory activity.[6][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of citrate and phytate.
Calcium this compound Crystallization Inhibition Assay (Turbidimetric Method)
This method is widely used to assess the inhibitory effect of substances on the nucleation phase of calcium this compound crystallization.
1. Reagent Preparation:
-
Calcium Chloride Solution: Prepare a stock solution of calcium chloride (e.g., 10.0 mM CaCl₂) in a buffer solution containing sodium chloride (e.g., 200 mM NaCl) and a pH buffer like sodium acetate (B1210297) (e.g., 10 mM), adjusted to a physiologically relevant pH (e.g., 5.7).[14]
-
Sodium this compound Solution: Prepare a stock solution of sodium this compound (e.g., 1.0 mM Na₂C₂O₄) in the same buffer solution as the calcium chloride.[14]
-
Inhibitor Solutions: Prepare stock solutions of citrate and phytate at various concentrations.
2. Experimental Procedure:
-
Pre-warm all solutions to 37°C.[14]
-
In a cuvette, mix the calcium chloride solution with the inhibitor solution (or buffer for control).
-
Initiate crystallization by adding the sodium this compound solution.
-
Immediately begin monitoring the change in optical density (absorbance) at 620 nm using a spectrophotometer.[14][15][16] The increase in turbidity corresponds to the formation and growth of calcium this compound crystals.
3. Data Analysis:
-
The induction time (the time taken for the turbidity to start increasing) is a measure of the inhibition of nucleation. A longer induction time indicates greater inhibition.
-
The rate of nucleation can be determined from the slope of the turbidity curve.[14]
-
The percentage of inhibition can be calculated using the formula: [(Control OD - Sample OD) / Control OD] x 100.[17]
Crystal Morphology Analysis using Scanning Electron Microscopy (SEM)
SEM is employed to visualize the size and shape (morphology) of the calcium this compound crystals formed in the presence and absence of inhibitors.
1. Crystal Formation:
-
Induce calcium this compound crystallization as described in the turbidimetric assay, in the presence of different concentrations of citrate, phytate, or a control solution.
2. Sample Preparation:
-
After a set incubation period, collect the formed crystals by centrifugation or filtration.
-
Wash the crystals with deionized water or a suitable buffer to remove any soluble components.
-
Dry the crystals thoroughly.
-
Mount the dried crystals onto an SEM stub using conductive adhesive tape.
-
Sputter-coat the samples with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
3. SEM Imaging:
-
Introduce the prepared stub into the SEM chamber.
-
Acquire images of the crystals at various magnifications to observe their morphology (e.g., size, shape, and aggregation state).[5][10]
Visualizing the Processes
The following diagrams illustrate the experimental workflow and the proposed inhibitory mechanisms of citrate and phytate.
Caption: Experimental workflow for assessing CaOx crystallization inhibitors.
References
- 1. Inhibition by citrate of spontaneous precipitation of calcium this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytate Dephosphorylation Products Also Act as Potent Inhibitors of Calcium this compound Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is citrate an inhibitor of calcium this compound crystal growth in high concentrations of urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of citrate on the different phases of calcium this compound crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Effects of Citrate on the Different Phases of Calcium this compound Crystall" by H. -G. Tiselius, C. Berg et al. [digitalcommons.usu.edu]
- 10. Efficacy of Mixtures of Magnesium, Citrate and Phytate as Calcium this compound Crystallization Inhibitors in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
- 13. Phytate Dephosphorylation Products Also Act as Potent Inhibitors of Calcium this compound Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro effects on calcium this compound crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism | PLOS One [journals.plos.org]
- 15. urofrance.org [urofrance.org]
- 16. Inhibition of calcium this compound crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
A Researcher's Guide to Commercial Oxalate Determination Kits: A Comparative Analysis
For researchers in drug development and life sciences, the accurate quantification of oxalate is crucial for studying its role in various physiological and pathological processes, including kidney stone formation. This guide provides a comparative overview of the performance of different commercial kits available for this compound determination, supported by experimental data and detailed protocols to aid in the selection of the most suitable kit for your research needs.
Principle of this compound Detection in Commercial Kits
The majority of commercially available this compound determination kits employ a colorimetric or fluorometric method based on the enzymatic activity of this compound oxidase.[1] The general principle involves the oxidation of this compound by this compound oxidase to produce carbon dioxide and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a subsequent reaction, often catalyzed by horseradish peroxidase (HRP), to react with a probe, generating a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the this compound concentration in the sample.[2][3]
Performance Comparison of Commercial this compound Assay Kits
| Feature | Sigma-Aldrich (MAK315) | Abcam (ab196990) | BioAssay Systems (EFOX-100) | Trinity Biotech |
| Assay Type | Colorimetric | Colorimetric | Colorimetric | Colorimetric |
| Detection Method | OD 595 nm | OD 450 nm | OD 595 nm | Not specified |
| Detection Range | 20 - 1,500 µM | < 20 µM (lower limit) | 20 - 1,500 µM | Not specified |
| Sample Type | Urine, animal and plant tissues | Urine, beverages, plant tissues | Urine, animal and plant tissues | Urine |
| Assay Time | ~10 minutes | ~30 minutes | ~10 minutes | Not specified |
| Inter-Assay Precision | Not specified | Not specified | Not specified | CV < 7% at >270 µmol/L; < 12% at <100 µmol/L[4] |
| Intra-Assay Precision | Not specified | Not specified | Not specified | Not specified |
| Reported Recovery | Not specified | Not specified | Not specified | > 97%[4] |
Key Experimental Considerations
The accuracy and reliability of this compound determination can be influenced by several factors. A critical evaluation of a commercial kit from Sigma highlighted potential challenges such as interference from ascorbic acid and the importance of sample pH for complete this compound recovery.[5]
-
Sample Preparation: Proper sample preparation is critical. For urine samples, acidification is often recommended to improve the solubility of calcium this compound.[1] Some kits, like the EnzyChrom™ this compound Assay Kit from BioAssay Systems, claim a simplified sample pre-treatment protocol that avoids the use of activated carbon.[2]
-
pH: The pH of the sample can significantly impact this compound recovery. It is crucial to follow the kit's instructions regarding pH adjustment.[5]
-
Interfering Substances: Ascorbic acid can interfere with the assay, leading to inaccurate results.[5] Some protocols include steps to minimize this interference.
-
Standard Curve: Accurate preparation of the standard curve is essential for the precise quantification of this compound in the samples.
Experimental Protocols
The following is a generalized experimental workflow for a colorimetric this compound assay. It is imperative to consult the specific manual of the chosen kit for detailed instructions.
Sample Preparation (Urine - Example)
-
Collect urine samples.
-
Acidify the urine to the pH recommended by the kit manufacturer (often pH < 2.0) to dissolve any calcium this compound crystals.
-
Centrifuge the samples to remove any precipitate.
-
The supernatant is then used for the assay, sometimes requiring further dilution.
Assay Procedure (Generalized)
-
Prepare the this compound standards and samples in a 96-well plate.
-
Add the reaction mixture, containing this compound oxidase and the detection reagents, to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes).
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculate the this compound concentration in the samples by comparing their readings to the standard curve.
Conclusion
Commercial enzymatic kits offer a convenient and relatively high-throughput method for the determination of this compound in various biological samples. While there is variability among different kits and methods, enzymatic kits have been shown to be a reliable alternative to more complex techniques like HPLC.[4] The choice of kit should be guided by the specific research needs, considering factors such as sample type, required sensitivity, and assay throughput. Careful attention to sample preparation and adherence to the manufacturer's protocol are paramount for obtaining accurate and reproducible results.
References
- 1. Variability in urinary this compound measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Comparison of a commercial enzymic kit for urinary this compound analysis with a high performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical evaluation of a commercial enzyme kit (Sigma) for determining this compound concentrations in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Oxalate Analysis in Standardized Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of oxalate in standardized reference materials. Accurate and consistent measurement of this compound is crucial in various fields, from clinical diagnostics to food safety and pharmaceutical research. This document summarizes quantitative data from inter-laboratory comparison studies, offers detailed experimental protocols for key analytical techniques, and presents visual workflows to aid in understanding the methodologies.
Introduction to this compound Analysis
This compound is a naturally occurring dicarboxylic acid found in various biological systems and is a significant component of kidney stones.[1][2] Its accurate quantification is vital for diagnosing and managing hyperoxaluria, a condition characterized by excessive urinary this compound excretion.[3] Furthermore, in the food industry, monitoring this compound content is important as high levels can affect nutrient absorption and pose health risks. In drug development, particularly for therapies targeting metabolic disorders, precise this compound measurement is essential for evaluating efficacy and safety. Given the diverse analytical methods available, inter-laboratory comparisons are critical to ensure the reliability and comparability of results across different studies and laboratories.
Inter-Laboratory Comparison of this compound Quantification
A study involving six international laboratories analyzing urinary this compound revealed significant variability in results.[1][3] The data from this study, which compared enzymatic methods and High-Performance Liquid Chromatography (HPLC), are summarized below. Another study comparing plasma this compound methodologies across six laboratories also demonstrated discrepancies between methods like Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography-Mass Spectrometry (IC-MS), and enzymatic assays.[4]
Quantitative Data from Inter-Laboratory Studies
Table 1: Inter-Laboratory Reliability of Urinary this compound Measurement. This table summarizes the inter-laboratory reliability from a study involving six international laboratories. The intraclass correlation coefficient (ICC) indicates the level of agreement between the measurements from different labs.[1][3]
| Method Type | Number of Labs | Intraclass Correlation Coefficient (ICC) | 95% Confidence Interval |
| This compound Oxidase Kit | 4 | 0.932 - 0.979 | 0.798 - 0.998 |
| HPLC-based | 2 | 0.745 | 0.468 - 0.890 |
Table 2: Recovery of Spiked this compound in Urine. This table shows the percentage recovery of a known amount of this compound added to urine samples, as determined by different laboratories.[1][3]
| Laboratory | Method | Mean Recovery (%) | Standard Deviation |
| Lab A | This compound Oxidase | 95 | 1.5 |
| Lab B | This compound Oxidase | 107 | 0.5 |
| Lab C | This compound Oxidase | 101 | 0.8 |
| Lab D1 | This compound Oxidase | 98 | 1.2 |
| Lab D2 | HPLC | 87 | 2.3 |
| Lab E | HPLC | 92 | 1.8 |
Table 3: Comparison of Plasma this compound Measurement Methods. This table illustrates the bias between GC-MS and IC-MS methods in the analysis of plasma this compound from 233 samples.[4]
| Comparison | Mean Difference (µmol/L) | 95% Limits of Agreement |
| GCMS vs. ICMS | -8.6 | -20.4 to 3.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing results across laboratories. Below are detailed protocols for the most common methods of this compound analysis.
Enzymatic Method (this compound Oxidase)
This method is based on the oxidation of this compound by the enzyme this compound oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically.[5][6]
Materials:
-
Enzymatic this compound Assay Kit (e.g., Trinity Biotech, Sigma-Aldrich, BioAssay Systems)[5][7]
-
Spectrophotometer or microplate reader
-
Sample diluent (provided in the kit)
-
Purification columns or activated charcoal (if required by the kit for sample cleanup)
-
Standard this compound solutions
-
Deionized water
Procedure:
-
Sample Preparation:
-
For urine samples, centrifuge to remove any particulate matter. Dilute the sample with the provided sample diluent as recommended by the kit manufacturer.
-
For solid reference materials, perform an acid extraction. Homogenize a known weight of the material in hydrochloric acid (e.g., 0.1 M HCl). Heat the mixture (e.g., 80°C for 15-20 minutes).[8]
-
Centrifuge the extract and collect the supernatant. Neutralize the supernatant with a suitable base (e.g., NaOH) to a pH of 5.0-7.0.
-
-
Assay:
-
Prepare a standard curve using the provided this compound standards.
-
In a microplate well or cuvette, add the prepared sample or standard.
-
Add the enzyme reagent (containing this compound oxidase and a chromogenic substrate) to each well.
-
Incubate at room temperature for the time specified in the kit protocol (typically 10-20 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve (absorbance vs. This compound concentration).
-
Determine the this compound concentration in the sample from the standard curve, accounting for any dilution factors.
-
High-Performance Liquid Chromatography (HPLC)
HPLC separates this compound from other components in the sample, followed by detection, often by UV or conductivity.[8][9]
Materials:
-
HPLC system with a suitable detector (UV or conductivity)
-
Anion-exchange or reverse-phase column
-
Mobile phase (e.g., dilute sulfuric acid, phosphate (B84403) buffer)
-
This compound standards
-
Sample extraction solution (e.g., 2M HCl)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Extract this compound from the solid reference material using an acidic solution (e.g., 2M HCl) with heating (e.g., 80°C for 15 minutes).[8]
-
Cool and dilute the extract with deionized water.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatography:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the prepared sample and standards onto the column.
-
Run the chromatographic separation under isocratic or gradient conditions as optimized for the specific column and sample matrix.
-
Detect the this compound peak at the appropriate wavelength (e.g., 210 nm for UV detection) or by conductivity.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area or height of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area or height to the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method that involves derivatization of this compound to make it volatile for gas chromatography.[10]
Materials:
-
GC-MS system
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., ¹³C₂-oxalic acid)
-
Solvents (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
Procedure:
-
Sample Preparation and Derivatization:
-
Perform an acid extraction of the solid reference material as described for the HPLC method.
-
Take a known volume of the extract and add the internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add the derivatization reagent and a solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30-60 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized this compound on a suitable capillary column.
-
Detect and quantify the this compound derivative using the mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the this compound derivative to the peak area of the internal standard.
-
Create a calibration curve using derivatized this compound standards with the internal standard.
-
Determine the this compound concentration in the sample from the calibration curve.
-
Visualizing Experimental Workflows
Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps and the logic behind each method.
Caption: General workflow for this compound analysis in standardized reference materials.
Caption: Key factors influencing inter-laboratory comparison of this compound analysis.
Conclusion
The accurate analysis of this compound in standardized reference materials is essential for ensuring data quality and comparability across different laboratories and studies. As demonstrated by inter-laboratory comparisons in clinical matrices, significant variability can exist between different analytical methods. Enzymatic assays offer convenience and high throughput, while chromatographic methods like HPLC and GC-MS provide higher specificity and sensitivity. The choice of method should be guided by the specific requirements of the study, including the nature of the reference material, the expected this compound concentration, and the available instrumentation. Adherence to standardized protocols and the use of certified reference materials are paramount for minimizing inter-laboratory variability and achieving reliable and comparable results.
References
- 1. Variability in urinary this compound measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Plasma this compound: comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Institute of Earth Surface Dynamics - Unil [unil.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of High vs. Low Oxalate-Producing Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic differences between high and low oxalate-producing plant species is crucial. Oxalic acid and its salt, this compound, play significant roles in plant physiology and can have profound effects on human health and nutrition. This guide provides an objective comparison of the metabolomic profiles of high versus low this compound-producing plants, supported by experimental data and detailed methodologies.
Key Metabolic Differences at a Glance
The following table summarizes the observed relative abundance of key metabolites in high-oxalate versus low-oxalate rice cultivars, compiled from data presented in studies by Miyagi et al. (2020). This data provides a snapshot of the metabolic reprogramming associated with differential this compound accumulation.
Data Presentation: Metabolite Abundance in High vs. Low this compound Rice Cultivars
| Metabolite Class | Metabolite | Relative Abundance in High-Oxalate vs. Low-Oxalate Cultivars | Putative Role/Pathway |
| Organic Acids | This compound | Significantly Higher | End product of this compound biosynthesis |
| Glycolate (B3277807) | Higher | Precursor in the glycolate pathway of this compound synthesis | |
| Glyoxylate (B1226380) | Higher | Precursor in the glycolate and glyoxylate pathways | |
| Isocitrate | Higher | Precursor in the isocitrate pathway of this compound synthesis | |
| Citrate | Higher | TCA Cycle intermediate, related to isocitrate levels | |
| 2-Oxoglutarate | Lower | TCA Cycle intermediate, may be diverted to other pathways | |
| Succinate | Higher | TCA Cycle intermediate | |
| Malate | Higher | TCA Cycle intermediate | |
| Amino Acids | Glycine | Higher | Involved in photorespiration, linked to glycolate metabolism |
| Serine | Higher | Involved in photorespiration, linked to glycolate metabolism | |
| Sugars & Sugar Phosphates | Glucose-6-phosphate | Lower | Glycolysis/Pentose Phosphate Pathway intermediate |
| Fructose-6-phosphate | Lower | Glycolysis intermediate | |
| Ascorbate Metabolism | L-Ascorbic acid | Lower | Precursor in the ascorbate-tartrate pathway of this compound synthesis |
Note: This table is a compilation based on findings reported in scientific literature; direct quantitative values from a single comparative study are not fully available. "Higher" and "Lower" indicate trends observed in high-oxalate cultivars compared to low-oxalate ones.
Experimental Protocols: A Methodological Overview
The data presented above is typically generated through a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments involved in the comparative metabolomics of plants with differing this compound levels.
Plant Material and Growth Conditions
-
Plant Selection: High- and low-oxalate cultivars of the same species (e.g., Oryza sativa L. cv. 'Koshihikari' (high) vs. mutant lines) are selected.
-
Growth Environment: Plants are cultivated under controlled greenhouse conditions to minimize environmental variability. Typical conditions include a 12-hour light/12-hour dark cycle, a constant temperature of 25°C, and 60% relative humidity.
-
Harvesting: Leaf tissues are harvested at a specific developmental stage (e.g., the fifth leaf stage), immediately frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until analysis.
Metabolite Extraction
-
Sample Preparation: Frozen leaf samples are ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, chloroform, and water (e.g., in a 5:2:2 v/v/v ratio), suitable for extracting a broad range of polar and non-polar metabolites.
-
Extraction Procedure:
-
A precise amount of the powdered tissue (e.g., 50 mg) is mixed with the cold extraction solvent.
-
An internal standard (e.g., ribitol (B610474) or labeled amino acids) is added to each sample for normalization.
-
The mixture is vortexed and sonicated in an ice bath for a specified period (e.g., 30 minutes) to ensure thorough extraction.
-
The sample is then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
The supernatant containing the extracted metabolites is carefully collected.
-
Metabolomic Analysis (LC-MS/MS and GC-MS)
Metabolomic profiling is often performed using complementary analytical platforms to cover a wide range of metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Chromatographic Separation: Metabolites are separated on a reversed-phase column (e.g., C18) using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wider range of compounds. Data is acquired in full scan mode and data-dependent MS/MS mode for metabolite identification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For the analysis of non-volatile metabolites such as organic acids, amino acids, and sugars, a two-step derivatization is performed. First, methoximation of carbonyl groups, followed by silylation to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Separation: Derivatized metabolites are separated on a capillary column (e.g., DB-5ms).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Processing and Statistical Analysis
-
Peak Detection and Alignment: Raw data from the mass spectrometers are processed using specialized software (e.g., XCMS, MS-DIAL) to detect, align, and quantify metabolic features across all samples.
-
Metabolite Identification: Metabolites are identified by comparing their retention times, accurate masses, and MS/MS fragmentation patterns with authentic standards and spectral libraries (e.g., NIST, MassBank).
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify metabolites that significantly differ between high- and low-oxalate groups.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative metabolomics study of high versus low this compound-producing plants.
For Researchers, Scientists, and Drug Development Professionals
The formation of calcium oxalate kidney stones is a complex process influenced by genetic predisposition, diet, and metabolic factors. Identifying individuals at high risk is crucial for implementing preventive strategies. This guide provides a comparative analysis of validated biomarkers for predicting the risk of this compound-related kidney stones, supported by experimental data and detailed methodologies to aid in research and development.
Biomarker Performance Comparison
The following table summarizes the performance of various biomarkers in predicting the risk of this compound-related kidney stones.
| Biomarker Category | Specific Biomarker/Model | Subject Group | Key Performance Metric(s) | Source |
| Urinary Markers | 24-hour Urine this compound Excretion | Adults at risk for kidney stones | Relative risk of 3-4 fold increase in stone formation in the highest vs. lowest excretion groups.[1] | Mitchell et al. (2019) |
| Urinary this compound/Creatinine Ratio | 786 individuals referred for urolithiasis | AUC of 0.955 for predicting a high probability of stone formation.[2] | Robertson (2025) | |
| Gut Microbiome | Random Forest Model (integrating gut microbiome and urinary metabolic data) | 159 calcium this compound stone patients and 141 healthy controls | AUC = 0.90, Sensitivity = 87.4%, Specificity = 89.1%.[3][4] | A comprehensive analysis of clinical and gut microbiome characteristics (2025) |
| Reduced abundance of Oxalobacter formigenes | 159 calcium this compound stone patients and 141 healthy controls | Negatively correlated with urinary this compound concentration (r = -0.43, P < .01).[3][4] | A comprehensive analysis of clinical and gut microbiome characteristics (2025) | |
| Protein/Gene Markers | Glycosylated Osteopontin (Gal3C-S-OPN/full-length-OPN) | 110 urolithiasis patients and 157 healthy volunteers | AUC = 0.953, Sensitivity = 90%, Specificity = 92%.[5] | The Impact of Glycosylation of Osteopontin on Urinary Stone Formation (2019) |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 30 primary hyperoxaluria patients | Positive association with calcium this compound supersaturation.[6][7] | Wang et al. (2020) | |
| Ferroptosis-related genes: LAMP2 | Patients with nephrolithiasis vs. normal kidney tissues | AUC = 0.793.[8][9][10] | Identification and validation of the biomarkers related to ferroptosis in calcium this compound nephrolithiasis (2024) | |
| Ferroptosis-related genes: MDM4 | Patients with nephrolithiasis vs. normal kidney tissues | AUC = 0.805.[8][9][10] | Identification and validation of the biomarkers related to ferroptosis in calcium this compound nephrolithiasis (2024) | |
| TP73 | Calcium this compound nephrolithiasis patients vs. controls | AUC = 0.885.[11] | Comprehensive analysis and validation of TP73 as a biomarker for calcium this compound nephrolithiasis (2024) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future validation studies.
24-Hour Urine Collection and Analysis
This protocol is fundamental for assessing urinary biomarkers of kidney stone risk.[1][12][13][14][15][16][17]
Objective: To collect a complete 24-hour urine sample to accurately measure the total daily excretion of substances like this compound, calcium, citrate, and creatinine.
Procedure:
-
Start of Collection: Upon waking, the patient should empty their bladder into the toilet and record this time as the start time. This first void is not collected.
-
Collection Period: For the next 24 hours, all urine must be collected in the provided container(s). It is crucial to collect every drop.
-
Storage: The collection container should be kept refrigerated or on ice throughout the 24-hour period to preserve the integrity of the sample.
-
End of Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.
-
Analysis: The collected urine is then sent to a laboratory for analysis of key stone risk parameters, including volume, pH, and concentrations of this compound, calcium, sodium, citrate, and creatinine.
Gut Microbiome Analysis via 16S rRNA Gene Sequencing
This protocol outlines the steps for analyzing the gut microbiome to identify bacterial signatures associated with this compound metabolism and kidney stone risk.[18][19][20][21][22][23]
Objective: To determine the composition and relative abundance of bacterial species in the gut, with a focus on this compound-degrading bacteria.
Procedure:
-
Fecal Sample Collection: Study participants are provided with a stool collection kit and instructions for at-home collection. Samples are immediately frozen and transported to the laboratory.
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA). Statistical analyses are then conducted to compare the microbial composition between stone formers and healthy controls.
Validation of Protein Biomarkers by Western Blot
This protocol describes the validation of protein biomarkers, such as Osteopontin and MCP-1, in urine or kidney tissue samples.[24][25][26][27]
Objective: To detect and quantify the expression levels of specific proteins associated with kidney stone formation.
Procedure:
-
Sample Preparation: Urine samples are centrifuged to remove debris, and the supernatant is used. Kidney tissue samples are homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemical Analysis of Kidney Tissue
This protocol is used to visualize the localization and expression of protein biomarkers within the kidney tissue architecture.[28][29][30][31]
Objective: To determine the spatial distribution of a target protein in the context of kidney stone-related pathology.
Procedure:
-
Tissue Preparation: Kidney tissue sections (paraffin-embedded or frozen) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the target protein.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Counterstaining and Microscopy: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and examined under a light microscope.
Visualizations
Caption: Experimental workflow for biomarker validation.
Caption: Simplified signaling pathway of ferroptosis in this compound nephrolithiasis.
References
- 1. Dietary this compound and kidney stone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of calcium this compound kidney stones: A comprehensive analysis of clinical and gut microbiome characteristics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of calcium this compound kidney stones: A comprehensive analysis of clinical and gut microbiome characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Glycosylation of Osteopontin on Urinary Stone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers | Urinary monocyte chemoattractant protein 1 associated with calcium this compound crystallization in patients with primary hyperoxaluria | springermedicine.com [springermedicine.com]
- 7. Urinary monocyte chemoattractant protein 1 associated with calcium this compound crystallization in patients with primary hyperoxaluria | springermedizin.de [springermedizin.de]
- 8. Identification and validation of the biomarkers related to ferroptosis in calcium this compound nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and validation of the biomarkers related to ferroptosis in calcium this compound nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and validation of the biomarkers related to ferroptosis in calcium this compound nephrolithiasis - Figure f3 | Aging [static-site-aging-prod.impactaging.com]
- 11. researchgate.net [researchgate.net]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. Dietary this compound and kidney stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 24-Hour Urine Test for Kidney Stone Analysis [stonecollab.org]
- 15. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. unityhealth.to [unityhealth.to]
- 17. Urine Test: 24-Hour Analysis for Kidney Stones | Nemours KidsHealth [kidshealth.org]
- 18. 16S rRNA gene sequencing reveals altered composition of gut microbiota in postoperative individuals with renal stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How is the human microbiome linked to kidney stones? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. 16S rRNA gene sequencing reveals altered composition of gut microbiota in postoperative individuals with renal stones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 16S rRNA gene sequencing reveals altered composition of gut microbiota in individuals with kidney stones | springermedizin.de [springermedizin.de]
- 23. webs.uab.cat [webs.uab.cat]
- 24. Urine protein markers distinguish stone-forming from non-stone-forming relatives of calcium stone formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Documents download module [ec.europa.eu]
- 26. cusabio.com [cusabio.com]
- 27. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 28. Immunohistochemical distribution and quantification of crystal matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pathological and immunocytochemical changes in chronic calcium this compound nephrolithiasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Gut Microbiome Differences in Recurrent Stone Formers vs. Healthy Individuals: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gut microbiome composition and function in healthy individuals and recurrent kidney stone formers, supported by experimental data and detailed methodologies.
Executive Summary
Mounting evidence highlights a significant association between the gut microbiome and the pathophysiology of recurrent kidney stone disease.[1][2][3] This guide synthesizes findings from multiple studies to delineate the key differences in the gut microbial landscape of recurrent stone formers compared to healthy individuals. Recurrent stone formers exhibit a characteristic gut dysbiosis, marked by alterations in microbial diversity, shifts in the abundance of specific bacterial taxa, and functional changes related to oxalate metabolism, short-chain fatty acid (SCFA) production, and inflammation.[1][3][4][5] These insights offer potential avenues for novel diagnostic and therapeutic strategies targeting the gut-kidney axis.
Comparative Analysis of Gut Microbiota Composition
Studies comparing the gut microbiome of recurrent stone formers and healthy controls have consistently identified significant differences in the relative abundance of several bacterial genera. A meta-analysis and various case-control studies have highlighted these key distinctions.[1][2][6]
| Bacterial Taxon | Change in Recurrent Stone Formers | Key Findings |
| Bacteroides | Increased Abundance | A meta-analysis showed a significantly higher abundance in kidney stone patients (35.11% vs. 21.25% in controls).[1][2] Another study reported a 3.4 times higher abundance in the kidney stone disease group.[6] |
| Prevotella | Decreased Abundance | The same meta-analysis found a lower abundance of Prevotella_9 in stone formers (8.41% vs. 10.65% in controls).[1][2] One study noted a 2.8 times higher abundance in the control group.[6] |
| Escherichia-Shigella | Increased Abundance | Kidney stone patients demonstrated a higher abundance of this taxon (4.39% vs. 1.78% in controls).[1][2] |
| Faecalibacterium | Decreased Abundance | Multiple studies have reported a depletion of this SCFA-producing bacterium in stone formers.[4][5][7] |
| Lachnospira | Decreased Abundance | A study on recurrent calcium this compound stone patients found lower levels of Lachnospira.[4] |
| Fusobacterium | Increased Abundance | The same study observed higher levels of Fusobacterium in recurrent stone formers.[4] |
Functional Implications of Gut Dysbiosis in Stone Formers
The observed alterations in the gut microbial community of recurrent stone formers are associated with significant functional consequences that likely contribute to the pathogenesis of kidney stone disease.
Altered this compound Metabolism
A crucial function of the gut microbiota is the degradation of dietary this compound, a key component of the most common type of kidney stones.[8] While Oxalobacter formigenes is a well-known this compound-degrading bacterium, its absence alone does not fully explain the increased risk of stone formation.[7][8] Research indicates that a broader community of bacteria contributes to this compound metabolism.[7] In stone formers, there is a reduced representation of bacterial genes involved in this compound degradation, which is inversely correlated with 24-hour urinary this compound excretion.[9]
Impaired Short-Chain Fatty Acid (SCFA) Production
SCFAs, such as butyrate, propionate, and acetate, are metabolites produced by the fermentation of dietary fibers by gut bacteria. They play a vital role in maintaining gut barrier integrity and modulating inflammation.[4] Recurrent stone formers often exhibit a depletion of SCFA-producing bacteria, such as Faecalibacterium and Lachnospira.[4][5] Lower levels of SCFAs may contribute to a pro-inflammatory state and increased intestinal permeability, potentially leading to increased absorption of stone precursors.
Pro-inflammatory State
The gut dysbiosis in stone formers can promote a systemic inflammatory state. Pathogenic bacteria can trigger the release of pro-inflammatory cytokines like IL-6 and TNF-α through the activation of pathways such as the TLR4/NF-κB pathway.[1][2] This chronic inflammation can contribute to the adhesion and growth of kidney stones.
Experimental Protocols
The following section details a generalized methodology for the comparative analysis of the gut microbiome in recurrent stone formers and healthy individuals, based on common practices in the cited literature.
Subject Recruitment and Sample Collection
-
Participants: Recruit a cohort of recurrent stone formers (defined as having two or more stone episodes) and a cohort of age- and gender-matched healthy controls with no history of kidney stones.
-
Exclusion Criteria: Common exclusion criteria include the use of antibiotics within the preceding 90 days, active chemotherapy, and a history of bariatric surgery.[6][10]
-
Sample Collection: Fecal samples are collected by participants using sterile collection kits. Samples are immediately frozen and stored at -80°C until further processing to preserve the microbial DNA.[11]
DNA Extraction
-
Genomic DNA is extracted from fecal samples using commercially available kits, such as the QIAamp DNA Stool Mini Kit (Qiagen), following the manufacturer's instructions.
-
The quality and quantity of the extracted DNA are assessed using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.
16S rRNA Gene Sequencing
-
The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers.
-
The amplicons are purified and sequenced using a next-generation sequencing platform, such as the Illumina MiSeq or HiSeq.
Bioinformatic and Statistical Analysis
-
Sequence Processing: The raw sequencing reads are processed to remove low-quality reads, chimeras, and adapters.
-
Operational Taxonomic Unit (OTU) Clustering: The high-quality sequences are clustered into OTUs based on a sequence similarity threshold (typically 97%).
-
Taxonomic Assignment: A representative sequence from each OTU is assigned to a taxonomic lineage using a reference database like Greengenes or SILVA.
-
Diversity Analysis:
-
Alpha diversity (within-sample diversity) is calculated using metrics such as the Chao1, Shannon, and Simpson indices.
-
Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis and UniFrac distances, and visualized using Principal Coordinate Analysis (PCoA) plots.
-
-
Statistical Analysis: The differences in the relative abundance of bacterial taxa between the stone former and healthy control groups are determined using statistical tests such as the Wilcoxon rank-sum test or Kruskal-Wallis test. A p-value of <0.05 is typically considered statistically significant.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative gut microbiome study in recurrent stone formers.
Caption: A flowchart of the experimental workflow for comparative gut microbiome analysis.
Signaling Pathways in the Gut-Kidney Axis
This diagram illustrates the potential signaling pathways linking the gut microbiome to the pathophysiology of recurrent kidney stone formation.
Caption: A diagram of the gut-kidney axis signaling pathways in stone formation.
References
- 1. Frontiers | How is the human microbiome linked to kidney stones? [frontiersin.org]
- 2. How is the human microbiome linked to kidney stones? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota in patients with kidney stones: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the intestinal and urinary microbiome in kidney stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16S rRNA gene sequencing reveals altered composition of gut microbiota in postoperative individuals with renal stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. New study links microbiome to kidney stones [techexplorist.com]
- 8. The Relationship between Urinary Stones and Gut Microbiomeby 16S Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. 16S rRNA gene sequencing reveals altered composition of gut microbiota in postoperative individuals with renal stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for a distinct gut microbiome in kidney stone formers compared to non-stone formers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Dietary Oxalate Assessment: A Comparative Guide to Food Frequency Questionnaires
For researchers, scientists, and drug development professionals, accurately assessing dietary oxalate intake is crucial for investigating its role in health and disease, particularly in the context of nephrolithiasis (kidney stones). While Food Frequency Questionnaires (FFQs) are a common tool in nutritional epidemiology, their validity for estimating dietary this compound is a subject of considerable debate and scrutiny. This guide provides a comprehensive comparison of FFQs with the gold-standard biomarker method—24-hour urinary this compound excretion—supported by available data and experimental protocols.
The primary challenge in using FFQs for this compound assessment lies in the complex interplay of factors that influence this compound absorption and excretion. These include the bioavailability of this compound from different food sources, interactions with other dietary components like calcium, and individual variations in gut microbiota. Consequently, the correlation between dietary this compound intake estimated by FFQs and actual urinary this compound excretion is often weak, limiting the utility of FFQs for this specific nutrient.
Comparative Analysis of Assessment Methods
A direct quantitative validation of specific FFQs for dietary this compound is notably absent in the scientific literature. However, large-scale epidemiological studies provide insights into the discrepancy between FFQ-estimated intake and urinary this compound excretion. The available data consistently suggest that FFQs are a less reliable measure of this compound exposure compared to the direct measurement of urinary this compound.
Below is a table summarizing the performance and characteristics of FFQs versus 24-hour urinary this compound measurement for assessing dietary this compound.
| Feature | Food Frequency Questionnaire (FFQ) | 24-Hour Urinary this compound Measurement |
| Principle of Measurement | Self-reported estimation of the frequency and portion size of consumed foods over a defined period. This compound intake is calculated using a food composition database. | Direct chemical analysis of this compound concentration in a urine sample collected over a 24-hour period. |
| Indication of Exposure | Indirect estimate of dietary this compound intake. | Direct measure of absorbed and endogenously produced this compound that is excreted. |
| Quantitative Data on Agreement | Studies have shown a weak association with urinary this compound. For instance, one large cross-sectional study of over 3,300 individuals found that participants in the highest quartile of dietary this compound intake, as estimated by an FFQ, excreted only 1.7 mg/day more urinary this compound than those in the lowest quartile[1]. | Considered the gold-standard for assessing the risk of calcium this compound stone formation[2]. |
| Strengths | - Low cost and participant burden.- Suitable for large-scale epidemiological studies.- Can capture long-term dietary patterns. | - Provides a direct and objective measure of this compound excretion.- Reflects the combined effect of dietary intake, absorption, and endogenous production. |
| Limitations | - Prone to recall bias and measurement error.- Accuracy is highly dependent on the completeness and accuracy of the this compound food composition database.- Does not account for bioavailability of this compound from different foods or inter-individual variations in absorption. | - High participant burden, which can lead to incomplete or inaccurate collections.- Intra-individual variability may require multiple collections.- Does not distinguish between dietary and endogenous sources of this compound. |
Experimental Protocols
Food Frequency Questionnaire (FFQ) Administration
The administration of an FFQ for estimating dietary this compound intake follows a standard procedure for dietary assessment using this tool.
-
Questionnaire Distribution : Participants are provided with a structured questionnaire listing a variety of food items with known or estimated this compound content.
-
Frequency Estimation : For each food item, participants are asked to report how often, on average, they consumed that food over a specified period (e.g., the past year). Response categories typically range from "never or less than once per month" to "6 or more times per day."
-
Portion Size Estimation : Participants are asked to estimate their usual portion size for each food item, often with the aid of food models, photographs, or standard household measures.
-
Data Calculation : The reported frequency and portion size for each food item are multiplied to obtain a daily intake estimate. This is then multiplied by the this compound content of the food, obtained from a specialized food composition database, to calculate the total daily dietary this compound intake.
24-Hour Urinary this compound Measurement
The collection and analysis of a 24-hour urine sample is the benchmark for assessing this compound excretion.
-
Collection Period : The patient is instructed to begin the collection at a specific time (e.g., 8:00 AM) by first emptying their bladder and discarding that urine. All subsequent urine for the next 24 hours is collected in a provided container. The collection ends at the same time the following day with a final voiding that is added to the collection.
-
Sample Preservation : The collection container typically contains a preservative, such as hydrochloric acid or boric acid, to prevent the degradation of this compound. The container should be kept refrigerated or in a cool place during the collection period.
-
Volume Measurement : Upon completion of the collection, the total volume of the 24-hour urine sample is measured and recorded.
-
Aliquoting and Analysis : A well-mixed aliquot of the 24-hour urine sample is sent to a clinical laboratory for analysis. The this compound concentration is typically determined using methods such as enzymatic assays, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
-
Calculation of Excretion : The total 24-hour this compound excretion is calculated by multiplying the this compound concentration by the total urine volume.
Validation Workflow for a Dietary this compound FFQ
While specific validation studies for this compound FFQs are scarce, the conceptual workflow for such a validation would follow established methodologies for dietary assessment tools. The following diagram illustrates this theoretical process.
Conclusion
The available evidence strongly suggests that Food Frequency Questionnaires have significant limitations for the accurate assessment of dietary this compound intake. The discrepancy between FFQ-estimated intake and 24-hour urinary this compound excretion is substantial, with FFQs showing a weak ability to predict urinary this compound levels. For researchers and clinicians in drug development and related fields, it is imperative to recognize that 24-hour urinary this compound measurement remains the most reliable method for assessing this compound exposure and its physiological impact. While FFQs may offer some utility in ranking individuals at a population level for other nutrients, their use for quantifying dietary this compound should be approached with extreme caution, and findings should be interpreted in light of their inherent and significant limitations. Future research may focus on developing and validating improved dietary assessment tools or biomarkers for a more accurate estimation of dietary this compound intake.
References
A comparative study on the stability of oxalate versus other organic acids in soil
A comprehensive review of the persistence of oxalate in terrestrial ecosystems, supported by experimental data, reveals its unique stability profile compared to other low molecular weight organic acids (LMWOAs) such as citrate (B86180) and malate (B86768). This stability is primarily attributed to its strong sorption to soil minerals and its unique degradation pathway involving specialized microorganisms.
Low molecular weight organic acids are crucial components of soil ecosystems, influencing nutrient cycling, mineral weathering, and metal detoxification. Their persistence in the soil environment, however, varies significantly. This guide provides a comparative analysis of the stability of this compound versus other common organic acids, detailing the experimental protocols used to assess their fate in soil and presenting quantitative data to support the findings.
Comparative Stability: An Overview
The stability of an organic acid in soil is governed by a combination of biotic and abiotic factors, including microbial degradation, sorption to soil particles, and chemical transformation. This compound exhibits a notably higher persistence in many soil environments compared to other LMWOAs like citrate and malate.
One key factor contributing to this compound's stability is its strong affinity for sorption onto soil minerals, particularly iron and aluminum oxides.[1] This process rapidly removes this compound from the soil solution, making it less available for microbial degradation.[1] Studies have shown that the sorption strength of common organic acids follows the order: this compound > citrate > malate > acetate.[1]
Furthermore, the microbial degradation of this compound follows a specialized route known as the This compound-Carbonate Pathway (OCP) .[2] This pathway is mediated by a specific group of microorganisms called oxalotrophic bacteria, which utilize this compound as their sole carbon and energy source.[2] A key outcome of this pathway is the precipitation of calcium carbonate, a highly stable form of inorganic carbon, which contributes to long-term carbon sequestration in soils.[2][3] This is a unique feature not observed with the degradation of other common organic acids.
Quantitative Comparison of Mineralization Rates
The mineralization of organic acids—their conversion to carbon dioxide by soil microorganisms—is a direct measure of their degradation rate. A study comparing the concentration-dependent mineralization of several organic acids in soil demonstrated that this compound has a significantly lower maximum mineralization rate (Vmax) compared to citrate, malate, and acetate, indicating slower microbial decomposition under the studied conditions.
| Organic Acid | Max Mineralization Rate (Vmax) (nmol g⁻¹ h⁻¹) | Michaelis Constant (Km) (µM) |
| Glucose | 28.6 | 289 |
| Acetate | 19.8 | 345 |
| Malate | 15.6 | 211 |
| Citrate | 12.4 | 155 |
| This compound | 5.2 | 89 |
| Data adapted from a study on concentration-dependent mineralization in soils.[4] |
Experimental Protocols
To assess the stability of organic acids in soil, researchers typically employ soil incubation studies coupled with analytical techniques to quantify the concentration of the target acids over time.
Soil Incubation for Stability Assessment
This protocol outlines a general procedure for comparing the degradation rates of different organic acids in a controlled laboratory setting.
1. Soil Collection and Preparation:
-
Collect soil samples from the desired depth and location.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[5]
-
Characterize the soil for key properties such as pH, organic matter content, and texture.[6]
2. Experimental Setup:
-
Weigh a standardized amount of the prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars).
-
Prepare stock solutions of the organic acids to be tested (e.g., oxalic acid, citric acid, malic acid) at a known concentration.
-
Spike the soil samples with a known volume and concentration of the respective organic acid solutions. A control group with no added organic acid should also be included.
-
Adjust the moisture content of the soil to a predetermined level, typically around 60% of water-holding capacity, to ensure optimal microbial activity.[7]
-
Seal the incubation vessels, allowing for some gas exchange if measuring CO₂ evolution, and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.[8]
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), destructively sample a subset of the incubation vessels for each treatment.[9]
-
Extract the organic acids from the soil samples using a suitable extraction solution (e.g., 0.1 M phosphoric acid).[5]
-
Quantify the concentration of the organic acids in the extracts using High-Performance Liquid Chromatography (HPLC).[5][10]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for separating and quantifying organic acids in complex matrices like soil extracts.[5][10]
1. Sample Preparation:
-
Extract the organic acids from the soil as described in the incubation protocol.
-
Centrifuge the mixture to separate the soil particles from the supernatant.[5]
-
Filter the supernatant through a 0.22 µm membrane filter to remove any remaining particulate matter before injection into the HPLC system.[5]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for organic acid analysis.[5]
-
Mobile Phase: An acidic mobile phase, such as a phosphate (B84403) buffer at pH 2.5, is typically employed to ensure the organic acids are in their protonated form for better retention and separation.[5]
-
Detection: UV detection at a wavelength of 210 nm is suitable for the quantification of these organic acids.[5]
-
Quantification: Create a calibration curve using standard solutions of each organic acid at known concentrations. The concentration of the organic acids in the soil extracts can then be determined by comparing their peak areas to the calibration curve.[5]
Visualizing the Processes
To better understand the experimental workflow and the unique degradation pathway of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing organic acid stability in soil.
Caption: The this compound-Carbonate Pathway in soil.
Conclusion
The available evidence strongly suggests that this compound is more stable in soil compared to other common low molecular weight organic acids like citrate and malate. This enhanced stability is a result of its strong sorption to soil minerals and its unique degradation via the this compound-Carbonate Pathway, which can lead to the formation of stable inorganic carbon. Understanding these differences is critical for researchers in soil science and drug development, particularly when considering the fate and transport of organic molecules in terrestrial environments. The experimental protocols outlined provide a robust framework for further comparative studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Carbonate Pathway—Conversion and Fixation of Soil Carbon—A Potential Scenario for Sustainability [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 6. Measuring soil nutrients, pH and organic matter | AHDB [potatoes.ahdb.org.uk]
- 7. extension.oregonstate.edu [extension.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Oxalate: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of oxalate-containing waste is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe management of this compound waste streams, from small-scale neutralization to advanced destruction methodologies.
Oxalic acid and its salts (oxalates) are common reagents in research and development, utilized in applications ranging from rust removal and bleaching to precipitation of rare-earth metals. However, their toxicity necessitates careful handling and adherence to strict disposal protocols. Improper disposal can pose risks to personnel and the environment. This document outlines the recommended procedures for disposing of this compound waste, ensuring the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical splash goggles, and nitrile or neoprene gloves. All handling of concentrated oxalic acid or solid oxalates should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.
Standard Disposal Procedure for Aqueous this compound Waste
For most laboratory-scale aqueous this compound waste, a neutralization and dilution procedure is sufficient for safe disposal down the drain. However, always consult your local and institutional regulations before proceeding, as requirements can vary.
Step 1: Dilution It is crucial to dilute the this compound solution, especially if it is concentrated oxalic acid. Slowly add the oxalic acid solution to a large container of cold or ice water. Always add acid to water, never the other way around , to prevent boiling and splashing.[1] Aim for a solution concentration of less than 5%.[2]
Step 2: Neutralization Slowly add a neutralizing agent to the diluted this compound solution while stirring. Common neutralizing agents include sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[3] The addition of the base will cause fizzing (the release of carbon dioxide gas); continue to add the agent until the bubbling stops.[1]
Step 3: pH Verification Using a pH meter or pH paper, check the pH of the solution. The target pH for drain disposal is typically between 6.0 and 9.0.[2][4] Some regulations may permit a pH as low as 5.5.[1]
Step 4: Final Disposal Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the drain, followed by flushing with a large amount of water for at least five minutes to ensure it is thoroughly cleared from the plumbing system.[2]
Management of Solid this compound Waste and Spills
Solid this compound waste, including contaminated materials, should be collected in a clearly labeled, sealed container for hazardous waste.[4][5] Do not mix with other waste streams unless compatibility has been confirmed.
In the event of a spill of solid this compound:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control entry.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Moisten: Lightly moisten the spilled material with water to prevent dust from becoming airborne.
-
Clean-Up: Use a HEPA-filter vacuum or carefully sweep up the material.[1] Avoid dry sweeping which can generate dust.
-
Collect and Label: Place the collected material into a sealed, compatible container and label it as hazardous waste for disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly with water.
For large spills or if you are not trained in hazardous spill cleanup, contact your institution's Environmental Health & Safety (EHS) office immediately.[1][6]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the safe disposal of this compound waste.
| Parameter | Value/Range | Neutralizing Agent | Notes |
| Target pH for Drain Disposal | 6.0 - 9.0 | Sodium Bicarbonate, Sodium Carbonate | Some jurisdictions may allow a pH of 5.5.[1][2][4] |
| Initial Dilution Target | < 5% solution | N/A | Always add acid to a large volume of cold water.[2] |
| Neutralization Ratio | ~1.33 g per 1.00 g of Oxalic Acid Dihydrate | Sodium Bicarbonate | Add slowly until fizzing ceases.[3] |
| Quantity Limit for Drain Disposal | Up to 100 g or 100 mL per discharge | N/A | Follow with copious amounts of water.[7][8] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocols for Advanced this compound Destruction
For large quantities or high concentrations of this compound waste, advanced destruction methods may be necessary. These procedures should only be carried out by trained personnel in a controlled laboratory setting.
Protocol 1: Calcium this compound Precipitation
This method removes this compound from an aqueous solution by forming the highly insoluble salt, calcium this compound.
Methodology:
-
Transfer the this compound-containing wastewater to a suitable reaction vessel.
-
While stirring, slowly add a solution of a calcium salt, such as calcium chloride (CaCl₂) or calcium oxide (lime), to the wastewater.
-
Adjust the pH of the solution to between 8.0 and 9.0 by adding a base (e.g., sodium hydroxide) to promote complete precipitation.
-
Allow the mixture to stir for a designated period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Turn off the stirrer and allow the calcium this compound precipitate to settle.
-
Separate the solid calcium this compound from the liquid via filtration or decantation.
-
The collected solid is hazardous waste and must be disposed of according to institutional guidelines. The remaining liquid should be tested for residual this compound and pH before further treatment or disposal.
Protocol 2: Photo-Fenton Oxidation
This advanced oxidation process uses hydroxyl radicals (•OH) generated by the reaction of hydrogen peroxide (H₂O₂) and an iron(II) catalyst under UV light to destroy this compound.
Methodology:
-
Place the this compound solution (e.g., starting concentration of 520 mM) in a clear glass reaction vessel equipped with a magnetic stirrer.[2]
-
Add an iron(II) salt, such as ammonium (B1175870) iron(II) sulfate, to the solution to achieve a catalyst concentration of approximately 5.2 mM.[2]
-
Adjust the initial pH of the solution to around 3 for optimal reaction conditions.
-
Position a UV lamp (e.g., 365 nm wavelength) to irradiate the solution.[2]
-
Initiate the reaction by adding 30% w/v hydrogen peroxide to the solution. The addition can be done periodically (e.g., adding a specific volume twice daily) to sustain the reaction.[2]
-
Monitor the degradation of this compound over time using an appropriate analytical method (e.g., titration, HPLC).
-
Complete destruction may take several days, depending on the initial concentrations and reaction conditions.[2] The final solution must be neutralized and checked for residual peroxide and iron before disposal.
Protocol 3: Catalytic Oxidation with Nitric Acid and Manganese
This method is effective for high concentrations of oxalic acid and involves heating in the presence of nitric acid and a manganese catalyst.
Methodology:
-
Combine the concentrated oxalic acid solution (e.g., 520 mM) with 8 M nitric acid in a reaction vessel suitable for heating.[9]
-
Add manganese(II) nitrate (B79036) (Mn(NO₃)₂) as a catalyst. The rate of destruction increases with catalyst concentration, with 50 mM being effective.[9]
-
Heat the solution. The reaction proceeds faster at higher temperatures (e.g., 75°C to 100°C).[9] At 100°C with 50 mM Mn, complete destruction can occur in approximately 4 hours.[5][9]
-
The reaction should be carried out in a chemical fume hood due to the evolution of nitrogen oxides.
-
After the reaction is complete, cool the solution and neutralize it before disposal, following all institutional guidelines for acid and heavy metal waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and building trust in their chemical handling practices.
References
- 1. camachem.com [camachem.com]
- 2. Frontiers | Methods for the destruction of oxalic acid decontamination effluents [frontiersin.org]
- 3. boldwallflowers.com [boldwallflowers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. bsu.edu [bsu.edu]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 9. frontiersin.org [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
